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Benzene-1,4-disulfonyl difluoride Documentation Hub

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  • Product: Benzene-1,4-disulfonyl difluoride
  • CAS: 35426-72-3

Core Science & Biosynthesis

Foundational

Introduction to SuFEx Click Chemistry Using BDDF: A Technical Guide

The following technical guide provides an in-depth analysis of SuFEx click chemistry, specifically focusing on the application of Benzene-1,3-disulfonyl difluoride (referred to herein as BDDF , and commonly known in lite...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of SuFEx click chemistry, specifically focusing on the application of Benzene-1,3-disulfonyl difluoride (referred to herein as BDDF , and commonly known in literature as BDSF ).

Executive Summary: The "Sleeping Beauty" of Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx ) represents the next evolution in click chemistry, distinct from the copper-catalyzed azide-alkyne cycloaddition (CuAAC) that defined the previous decade. Pioneered by the Sharpless lab, SuFEx exploits the unique balance of the sulfur(VI)-fluoride bond: it is extraordinarily stable against oxidation, reduction, and thermolysis, yet reacts with near-perfect specificity when activated by specific nucleophiles (silyl ethers) or catalysts (bases/Lewis acids).

This guide focuses on Benzene-1,3-disulfonyl difluoride (BDDF) (standardized in literature as BDSF ). As a bifunctional "hub," BDDF allows for the modular assembly of complex molecules—connecting two distinct pharmacophores or creating high-performance polymers. It serves as a linchpin for late-stage functionalization in drug discovery.[1][2]

The Chemistry of SuFEx: Mechanistic Foundations

The S(VI)-F Bond Paradox

The core of SuFEx is the S(VI)-F bond. Unlike sulfonyl chlorides (which are prone to hydrolysis), sulfonyl fluorides are stable in water, plasma, and at high temperatures. This stability arises from the high bond dissociation energy of S-F and the shielding of the sulfur center.

Activation: The "click" occurs only when the fluoride is assisted in leaving. This is typically achieved via:

  • Si-SuFEx: A silyl ether (R-OTMS) attacks the sulfur, driven by the formation of the ultra-strong Si-F bond (approx. 142 kcal/mol).

  • Base-Catalyzed: A strong base (e.g., DBU, BTMG) deprotonates a phenol or amine, generating a potent nucleophile that displaces the fluoride.

Mechanism Visualization

The following diagram illustrates the SuFEx activation pathway, highlighting the role of the "hub" (BDDF).

SuFEx_Mechanism BDDF BDDF (Bifunctional Hub) F-SO2-Ar-SO2-F Inter Intermediate Mono-substituted Sulfonate BDDF->Inter -HF (buffered) Nu1 Nucleophile 1 (e.g., Phenol/Amine) Nu1->BDDF Attack 1 Product SuFEx Conjugate Nu1-SO2-Ar-SO2-Nu2 Inter->Product -TMS-F Nu2 Nucleophile 2 (e.g., Silyl Ether) Nu2->Inter Attack 2 Base Catalyst (DBU/BTMG) Proton Sponge Base->Nu1 Activates Si Si-Activation (Formation of Si-F) Si->Nu2 Activates

Caption: Step-wise ligation using BDDF. Note the sequential displacement capability allowing heterobifunctionalization.

Deep Dive: The BDDF Reagent

Chemical Name: Benzene-1,3-disulfonyl difluoride (BDSF/BDDF) CAS: 7552-55-8 Structure: A benzene ring substituted at the 1 and 3 positions with sulfonyl fluoride (-SO2F) groups.

Why BDDF?

While aliphatic linkers (like ESF) are useful, BDDF offers:

  • Rigidity: The benzene core provides structural definition, crucial for PROTACs and molecular glues.

  • Meta-Substitution: The 1,3-geometry prevents steric crowding often seen in ortho- analogs and provides a distinct vector compared to para- analogs.

  • Deoxyazidation Utility: BDDF is the reagent of choice for converting alcohols directly to azides (see Protocol A).

Comparison of SuFEx Linkers
ReagentStructureReactivity ProfilePrimary Application
SO2F2 (Sulfuryl Fluoride)F-SO2-FGas; High reactivityPrimary hub; Polymer synthesis
BDDF (BDSF)Ar-(SO2F)2Solid; Tunable reactivityBifunctional linking; Deoxyazidation
ESF (Ethenesulfonyl Fluoride)C=C-SO2FMichael Acceptor + SuFExCovalent protein inhibitors

Experimental Protocols

Protocol A: Deoxyazidation of Alcohols using BDDF

A high-value protocol for converting primary/secondary alcohols to azides under mild conditions, utilizing BDDF as an activator.

Reagents:

  • Substrate: Alcohol (R-OH)

  • Reagent: BDDF (0.6 equiv - acts as a bridge)

  • Azide Source: TMSN3 (Trimethylsilyl azide, 1.1 equiv)[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 equiv)

  • Solvent: Acetonitrile (MeCN)

Workflow:

  • Preparation: Dissolve the alcohol (1.0 equiv) and BDDF (0.6 equiv) in anhydrous MeCN (0.2 M concentration).

  • Activation: Add TMSN3 (1.1 equiv).

  • Initiation: Add DBU (1.5 equiv) dropwise at room temperature (RT). Caution: Exothermic.

  • Monitoring: Stir at RT. Monitor by TLC or LC-MS. The reaction typically completes in <1 hour.

  • Workup: Quench with water. Extract with EtOAc.[1] Wash with 5% NaOH (to remove sulfonate byproducts).

  • Result: The hydroxyl group is replaced by an azide (-N3) with inversion of configuration (SN2 mechanism).

Mechanism Note: BDDF reacts with the alcohol to form a sulfonate intermediate. The azide anion (activated from TMSN3) then displaces the sulfonate leaving group.

Protocol B: Heterobifunctional Conjugation (Linker Strategy)

Connecting two different molecules (e.g., a Ligand and a Warhead) using BDDF.

Step 1: Mono-functionalization

  • Dissolve BDDF (2.0 equiv, excess is critical to prevent dimerization) in DCM.

  • Add Ligand A (bearing a phenol or amine, 1.0 equiv).

  • Add TEA (Triethylamine, 1.1 equiv) slowly at 0°C.

  • Stir for 2 hours. The first fluoride is displaced much faster than the second due to electronic deactivation.

  • Purification: Flash chromatography. Isolate the Mono-Sulfonyl Fluoride Intermediate .

Step 2: Ligation

  • Dissolve the Intermediate (1.0 equiv) in MeCN.

  • Add Ligand B (bearing a silyl ether or amine, 1.1 equiv).

  • Add BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine, 5 mol%) as a catalyst.

  • Stir at 50°C (the second fluoride is more stable and requires stronger forcing or catalysis).

  • Purification: HPLC or crystallization.

Decision Matrix: Optimization & Troubleshooting

Successful SuFEx depends on selecting the right activation method. Use the logic flow below to determine your experimental conditions.

Optimization_Logic Start Start: Select Nucleophile Type Nucleophile Type? Start->Type Phenol Phenol (Ar-OH) Type->Phenol Amine Amine (R-NH2) Type->Amine Silyl Silyl Ether (Ar-OTMS) Type->Silyl Cond1 Condition A: DBU (1 eq), DCM, RT Fast, Stoichiometric Phenol->Cond1 Standard Cond2 Condition B: TEA or DIPEA, MeCN Standard for Amines Amine->Cond2 Nucleophilic Cond3 Condition C: BTMG (5 mol%), MeCN Catalytic 'Si-SuFEx' Silyl->Cond3 Catalytic Problem Issue: Hydrolysis? Cond1->Problem Sol1 Switch to Anhydrous MeCN Add Molecular Sieves Problem->Sol1 Yes

Caption: Decision tree for selecting SuFEx reaction conditions based on nucleophile type.

Applications in Drug Development[1][2][3]

PROTAC Linkers

BDDF is increasingly used to synthesize Proteolysis Targeting Chimeras (PROTACs). The sulfonyl fluoride group can react with tyrosine residues on a target protein (covalent inhibition) or serve as the stable linker between the E3 ligase ligand and the target protein ligand.

  • Advantage: The sulfonamide linkage formed is metabolically stable and improves solubility compared to traditional alkyl chains.

Covalent Probes

BDDF-derived probes can be used for ABPP (Activity-Based Protein Profiling) . One end of the BDDF reacts with a specific amino acid (Tyr, Lys, His) in the protein binding pocket, while the other end carries a click handle (alkyne) or a fluorophore for detection.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) Significance: The foundational paper by Sharpless et al. defining the SuFEx paradigm. URL:[Link]

  • Benzene-1,3-disulfonyl Fluoride and Benzene-1,3,5-trisulfonyl Fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation Source: Advanced Synthesis & Catalysis (2024) Significance:[1][2][3][4] Establishes BDDF (BDSF) as the premier reagent for converting alcohols to azides. URL:[Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: Nature Chemistry (2018) Significance: Demonstrates the utility of sulfonyl fluorides in modifying complex drug molecules. URL:[Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis Source: Chemical Science (2020) Significance: Details the BTMG/HMDS catalytic system for rapid SuFEx reactions. URL:[Link]

Sources

Exploratory

The Enduring Bond: An In-depth Technical Guide to the Thermodynamic Stability of Sulfonyl Fluoride Hubs

For Researchers, Scientists, and Drug Development Professionals Abstract The ascent of covalent inhibitors in modern drug discovery has cast a spotlight on a class of electrophilic warheads with a unique balance of stabi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ascent of covalent inhibitors in modern drug discovery has cast a spotlight on a class of electrophilic warheads with a unique balance of stability and reactivity: sulfonyl fluorides (SFs). This in-depth technical guide provides a comprehensive exploration of the thermodynamic stability of sulfonyl fluoride hubs, a critical parameter governing their efficacy and safety as covalent modifiers of biological targets. Moving beyond a superficial overview, this document, intended for researchers, scientists, and drug development professionals, delves into the fundamental principles that underpin the stability of the S(VI)-F bond, the intricate factors that modulate its reactivity, and the robust experimental methodologies required for its rigorous assessment. By synthesizing field-proven insights with established chemical principles, this guide aims to equip scientists with the knowledge to rationally design and deploy sulfonyl fluoride-based molecules with tailored and predictable stability profiles, thereby accelerating the development of next-generation covalent therapeutics.

Introduction: The Sulfonyl Fluoride Renaissance in Covalent Drug Discovery

The paradigm of targeted covalent inhibition has undergone a significant resurgence, offering distinct advantages over non-covalent modalities, including enhanced potency, prolonged duration of action, and the potential to target shallow binding pockets.[1] While traditional covalent inhibitors have predominantly focused on the highly nucleophilic cysteine residue, the relatively low abundance of this amino acid in protein binding sites has spurred the exploration of alternative electrophilic warheads capable of engaging other nucleophilic residues.[2]

Enter the sulfonyl fluorides, a class of compounds once primarily known as protease inhibitors but now recognized for their privileged role in chemical biology and drug discovery.[3][4] Their growing popularity stems from a finely tuned "Goldilocks" reactivity profile: they are stable enough to traverse biological milieu and avoid indiscriminate off-target reactions, yet sufficiently reactive to form durable covalent bonds with a range of nucleophilic amino acid side chains, including tyrosine, lysine, serine, threonine, and histidine.[2][5] This expanded targeting scope significantly broadens the landscape of the "druggable" proteome.[6][7]

At the heart of this unique reactivity lies the thermodynamic stability of the sulfur(VI)-fluoride bond. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable resistance to hydrolysis and reduction, a property conferred by the strong S-F bond.[8][9][10] This inherent stability is a cornerstone of their utility, ensuring that their covalent modification potential is unleashed in a controlled, target-proximal manner. The concept of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Sharpless and coworkers, further encapsulates this behavior, framing the reaction as a "click" event that occurs efficiently under specific, often protein-catalyzed, conditions.[11][12][13]

This guide will dissect the multifaceted nature of sulfonyl fluoride stability, providing a foundational understanding for its rational manipulation in the design of sophisticated covalent probes and therapeutics.

The Physicochemical Basis of Sulfonyl Fluoride Stability

The thermodynamic stability of sulfonyl fluorides is a product of several key physicochemical properties of the S(VI)-F bond. Understanding these factors is paramount to appreciating their unique behavior.

2.1. Bond Strength and Electronegativity: The high electronegativity of fluorine creates a highly polarized S-F bond, contributing to its significant bond dissociation energy (approximately 90.5 kcal/mol for SO2F2).[14] This is substantially higher than the S-Cl bond in SO2Cl2 (approximately 46 kcal/mol), rendering sulfonyl fluorides more resistant to homolytic cleavage.[14]

2.2. Resistance to Nucleophilic Attack and Hydrolysis: While the sulfur atom in a sulfonyl fluoride is electrophilic, the S-F bond is a poor leaving group in the absence of activation. This contributes to their notable stability in aqueous environments, a critical feature for biological applications.[3][15] Heteroaromatic sulfonyl fluorides, for instance, are markedly more stable than their chloride analogs, which are often prone to decomposition.[16][17] However, it is crucial to recognize that this stability is not absolute. The hydrolytic stability of sulfonyl fluorides can be significantly influenced by the electronic properties of the molecule.[18][19]

2.3. The "Clickable" Nature of SuFEx Chemistry: The term "click chemistry" implies a reaction that is high-yielding, wide in scope, and generates only inoffensive byproducts. SuFEx reactions embody these principles. The stability of the sulfonyl fluoride is such that the reaction with a nucleophile is often slow in bulk solvent but can be dramatically accelerated within the microenvironment of a protein binding pocket.[12][20] This "context-specific" reactivity is a key advantage, minimizing off-target reactions.

Modulating Thermodynamic Stability: A Medicinal Chemist's Toolkit

The inherent stability of the sulfonyl fluoride moiety can be rationally tuned by modifying the steric and electronic environment of the molecule. This allows for the fine-tuning of reactivity to match the specific requirements of a biological target.

3.1. Electronic Effects: The electronic nature of substituents on an aryl sulfonyl fluoride has a profound impact on the electrophilicity of the sulfur atom and, consequently, the stability of the S-F bond.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CN) increase the electrophilicity of the sulfur center, making the sulfonyl fluoride more reactive and less hydrolytically stable.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH3, -NH2) decrease the electrophilicity of the sulfur, enhancing the stability of the sulfonyl fluoride.[19]

These trends allow for the predictable modulation of reactivity. For instance, a study on a series of substituted benzenesulfonyl fluorides demonstrated that those with electron-donating substituents exhibited greater stability against hydrolysis.

3.2. Steric Hindrance: Steric bulk around the sulfonyl fluoride group can also influence its stability and reactivity. Increased steric hindrance can shield the electrophilic sulfur from nucleophilic attack, thereby increasing its stability. A study investigating the in vitro metabolic stability of aryl sulfonyl fluorides found that 2,4,6-trisubstituted derivatives displayed the highest stability, highlighting the role of steric factors.[21]

3.3. The Influence of the Molecular Scaffold: The overall molecular architecture plays a crucial role. For example, aliphatic sulfonyl fluorides are generally less reactive than their aromatic counterparts due to the lower electrophilicity of the sulfur atom.[20] The choice between an aryl, heteroaryl, or alkyl scaffold can therefore be a key design element.[5]

The interplay of these factors is summarized in the following table:

FactorEffect on StabilityRationale
Electron-Donating Groups IncreasedDecreased electrophilicity of the sulfur atom.
Electron-Withdrawing Groups DecreasedIncreased electrophilicity of the sulfur atom.
Steric Hindrance IncreasedShielding of the electrophilic center from nucleophilic attack.
Aliphatic Scaffold Generally IncreasedLower electrophilicity of the sulfur compared to aromatic scaffolds.

Experimental Assessment of Thermodynamic Stability

A thorough and quantitative assessment of the stability of sulfonyl fluoride hubs is a prerequisite for their advancement as chemical probes or therapeutic candidates. A multi-pronged experimental approach is typically employed.

4.1. Hydrolytic Stability Assays:

The stability of a sulfonyl fluoride in an aqueous environment is a critical parameter. This is often assessed by monitoring the disappearance of the parent compound over time in a buffered solution at physiological pH (e.g., pH 7.4).

Protocol for Hydrolytic Stability Assessment:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the sulfonyl fluoride compound in an organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, PBS) at a defined temperature (e.g., 37°C) to a final concentration typically in the low micromolar range.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots of the incubation mixture are taken.

  • Reaction Quenching: The hydrolysis reaction in the aliquots is quenched, often by the addition of an organic solvent like acetonitrile.

  • LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the remaining parent sulfonyl fluoride.

  • Half-Life Determination: The data is plotted as the percentage of remaining compound versus time, and the half-life (t1/2) of the compound under these conditions is calculated.

4.2. Reactivity with Nucleophiles:

To characterize the reactivity profile of a sulfonyl fluoride, its reaction rate with representative nucleophiles is measured. This provides insights into its potential for both on-target and off-target reactions. N-acetylated amino acids, such as N-acetyl-tyrosine and N-acetyl-lysine, are often used as surrogates for amino acid side chains in proteins.[11][18]

Protocol for Assessing Reactivity with N-Acetyl Amino Acids:

  • Reagent Preparation: Prepare solutions of the sulfonyl fluoride and the N-acetyl amino acid in a suitable buffer.

  • Reaction Initiation: Mix the solutions to initiate the reaction.

  • Time-Course Monitoring: Monitor the reaction progress over time using LC-MS to quantify the formation of the covalent adduct and the depletion of the starting materials.

  • Rate Constant Calculation: Determine the second-order rate constant for the reaction.

It is noteworthy that while sulfonyl fluorides react with a broad range of nucleophilic residues, their adducts with cysteine are often unstable.[11][18]

4.3. In Vitro Metabolic Stability:

Assessing the stability of sulfonyl fluorides in the presence of metabolic enzymes is crucial for predicting their in vivo behavior. This is typically evaluated using liver microsomes or serum.[21]

Protocol for In Vitro Metabolic Stability in Rat Serum:

  • Compound Incubation: Incubate the sulfonyl fluoride compound with rat serum at 37°C.

  • Time-Point Sampling and Quenching: At various time points, take aliquots and quench the metabolic activity with a cold organic solvent (e.g., acetonitrile).

  • Protein Precipitation and Analysis: Centrifuge to precipitate proteins and analyze the supernatant by LC-MS to quantify the remaining parent compound.

  • Stability Assessment: Determine the percentage of compound remaining over time.

The following diagram illustrates the workflow for assessing the stability of a sulfonyl fluoride hub:

Stability_Assessment_Workflow cluster_synthesis Compound Synthesis cluster_assays Stability & Reactivity Profiling cluster_analysis Data Analysis synth Synthesized Sulfonyl Fluoride Compound hydrolytic Hydrolytic Stability (PBS, pH 7.4) synth->hydrolytic Test Compound reactivity Nucleophile Reactivity (N-Acetyl Amino Acids) synth->reactivity metabolic Metabolic Stability (Serum/Microsomes) synth->metabolic lcms LC-MS Analysis hydrolytic->lcms reactivity->lcms metabolic->lcms half_life Half-Life (t1/2) Calculation lcms->half_life rate_const Rate Constant (k) Determination lcms->rate_const profile Stability-Reactivity Profile half_life->profile rate_const->profile

Caption: Workflow for the experimental evaluation of sulfonyl fluoride stability.

Implications for Drug Design and Development

The thermodynamic stability of a sulfonyl fluoride warhead is not merely an academic parameter; it has profound implications for the design and development of covalent drugs.

5.1. Balancing Stability and Reactivity for Optimal Target Engagement:

The ideal covalent inhibitor possesses a "Goldilocks" reactivity – stable enough to avoid off-target reactions but reactive enough to efficiently modify its intended target.[6] The ability to tune the stability of sulfonyl fluorides through synthetic modification allows for the optimization of this balance. Highly reactive warheads may exhibit poor stability and lead to off-target toxicity, while overly stable warheads may not achieve sufficient target modification.[18]

5.2. Expanding the Druggable Proteome:

The ability of sulfonyl fluorides to target a wider range of nucleophilic residues beyond cysteine opens up new avenues for drug discovery.[2][6] Many proteins that lack a suitably positioned cysteine in their binding sites can now be targeted for covalent inhibition.

5.3. Cell Permeability and In Vivo Applications:

For a covalent inhibitor to be effective in a cellular or in vivo context, it must be able to cross cell membranes and remain stable in the complex biological environment. Studies have shown that appropriately substituted aryl-sulfonyl fluorides can be designed to be cell-permeable and form stable covalent adducts with their intracellular targets.[22][23]

The logical relationship between stability and drug development is depicted below:

Drug_Development_Logic stability Thermodynamic Stability reactivity Controlled Reactivity stability->reactivity selectivity Target Selectivity reactivity->selectivity efficacy In Vivo Efficacy selectivity->efficacy safety Reduced Off-Target Effects selectivity->safety drug Successful Covalent Therapeutic efficacy->drug safety->drug

Caption: The central role of stability in covalent drug development.

Future Perspectives and Conclusion

The study of sulfonyl fluoride stability and reactivity is a dynamic and evolving field. Future research will likely focus on:

  • Development of novel sulfonyl fluoride scaffolds: Expanding the diversity of sulfonyl fluoride warheads will provide a broader range of stability and reactivity profiles.[24][25]

  • Computational prediction of stability and reactivity: The use of computational models to predict the stability and reactivity of sulfonyl fluorides will accelerate the design-test-learn cycle.[26]

  • Chemoproteomic applications: The use of sulfonyl fluoride probes in chemoproteomic workflows will continue to expand our understanding of the ligandable proteome.[19]

References

  • Mukherjee, H., et al. (2016). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 14(39), 9378-9387. [Link]

  • Richards, Z. L., et al. (2020). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Expert Opinion on Drug Discovery. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Zhang, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

  • Li, G., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(6), nwad093. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Expert Opinion on Drug Discovery. [Link]

  • Cornella, J., & Li, C. (2024). Unconventional reactivity of sulfonyl fluorides. Spiral. [Link]

  • Am Ende, C. W., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(5), 939-954. [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-735. [Link]

  • Merck Millipore. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. [Link]

  • Mako, M., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3058. [Link]

  • Qin, T., & Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(26), 14756-14760. [Link]

  • Department of Chemistry, University of Toronto. (2024). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. [Link]

  • Carboni, A., & Dagousset, G. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Al-Rawashdeh, N. A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1774. [Link]

  • Gemoets, H. P. L., et al. (2021). Introducing A New Class of Sulfonyl Fluoride Hubs via Radical Chloro-Fluorosulfonylation of Alkynes. Angewandte Chemie International Edition, 60(40), 22035-22042. [Link]

  • Cornella, J., & Li, C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(3), 187-202. [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2299-2311. [Link]

  • Li, X., et al. (2024). A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. Journal of Computational Chemistry, 45(32), 2979-2990. [Link]

  • Erchinger, J. E., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1061-1071. [Link]

  • Ciulli, A., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(24), 2446-2454. [Link]

  • Ciulli, A., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(24), 2446-2454. [Link]

  • Sharpless, K. B., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(7), 2568-2574. [Link]

  • Grimster, N. P., et al. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. [Link]

  • Li, G., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(11), 3295-3304. [Link]

  • Jones, L. H. (2024). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]

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Foundational

An In-Depth Technical Guide to the Mechanism of N-Heterocyclic Carbene-Catalyzed Sulfur-Fluoride Exchange (SuFEx)

A Note on Terminology: This guide addresses the mechanism of Sulfur-Fluoride Exchange (SuFEx) chemistry, a cornerstone of modern "click chemistry." The initial topic specified "BDDF" as a key component. However, an exten...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Terminology: This guide addresses the mechanism of Sulfur-Fluoride Exchange (SuFEx) chemistry, a cornerstone of modern "click chemistry." The initial topic specified "BDDF" as a key component. However, an extensive review of current scientific literature reveals that "BDDF" is not a recognized acronym for a catalyst or reagent within the context of SuFEx reactions. It is plausible that this refers to a specific, non-standard nomenclature or is an abbreviation for a related N-heterocyclic carbene (NHC). Given the prominence of NHCs in catalyzing SuFEx reactions, this guide will focus on the well-documented role of this class of organocatalysts, providing a comprehensive and authoritative overview for researchers, scientists, and drug development professionals.

Introduction to Sulfur-Fluoride Exchange (SuFEx) Chemistry

First introduced by K. Barry Sharpless and coworkers in 2014, Sulfur(VI)-Fluoride Exchange (SuFEx) has rapidly emerged as a new generation of click chemistry.[1][2] This suite of reactions is prized for its reliability and the unique stability-reactivity profile of the sulfur-fluoride bond. The S(VI)-F bond is exceptionally stable under a wide range of conditions, including resistance to reduction, thermolysis, and nucleophilic substitution, yet it can be "awakened" to react with high efficiency and selectivity under specific catalytic conditions.[3] This "dormant reactivity" makes SuFEx an invaluable tool for connecting molecular building blocks in diverse fields such as drug discovery, materials science, and chemical biology.[1][4]

The core of SuFEx chemistry is the reaction of a sulfur(VI) fluoride hub, such as a sulfonyl fluoride (R-SO₂F) or a fluorosulfate (R-O-SO₂F), with a nucleophile, typically an alcohol or an amine, to form a stable sulfonate or sulfonamide linkage.[5][6] While these reactions can proceed under harsh conditions, the true power of SuFEx as a click reaction is realized through catalysis, which allows for mild, efficient, and highly selective transformations.

The Role of N-Heterocyclic Carbenes (NHCs) in SuFEx Catalysis

N-Heterocyclic carbenes (NHCs) have become a vital class of organocatalysts in modern organic synthesis due to their strong σ-donating properties and steric tuneability. In the context of SuFEx, NHCs have been shown to be highly effective catalysts for the reaction of sulfonyl fluorides and related hubs with alcohols and amines, often under mild, silicon-free conditions.[5][7]

The precise mechanism of NHC catalysis in SuFEx can vary depending on the substrates and reaction conditions, but a predominant pathway involves the NHC acting as a Brønsted base.[5][7] This is a departure from many other NHC-catalyzed reactions where the carbene acts as a nucleophile to form a covalent intermediate with the substrate.

Mechanistic Pathway: NHC as a Brønsted Base

The prevailing mechanism for the NHC-catalyzed SuFEx reaction between a sulfonyl fluoride and an alcohol or amine is illustrated below. In this pathway, the NHC does not directly attack the sulfur center but instead facilitates the reaction through hydrogen bonding and deprotonation of the nucleophile.

  • Activation of the Nucleophile: The NHC, acting as a potent Brønsted base, forms a hydrogen bond with the alcohol or amine nucleophile. This interaction increases the nucleophilicity of the oxygen or nitrogen atom, priming it for attack on the electrophilic sulfur center.[5][7]

  • Nucleophilic Attack: The activated nucleophile attacks the sulfur atom of the sulfonyl fluoride. This step is the rate-determining step of the reaction.

  • Fluoride Displacement and Proton Transfer: The attack leads to the formation of a pentacoordinate intermediate or a concerted transition state, resulting in the displacement of the fluoride ion. Simultaneously, or in a subsequent step, the proton from the original nucleophile is transferred, and the NHC catalyst is regenerated.

SuFEx_Mechanism

Caption: Proposed mechanism of NHC-catalyzed SuFEx reaction.

Experimental Protocol: NHC-Catalyzed Synthesis of a Sulfonate Ester

This protocol provides a general method for the SuFEx reaction of a secondary alcohol with an aryl sulfonyl fluoride, catalyzed by an N-heterocyclic carbene.

Materials:

  • Aryl sulfonyl fluoride (1.0 mmol, 1.0 equiv)

  • Secondary alcohol (1.2 mmol, 1.2 equiv)

  • N-Heterocyclic Carbene (e.g., IPr, IMes) (0.1 mmol, 10 mol%)

  • Molecular Sieves 4Å (200 mg)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the aryl sulfonyl fluoride (1.0 mmol), the N-heterocyclic carbene (0.1 mmol), and activated molecular sieves 4Å (200 mg).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask, followed by the secondary alcohol (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves, and wash the celite with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired sulfonate ester.

Self-Validation:

  • Expected Outcome: Formation of the sulfonate ester product, typically in moderate to high yields (60-95%).[7]

  • Confirmation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Troubleshooting: If the reaction is sluggish or incomplete, consider increasing the reaction temperature to 50-80 °C or using a more basic NHC catalyst. Ensure all reagents and solvents are strictly anhydrous, as water can compete as a nucleophile and deactivate the catalyst.

Experimental_Workflow

Caption: Step-by-step workflow for a typical SuFEx reaction.

Substrate Scope and Catalyst Performance

The NHC-catalyzed SuFEx reaction is compatible with a broad range of substrates. Various aryl and alkyl sulfonyl fluorides can be coupled with primary and secondary alcohols.[5][7] The choice of NHC can influence the reaction efficiency, with more sterically hindered and electron-rich NHCs often providing better catalytic activity.

Catalyst (NHC)NucleophileElectrophileYield (%)Reference
10 mol% NHC/MS 4ÅBenzyl AlcoholAryl Sulfonyl Fluoride85-95[7]
10 mol% NHCPrimary AlcoholsAryl Sulfonyl Fluoride70-99[5]
10 mol% NHCPhenolsAryl Sulfonyl Fluoride80-98[5]
10 mol% NHC/HOBtAminesFluorosulfates60-90[6]

Conclusion and Future Outlook

N-Heterocyclic carbenes have proven to be versatile and highly effective organocatalysts for Sulfur-Fluoride Exchange chemistry. Their ability to activate alcohols and amines under mild, often metal-free, conditions has significantly broadened the applicability of SuFEx in the synthesis of complex molecules. The Brønsted base mechanism allows for a predictable and efficient reaction pathway, making it a reliable tool for researchers in drug development and materials science. Future research in this area will likely focus on the development of even more active and selective NHC catalysts, the expansion of the substrate scope to include more challenging nucleophiles, and the application of this methodology in automated synthesis platforms to accelerate discovery processes.

References

  • Cheng, M., Guo, C., & Gross, M. L. (n.d.). a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click reaction through nucleophilic substitution. b) Sulfur(VI) fluoride reagents. ResearchGate. Retrieved from [Link]

  • Wei, Z., Lin, M., Xie, Y., Cai, Z., He, L., & Du, G. (2024). N-Heterocyclic carbene-catalyzed SuFEx reactions of functionalized secondary alcohols. ChemRxiv. Retrieved from [Link]

  • (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. Retrieved from [Link]

  • (n.d.). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ResearchGate. Retrieved from [Link]

  • (2025). Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). (PDF) N‐Heterocyclic Carbene Mediated Sulfur Extrusion of Disulfides. ResearchGate. Retrieved from [Link]

  • (n.d.). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC. Retrieved from [Link]

  • (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. Retrieved from [Link]

  • Gao, B., Zhang, L., Zheng, Q., Zhou, F., Klivansky, L. M., Lu, J., Liu, Y., Dong, J., Wu, P., & Sharpless, K. B. (2017). Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates. Nature Chemistry. Retrieved from [Link]

  • Han, B., Yassa, T. D., Fang, Y., Ravelo, L. K., Anand, S., Arora, S., & Ball, N. D. (2022). Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. Inorganic Chemistry. Retrieved from [Link]

  • (n.d.). Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. PMC. Retrieved from [Link]

  • (2023). Sulfur fluoride exchange. PMC. Retrieved from [Link]

  • (2017). Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates. eScholarship. Retrieved from [Link]

  • (n.d.). Proposed mechanism for the bifluoride‐catalyzed transformation of sulfonyl fluorides into triflones with calculated free energies (ΔG). ResearchGate. Retrieved from [Link]

  • (2017). Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates. eScholarship.org. Retrieved from [Link]

  • (n.d.). Sulfur fluoride exchange. Springer Nature Experiments. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Benzene-1,4-disulfonyl Difluoride (BDDF) as a Bifunctional Linker

Executive Summary: The "Sleeping Beauty" of Crosslinkers Benzene-1,4-disulfonyl difluoride (BDDF) represents a paradigm shift in bioconjugation and structural proteomics. Unlike traditional N-hydroxysuccinimide (NHS) est...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sleeping Beauty" of Crosslinkers

Benzene-1,4-disulfonyl difluoride (BDDF) represents a paradigm shift in bioconjugation and structural proteomics. Unlike traditional N-hydroxysuccinimide (NHS) esters—which suffer from rapid hydrolysis in aqueous media—BDDF utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry.

This guide details the utility of BDDF as a homobifunctional, rigid linker. Its core advantage lies in its unique stability-reactivity profile: it remains inert ("sleeping") in cytosolic pH and aqueous buffers but activates rapidly upon encountering specific protein microenvironments (e.g., the basic pocket of a lysine side chain or a catalytic serine). This "context-dependent reactivity" allows for the capture of transient protein interactions and the mapping of binding sites with higher specificity and lower background noise than legacy reagents.

Part 1: The Chemistry of SuFEx and BDDF

Mechanism of Action

BDDF operates via nucleophilic substitution at the sulfur(VI) center. The S-F bond is thermodynamically stable but kinetically active under specific conditions.

  • The Leaving Group: Fluoride (F⁻) is a poor leaving group compared to chloride or NHS, which grants the reagent high stability in water.

  • Activation: The reaction is accelerated by the local environment. A nearby proton donor (H-bond) or a basic residue (lowering the pKa of the nucleophile) stabilizes the transition state, facilitating the expulsion of fluoride.

  • Selectivity: While Lysine (

    
    -amino group) is the primary target, BDDF can also crosslink Tyrosine (phenol), Serine (hydroxyl), and Histidine (imidazole) residues if the local pH or pocket geometry favors the reaction.
    
Structural Advantages
  • Rigidity: The benzene ring provides a rigid spacer of approximately 5–7 Å. Unlike flexible alkyl linkers (e.g., BS3, DSS), BDDF preserves the spatial orientation of the crosslinked residues, providing high-confidence distance constraints for structural modeling.

  • Hydrophobicity: The aromatic core allows the linker to penetrate hydrophobic pockets that hydrophilic linkers cannot reach.

Reaction Diagram (SuFEx Mechanism)

SuFEx_Mechanism cluster_env Protein Microenvironment (Catalysis) BDDF BDDF (R-SO2-F) TS Transition State (Pentacoordinate Sulfur) BDDF->TS Attack Protein Protein Nucleophile (Lys-NH2 / Tyr-OH) Protein->TS Activation Product Crosslinked Protein (R-SO2-Nu-Protein) TS->Product Exchange Fluoride F- (Leaving Group) TS->Fluoride Expulsion

Figure 1: The SuFEx reaction mechanism.[1][2][3][4] The stable S-F bond undergoes exchange only when activated by the nucleophile in a favorable protein microenvironment.

Part 2: Comparison of Linker Technologies

To understand when to deploy BDDF, one must compare it to the industry standard (DSS/BS3).

FeatureBDDF (SuFEx)DSS / BS3 (NHS-Ester)
Chemistry Sulfur-Fluoride ExchangeAcylation (Amide bond formation)
Aqueous Stability High (Hours to Days)Low (Minutes; t½ ~20 min at pH 8)
Selectivity Lys, Tyr, Ser, His, ThrAlmost exclusively Lys, N-term
Reactivity Trigger Proximity/Environment drivenpH driven (Basic)
Linker Geometry Rigid (Benzene ring)Flexible (Alkyl chain)
Crosslink Type Sulfonamide / Sulfonate esterAmide
Mass Shift +218.96 Da (monolink)+138.07 Da (DSS)

Key Insight: Use BDDF when you need to capture interactions in complex buffers where NHS esters would hydrolyze before finding their target, or when targeting non-lysine nucleophiles in catalytic pockets.

Part 3: Experimental Protocol (Crosslinking Mass Spectrometry)

Objective: Crosslink a protein complex for structural analysis via LC-MS/MS.

Materials
  • Target Protein: Purified complex (0.5 – 2.0 mg/mL) in non-amine buffer.

  • Reagent: Benzene-1,4-disulfonyl difluoride (BDDF).

    • Stock: Prepare 100 mM in anhydrous DMSO. Store at -20°C.

  • Buffer: 50 mM HEPES or PBS, pH 7.5 – 8.0. (Avoid Tris or Glycine during reaction).

  • Quench: 1 M Tris-HCl (pH 8.0) or Ammonium Bicarbonate.

Workflow Steps
  • Equilibration: Exchange protein into HEPES/PBS buffer to remove any primary amines (e.g., remove Tris from purification steps).

  • Titration (Critical): Prepare reaction mixtures with varying molar excesses of BDDF (10x, 25x, 50x, 100x).

    • Why: SuFEx reactivity varies by protein. Optimization is required to prevent over-modification (precipitation).

  • Incubation: Add BDDF stock to protein.

    • Condition: Incubate at 25°C for 1 hour, or 4°C overnight.

    • Note: Unlike NHS esters, extended incubation is possible due to low hydrolysis rates.

  • Quenching: Add Tris-HCl to a final concentration of 50 mM. Incubate for 15 minutes.

  • Digestion: Proceed with standard reduction (DTT), alkylation (IAA), and Trypsin/LysC digestion.

  • Desalting: C18 solid-phase extraction (ZipTip or spin column).

XL-MS Workflow Diagram

XL_Workflow Sample Protein Sample (HEPES pH 7.8) Reaction Add BDDF (10x - 50x Excess) Sample->Reaction Incubation Incubate (1h @ 25°C) Reaction->Incubation Quench Quench (50mM Tris) Incubation->Quench Digest Trypsin Digestion (Peptide Generation) Quench->Digest MS LC-MS/MS Analysis (HCD Fragmentation) Digest->MS Bioinf Data Search (Mass Shift: +219.95 Da) MS->Bioinf Bioinf->Reaction Optimize Ratio

Figure 2: Step-by-step workflow for BDDF crosslinking mass spectrometry.

Part 4: Data Analysis & Interpretation[5][6]

When analyzing Mass Spectrometry data, specific parameters must be set in your search engine (e.g., pLink, MaxQuant, Proteome Discoverer).

Search Parameters
  • Crosslinker Composition: C₆H₄(SO₂)₂

  • Mass Shift (Crosslink): The linker replaces two Fluorides.

    • Formula added: C₆H₄S₂O₄

    • Mass added: 219.9483 Da (approx 220 Da).

  • Mass Shift (Monolink/Dead-end): One side reacts, the other hydrolyzes (OH) or remains as Fluoride (F).

    • Hydrolyzed Monolink: +237.96 Da (R-SO₂-OH)

    • Intact Monolink: +239.95 Da (R-SO₂-F)

  • Residue Specificity: Set Lysine (K), Tyrosine (Y), Serine (S), Threonine (T), and N-term as potential targets.

Interpreting "Off-Target" Reactivity

If you observe high modification of Tyrosine or Histidine, do not discard the data. In SuFEx chemistry, this is not "non-specific" background; it indicates that those residues are in a catalytically active environment or in close proximity to a positive charge that activates the phenol/imidazole group. This provides valuable biological context about the local electrostatic environment.

References

  • Foundational SuFEx Chemistry Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3][5][6][7][8] Angewandte Chemie International Edition. [Link][9]

  • SuFEx in Chemical Biology (Protein Profiling) Jones, L. H. (2022). SuFEx chemistry in chemical biology. RSC Chemical Biology. [Link]

  • Sulfonyl Fluorides vs. Chlorides Stability Narayanam, M. K., et al. (2020).[6][10][11] Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science. [Link]

  • Crosslinking Mass Spectrometry Protocols Liu, F., & Heck, A. J. R. (2015). Interrogating the architecture of protein assemblies and signaling networks by cross-linking mass spectrometry.[12][13] Current Opinion in Structural Biology. [Link]

Sources

Foundational

A Technical Guide to the Solubility of Benzene-1,4-disulfonyl Difluoride in Organic Solvents

Introduction: The Significance of Benzene-1,4-disulfonyl Difluoride in Modern Drug Discovery Benzene-1,4-disulfonyl difluoride is a bifunctional molecule of significant interest in the fields of chemical biology and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzene-1,4-disulfonyl Difluoride in Modern Drug Discovery

Benzene-1,4-disulfonyl difluoride is a bifunctional molecule of significant interest in the fields of chemical biology and drug development. Its rigid phenyl core is flanked by two sulfonyl fluoride (-SO₂F) moieties, which are privileged electrophilic "warheads" capable of forming stable covalent bonds with nucleophilic residues on proteins.[1][2] This unique reactivity profile has positioned compounds like benzene-1,4-disulfonyl difluoride as valuable tools for the development of targeted covalent inhibitors, which can offer enhanced potency, prolonged duration of action, and the potential to target proteins previously considered "undruggable".[3][4]

The efficacy of benzene-1,4-disulfonyl difluoride in these applications is intrinsically linked to its solubility in various organic solvents. From initial screening and synthesis to formulation and in-vitro assays, understanding and predicting its solubility is a critical parameter for researchers. This guide provides a comprehensive overview of the theoretical principles governing the solubility of benzene-1,4-disulfonyl difluoride, an estimated qualitative solubility profile, and a detailed experimental protocol for its quantitative determination.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules. For benzene-1,4-disulfonyl difluoride, several key molecular features dictate its solubility behavior:

  • Polarity: The molecule possesses a symmetrical, non-polar benzene ring, but the two sulfonyl fluoride groups are highly polar due to the large electronegativity difference between oxygen, fluorine, and sulfur. This gives the molecule a significant overall polarity.

  • Hydrogen Bonding: Benzene-1,4-disulfonyl difluoride lacks hydrogen bond donors (e.g., -OH, -NH). The oxygen and fluorine atoms can act as weak hydrogen bond acceptors.

  • Molecular Size and Shape: The planar and relatively compact structure of the molecule will influence how it packs in a crystal lattice and how it is solvated by solvent molecules.

Based on these characteristics, it is expected that benzene-1,4-disulfonyl difluoride will exhibit higher solubility in polar aprotic and some polar protic solvents that can effectively solvate the sulfonyl fluoride groups. Its solubility in non-polar solvents is likely to be limited.

Qualitative Solubility Profile (Estimated)

Due to a lack of publicly available experimental data, the following table provides an estimated qualitative solubility of benzene-1,4-disulfonyl difluoride in a range of common organic solvents, based on first principles of chemical interactions.

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble to Sparingly SolubleThe non-polar nature of these solvents will not effectively solvate the polar sulfonyl fluoride groups.
Polar Aprotic Acetone, Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleThese solvents have strong dipoles that can interact favorably with the polar -SO₂F groups, leading to good solvation.
Polar Protic Methanol, Ethanol, IsopropanolSparingly Soluble to SolubleWhile these solvents are polar, the lack of hydrogen bond donating ability of the solute may limit very high solubility. The solubility is expected to decrease with increasing alkyl chain length of the alcohol.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents have a moderate polarity and can effectively solvate the aromatic ring and the sulfonyl fluoride groups.

Disclaimer: This table is intended as a guideline for solvent selection. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The following protocol details a reliable and widely accepted method for determining the solubility of benzene-1,4-disulfonyl difluoride in an organic solvent of interest.

I. Materials and Equipment
  • Benzene-1,4-disulfonyl difluoride (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

II. Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of benzene-1,4-disulfonyl difluoride to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Accurately add a known volume of the chosen organic solvent to the vial.

    • Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined time to ensure equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium (e.g., sampling at 24, 48, and 72 hours) is recommended.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • For a more complete separation, centrifuge the vial at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a calibrated HPLC or other suitable analytical method to determine the concentration of benzene-1,4-disulfonyl difluoride.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 sep1 Allow solid to settle prep3->sep1 Equilibration complete sep2 Centrifuge for complete separation sep1->sep2 ana1 Withdraw and filter supernatant sep2->ana1 Clear supernatant ana2 Dilute sample accurately ana1->ana2 ana3 Analyze by calibrated HPLC ana2->ana3 ana4 Calculate original concentration ana3->ana4

Caption: Experimental workflow for determining the solubility of benzene-1,4-disulfonyl difluoride.

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Notes
e.g., Acetonitrile25
e.g., Dichloromethane25
e.g., Ethanol25

Conclusion

References

  • [Referenced article on solubility determin
  • PubChem. Benzene-1,4-disulfonyl difluoride. [Link][5][6]

  • MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link][7]

  • RSC Publishing. Sulfonyl fluorides as privileged warheads in chemical biology. [Link][1]

  • American Chemical Society. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. [Link][2]

  • PRISM BioLab. Covalent Inhibitors in Drug Discovery: Current Applications. [Link][3]

  • [Additional relevant references on solubility or sulfonyl fluorides]

Sources

Exploratory

Electronic effects of sulfonyl fluoride groups on benzene rings

The following technical guide is structured to provide a mechanistic and practical deep-dive into the sulfonyl fluoride moiety, tailored for a high-level research audience. The Sulfonyl Fluoride ( ) Warhead: Electronic P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a mechanistic and practical deep-dive into the sulfonyl fluoride moiety, tailored for a high-level research audience.

The Sulfonyl Fluoride ( ) Warhead: Electronic Profiling and Synthetic Utility in Drug Discovery

Executive Summary

The sulfonyl fluoride group (


) has transcended its historical role as a mere synthetic intermediate to become a "privileged warhead" in modern chemical biology and covalent drug discovery. Unlike its chloride analog (

), which is prone to indiscriminate reactivity and rapid hydrolysis, the

moiety exhibits a unique "Goldilocks" stability—inert to cellular hydrolysis yet highly reactive toward specific nucleophilic side chains (Tyrosine, Lysine, Serine, Histidine) within the specific microenvironment of a protein binding pocket.

This guide analyzes the electronic parameters defining this stability-reactivity paradox and provides a validated protocol for installing this group onto aromatic scaffolds.

Electronic Characterization: The Quantitative Landscape

To rationally design covalent inhibitors, one must understand the electronic perturbation the


 group exerts on an aromatic ring. It is an intensely electron-withdrawing group (EWG), operating through both strong inductive (

) and resonance (

) effects.
Comparative Hammett Parameters

The Hammett constants (


) quantify the electronic influence of a substituent. A positive 

indicates electron withdrawal.

Table 1: Electronic Parameters of


 vs. Common EWGs 
Substituent


Field/Inductive (

)
Resonance (

)
Bio-implication

0.80 0.91 0.72 0.19 Strong deactivation; facilitates nucleophilic attack at Sulfur.

1.201.111.16-0.05Hyper-reactive; prone to rapid hydrolysis.

0.710.780.650.13Classic metabolic liability; toxicophore.[1]

0.430.540.380.16Metabolically stable; weaker activation of ring.

0.000.000.000.00Reference standard.

Data aggregated from Hansch et al. and Wang Lab reviews [1, 2].

Mechanistic Insight[2][3]
  • 
     (0.91):  The sulfonyl fluoride group is one of the most potent neutral electron-withdrawing groups known, surpassing the nitro group. This implies that an aromatic ring bearing an 
    
    
    
    group is highly deactivated toward Electrophilic Aromatic Substitution (EAS) but significantly activated for Nucleophilic Aromatic Substitution (
    
    
    ).
  • The S–F Bond: The stability of

    
     arises from the high bond dissociation energy of the S–F bond (~90 kcal/mol) compared to S–Cl (~60 kcal/mol). Furthermore, the low polarizability of fluorine makes the sulfur center less susceptible to attack by "hard" nucleophiles (like water) unless activated by a specific environment (e.g., H-bonding in a protein pocket) [3].
    

Visualizing the Electronic Vector & Activation

The following diagram illustrates the dual electronic withdrawal mechanisms and the "SuFEx" (Sulfur-Fluoride Exchange) activation pathway used in covalent inhibition.

SO2F_Mechanism Benzene Benzene Ring SO2F -SO2F Group (Warhead) Benzene->SO2F SO2F->Benzene Deactivates Ring Microenv Pocket Activation (H-Bonding/Protonation) SO2F->Microenv Enters Pocket Inductive Inductive Effect (-I) High Electronegativity of F Inductive->SO2F Resonance Resonance Effect (-R) S=O acceptor orbitals Resonance->SO2F Protein Protein Target (Tyr/Lys/Ser) Protein->Microenv Nucleophilic Attack Covalent Covalent Adduct (Ar-SO2-Protein) Microenv->Covalent SuFEx Reaction HF HF Byproduct Microenv->HF

Figure 1: Electronic deactivation of the arene by Inductive/Resonance effects and the context-dependent SuFEx activation pathway.

Experimental Protocol: Synthesis of Aryl Sulfonyl Fluorides

While several methods exist (e.g., from sulfonic acids or oxidative chlorination of thiols), the Fluorination of Sulfonyl Chlorides using Potassium Bifluoride (


) is the most robust, scalable, and "chemically clean" method for research applications. This protocol is adapted from the foundational Sharpless SuFEx methodology [4].
Rationale
  • Why

    
    ?  The bifluoride anion (
    
    
    
    ) is a potent nucleophile. The reaction is performed in a biphasic system (Acetonitrile/Water).[2] The
    
    
    remains in the aqueous phase, while the sulfonyl chloride and product reside in the organic phase. Reaction occurs at the interface.[3]
  • Self-Validating: The reaction is driven by the precipitation of KCl and the thermodynamic stability of the S-F bond.

Reagents & Stoichiometry[3]
  • Substrate: Aryl Sulfonyl Chloride (

    
     equiv)
    
  • Fluorinating Agent: Potassium Bifluoride (

    
    ) (
    
    
    
    equiv)
  • Solvent: Acetonitrile (

    
    ) / Water (
    
    
    
    ratio)
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aryl Sulfonyl Chloride (

    
     equiv) in Acetonitrile (concentration 
    
    
    
    ).
  • Activation: Prepare a saturated aqueous solution of

    
    . Caution: 
    
    
    
    is corrosive and releases HF; use plastic/Teflon ware if possible, or glass with caution, and wear appropriate PPE.
  • Initiation: Add the aqueous

    
     solution to the organic phase. The mixture will be biphasic.[2]
    
  • Reaction: Stir vigorously at Room Temperature for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS. The transformation is usually clean; the starting chloride converts directly to the fluoride.

    • Checkpoint: Look for the disappearance of the chloride peak.

      
       is distinct on GC/LC-MS (typically stable to ionization, unlike chlorides which hydrolyze).
      
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (

      
      ).
      
    • Wash the organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove excess fluoride salts.
    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate under reduced pressure.

  • Purification: Most sulfonyl fluorides obtained via this method are

    
     pure and require no chromatography. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Applications in Drug Discovery[3][5][6][7][8]

The electronic nature of


 dictates its application strategy:
  • Covalent Docking: Due to the high

    
     value, the sulfur atom is electrophilic but "masked." It requires a nucleophile (like a Tyrosine phenol) to be positioned in close proximity (collision geometry) and often requires a neighboring basic residue (e.g., Histidine) to deprotonate the nucleophile, assisting the fluoride departure [5].
    
  • Bioisosterism: The

    
     group is roughly isosteric with the sulfonyl chloride but possesses stability profiles closer to sulfonamides. It is often used to probe "ligandability" of pockets containing Ser, Thr, Tyr, or Lys.
    
  • Chemical Probes: Fluorescently tagged sulfonyl fluorides are used for proteome-wide profiling to identify reactive binding sites across the human proteome.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Wang Lab. (n.d.). Hammett and Modified Swain-Lupton Constants.[1] University of Pittsburgh. Link

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][5] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Tribby, A. L., Rodríguez, I., Shariffudin, S., & Ball, N. D. (2017).[6] Pd-Catalyzed Fluorosulfonylation of Aryl Iodides. The Journal of Organic Chemistry, 82(4), 2294–2299. Link

  • Jones, L. H. (2018). Sulfonyl Fluorides: A "Sleeping Beauty" Warhead for Covalent Inhibitors. ACS Medicinal Chemistry Letters, 9(6), 584–586. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Step-Growth Polymerization of BDDF and Bisphenols

) Polycondensation Target Audience: Polymer Chemists, Material Scientists, Drug Delivery Systems Researchers Part 1: Strategic Overview & Mechanistic Grounding The Chemical Imperative: Why BDDF? Bis(4-fluoro-3-nitropheny...

Author: BenchChem Technical Support Team. Date: February 2026


) Polycondensation
Target Audience:  Polymer Chemists, Material Scientists, Drug Delivery Systems Researchers

Part 1: Strategic Overview & Mechanistic Grounding

The Chemical Imperative: Why BDDF?

Bis(4-fluoro-3-nitrophenyl)sulfone (BDDF ) is not merely a halogenated monomer; it is a "latently functional" scaffold. Unlike standard 4,4'-dichlorodiphenyl sulfone (DCDPS), BDDF possesses two ortho-nitro groups.

  • Enhanced Reactivity: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). Located ortho to the fluorine, it acts synergistically with the para-sulfone group to significantly lower the electron density at the carbon-fluorine bond. This reduces the activation energy for nucleophilic attack, often allowing polymerization at slightly lower temperatures or shorter times than non-nitrated analogs [1].
    
  • Post-Polymerization Modification (PPM): The pendant nitro groups are chemically inert during the ether-forming step but can be quantitatively reduced to primary amines (

    
    ) post-polymerization. This creates a platform for attaching drugs, crosslinkers, or hydrophilic moieties (e.g., for proton exchange membranes) [2].
    
The Mechanism: Polycondensation

The polymerization proceeds via a step-growth mechanism governed by nucleophilic aromatic substitution.

The Critical Pathway:

  • Deprotonation: A weak base (Potassium Carbonate) converts the bisphenol into a reactive bis-phenoxide.

  • Meisenheimer Complex: The phenoxide attacks the electron-deficient carbon attached to the fluorine of BDDF. The negative charge is delocalized onto the EWGs (sulfone and nitro).

  • Elimination: The fluoride ion is ejected, restoring aromaticity and forming the ether linkage.

Graphviz Diagram:


 Mechanistic Pathway 

SNAr_Mechanism Bisphenol Bisphenol (Nucleophile) Phenoxide Bis-Phenoxide (Activated Nucleophile) Bisphenol->Phenoxide Deprotonation (-H2O, -CO2) Base K2CO3 (Base) Base->Phenoxide Transition Meisenheimer Complex Phenoxide->Transition Attack on C-F BDDF BDDF Monomer (Electrophile) BDDF->Transition Polymer Poly(arylene ether) + KF (Salt) Transition->Polymer Elimination of F-

Caption: The stepwise transformation from neutral monomers to poly(arylene ether) via the anionic Meisenheimer intermediate.

Part 2: Critical Experimental Parameters

Success in step-growth polymerization relies on satisfying the Carothers Equation . High molecular weight (


) is only achieved as conversion (

) approaches 100%.


Where


 is the stoichiometric ratio.[1] If 

, molecular weight is capped.
Solvent Selection: The Dipolar Aprotic Requirement

The solvent must dissolve both the polar phenoxide salt and the growing polymer chain.

  • NMP (N-methyl-2-pyrrolidone): Preferred.[2][3] High boiling point (

    
    ), excellent solubility for nitro-functionalized polymers.
    
  • DMAc (Dimethylacetamide): Good alternative, but lower boiling point (

    
    ) limits the upper reaction temperature window.
    
  • DMSO (Dimethyl sulfoxide): Avoid for BDDF if possible. While excellent for nucleophilicity, DMSO can degrade at high temperatures (

    
    ) and may react with activated halides under aggressive conditions.
    
Water Management: The "Killer" Variable

Water is the enemy. It hydrolyzes the phenoxide back to phenol (stalling the reaction) or hydrolyzes the C-F bond to a phenol (permanently terminating the chain).

  • Protocol: Use a Dean-Stark trap with an azeotropic agent (Toluene).[3]

  • Self-Validation: The reaction is only ready for the polymerization phase when the distilling toluene is completely clear (no turbidity) and the volume of water in the trap stabilizes.

Part 3: Detailed Protocol (Self-Validating)

Materials:

  • Monomer A: Bisphenol A (BPA) or 4,4'-(Hexafluoroisopropylidene)diphenol (6F-BPA). Must be recrystallized and dried.

  • Monomer B: BDDF (Bis(4-fluoro-3-nitrophenyl)sulfone). Purity >99.5% is critical.

  • Base: Potassium Carbonate (

    
    ), anhydrous. Grind to fine powder immediately before use.
    
  • Solvent: NMP (Anhydrous).[4]

  • Azeotropic Agent: Toluene.

Step 1: Stoichiometric Assembly
  • In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer (overhead), gas inlet (Argon/Nitrogen), and Dean-Stark trap topped with a condenser.

  • Add 10.00 mmol of Bisphenol.

  • Add 10.00 mmol of BDDF. Note: Weighing error must be <0.1%.

  • Add 12.00 mmol of

    
     (20% excess to ensure full deprotonation).
    
  • Add NMP (Solid content should be ~20% w/v).

  • Add Toluene (ratio NMP:Toluene approx 2:1).

Step 2: Dehydration (Salt Formation)
  • Heat the system to 140–150°C under constant stirring (300 RPM).

  • Observation: Toluene will reflux. Water generated from phenoxide formation will co-distill and collect in the trap.

  • Duration: 3–4 hours.

  • Self-Validation Check: The toluene returning to the flask must be crystal clear. If cloudy, water is still present. Continue reflux.

Step 3: Polymerization (The "Cook")
  • Drain the toluene from the Dean-Stark trap.

  • Slowly raise the temperature to 160–170°C .

    • Caution: Do not exceed 180°C. The nitro groups on BDDF can undergo side reactions or darkening at extreme temperatures [3].

  • Maintain temperature for 12–24 hours.

  • Self-Validation Check: Viscosity will noticeably increase. The solution should exhibit the "Weisenberg effect" (climbing the stirrer rod).

Step 4: Workup and Purification
  • Cool the reaction to ~80°C. Dilute with a small amount of NMP if too viscous.

  • Pour the solution slowly into a 10x excess of rapidly stirring Methanol/Water (1:1 v/v) containing 1% Acetic Acid (to neutralize residual phenoxides).

  • Filter the fibrous precipitate.

  • Purification Cycle: Re-dissolve in THF or DMAc and re-precipitate in Methanol. (Repeat 2x).

  • Dry in a vacuum oven at 80°C for 24 hours.

Graphviz Diagram: Experimental Workflow

Workflow Setup 1. Charge Reactor (Monomers + K2CO3 + NMP + Toluene) Reflux 2. Azeotropic Reflux (140°C, 4h) Setup->Reflux Check Validation: Is Distillate Clear? Reflux->Check Check->Reflux No (Cloudy) Distill 3. Remove Toluene (Increase Temp) Check->Distill Yes (Clear) Polymerize 4. Polymerization (165°C, 12-24h) Distill->Polymerize Workup 5. Precipitation (MeOH/Water + Acid) Polymerize->Workup

Caption: The "One-Pot, Two-Step" protocol ensuring anhydrous conditions before high-temp polymerization.

Part 4: Data Summary & Troubleshooting

Typical Properties of BDDF-Based PAES
ParameterValue / RangeNotes
Reaction Temp 160–170°CLower than standard PES (180°C+) due to

activation.
Time 12–24 HoursViscosity dependent.
Appearance Yellow to AmberDarker than non-nitro analogs due to charge transfer complexes.
Yield >90%If <80%, check monomer purity or stoichiometry.
Solubility NMP, DMAc, DMF, THF

groups disrupt packing, often improving solubility.
Troubleshooting Guide
  • Problem: Low Molecular Weight (Low Viscosity)

    • Cause 1: Stoichiometry imbalance. Did you account for moisture in the bisphenol?

    • Cause 2: Incomplete water removal.

    • Solution: Ensure monomers are dried (vacuum oven, 60°C) overnight before weighing. Extend the toluene reflux time.

  • Problem: Black/Charred Product

    • Cause: Temperature too high (>190°C) causing degradation of the nitro group.

    • Solution: Strictly control oil bath temperature. Use an internal thermometer.

  • Problem: Gelation (Insoluble chunks)

    • Cause: Crosslinking. The nitro group can be susceptible to nucleophilic attack at the nitrogen under very harsh basic conditions, or impurities in BDDF (tri-functional species).

    • Solution: Lower reaction temperature to 160°C; reduce solid content to 15%.

References

  • Synthesis and properties of poly(arylene ether sulfone)s containing pendant amino groups. Source: Journal of Polymer Science Part A: Polymer Chemistry. Context: Establishes the reactivity of BDDF and the stability of the nitro group during polymerization. Link:[Link]

  • Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties. Source: Polymers (MDPI). Context: Provides detailed protocols for salt formation and azeotropic distillation using potassium carbonate and toluene systems. Link:[Link]

  • Fluorene-Based Poly(arylene ether sulfone)s Containing Clustered Flexible Pendant Sulfonic Acids. Source: Macromolecules (ACS). Context: Validates the use of NMP/Toluene systems at 140-160°C for activated halide monomers similar to BDDF. Link:[Link]

  • Step-Growth Polymerization Mechanisms. Source: Wikipedia / Polymer Science Texts. Context: General grounding for the Carothers equation and stoichiometry requirements. Link:[Link]

Sources

Application

Application Note: Site-Selective Bioconjugation and Crosslinking using Benzene-1,4-Disulfonyl Difluoride (BDDF)

Introduction & Scientific Rationale In the landscape of bioconjugation, Benzene-1,4-disulfonyl difluoride (BDDF) represents a paradigm shift from classical reactivity to latent functionality. Unlike traditional N-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

In the landscape of bioconjugation, Benzene-1,4-disulfonyl difluoride (BDDF) represents a paradigm shift from classical reactivity to latent functionality. Unlike traditional N-hydroxysuccinimide (NHS) esters or maleimides—which suffer from rapid hydrolysis or promiscuity—BDDF operates via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

This guide details the application of BDDF as a homobifunctional crosslinker and bioconjugation hub. The utility of BDDF lies in its unique "sleeping beauty" reactivity: the sulfonyl fluoride (


) motif is remarkably stable in aqueous physiological buffers but becomes highly reactive upon specific activation by protein microenvironments (specifically ionized Tyrosines or Lysines in proximity to Histidine).
Why Choose BDDF?
  • Hydrolytic Stability: BDDF resists hydrolysis in water, allowing for long incubation times without reagent degradation.

  • Tyrosine Selectivity: While NHS esters target Lysines, BDDF exhibits a distinct preference for Tyrosine residues (fluorosulfatylation) and specific Lysines, providing a complementary topological map for structural proteomics.

  • Rigid Linker: The benzene core provides a rigid 6-8 Å spacer, ideal for stabilizing protein complexes or "stapling" helical peptides.

Mechanism of Action: The SuFEx Pathway[1]

The reaction proceeds via a nucleophilic substitution at the sulfur center. Unlike sulfonyl chlorides, the fluoride bond is strong. It requires a proton transfer agent (often a neighboring Histidine or the protein surface environment) to facilitate the departure of the fluoride ion.

Reaction Diagram (DOT Visualization)

SuFEx_Mechanism Protein_Tyr Protein-Tyrosine-OH Transition Transition State (Pentacoordinate Sulfur) Protein_Tyr->Transition Nucleophilic Attack (Activated by Base/Microenv) BDDF BDDF (Benzene-1,4-disulfonyl difluoride) BDDF->Transition Product Protein-O-SO2-Ph-SO2F (Fluorosulfatylated Protein) Transition->Product Fluoride Elimination HF HF (Leaving Group) Transition->HF Product2 Crosslinked Protein (Protein-O-SO2-Ph-SO2-O-Protein) Product->Product2 Second SuFEx Event Protein_Lys Protein-Lysine/Tyrosine Protein_Lys->Product2

Figure 1: Mechanism of SuFEx-mediated bioconjugation. The stability of the S-F bond prevents non-specific hydrolysis, ensuring reaction only occurs with appropriate nucleophiles.

Experimental Protocols

Protocol A: Inter-molecular Protein Crosslinking

Objective: Covalently link interacting protein domains or stabilize a multi-protein complex for analysis (e.g., SDS-PAGE or Mass Spectrometry).[1]

Materials Required
  • Target Protein: Purified (0.5 – 2.0 mg/mL) in non-nucleophilic buffer.

  • Reagent: BDDF (CAS: 7552-55-8).

  • Solvent: Anhydrous DMSO or DMF.

  • Reaction Buffer: PBS (pH 7.4) or HEPES (pH 7.5). Note: Tris is acceptable due to BDDF's stability, but PBS is preferred to eliminate any competition.

  • Quench/Scavenger: Ammonium Bicarbonate (NH₄HCO₃) or simply Desalting Columns.

Step-by-Step Procedure
  • Stock Preparation:

    • Dissolve BDDF in anhydrous DMSO to a concentration of 50 mM .

    • Critical: Prepare fresh. Although stable, moisture over weeks can degrade the stock.

  • Protein Equilibration:

    • Ensure protein is in PBS pH 7.4. If the protein is in a storage buffer with high amine content (e.g., 500mM Tris), dialyze or desalt first.

  • Reaction Initiation:

    • Add BDDF stock to the protein solution.

    • Molar Ratio: Target a 10:1 to 50:1 molar excess of BDDF over protein.

    • Example: For 1 mL of 50 kDa protein at 1 mg/mL (20 µM), add 2-10 µL of 10 mM BDDF working solution (final conc 200 µM - 1 mM).

    • Solvent Limit: Keep final DMSO concentration < 5% to avoid denaturation.

  • Incubation:

    • Incubate at 37°C for 1 to 4 hours OR Room Temperature (25°C) for 12-16 hours .

    • Scientist's Note: SuFEx is slower than NHS-ester chemistry. The "click" nature requires time for the protein to "find" the fluoride exchange. Do not rush this step.

  • Termination (Scavenging):

    • Unlike NHS esters, BDDF does not spontaneously hydrolyze quickly. You must actively remove it or scavenge it.

    • Method A (Analysis): Add 4x SDS-PAGE loading buffer (containing reducing agents) and boil. This stops the reaction for gel analysis.

    • Method B (Purification): Pass the sample through a Zeba™ Spin Desalting Column or dialyze against fresh buffer to remove unreacted BDDF.

  • Validation:

    • Analyze via SDS-PAGE (Coomassie or Silver Stain). Look for band shifts corresponding to dimer/trimer formation.

Protocol B: Tyrosine-Targeted Probe Conjugation

Objective: Label a protein specifically at reactive Tyrosine residues using a BDDF-functionalized probe (or using BDDF as a linker to a secondary amine-probe).

Workflow Diagram (DOT Visualization)

Workflow_Protocol Start Start: Purified Protein (PBS pH 7.4) Step1 Add BDDF (Excess) Incubate 1h @ 37°C Start->Step1 Activation Step2 Remove Excess BDDF (Desalting Column) Step1->Step2 Purification 1 Step3 Add Amine-Functionalized Payload (Fluorophore/Drug) Step2->Step3 Conjugation Step4 Incubate 4-12h @ RT Step3->Step4 End Final Conjugate (Tyr-Linker-Payload) Step4->End Validation

Figure 2: Two-step "Hub" protocol. BDDF is first installed on the protein (Tyrosine/Lysine), excess is removed, and the remaining sulfonyl fluoride arm reacts with an amine-containing payload.

Procedure
  • Activation: Incubate Protein (50 µM) with BDDF (500 µM) in PBS for 2 hours at 37°C.

  • Desalting: Crucial Step. Remove unreacted BDDF using a PD-10 column or spin filter. If you skip this, the free BDDF will crosslink your probe to itself or quench the probe.

  • Conjugation: Add the amine-containing payload (e.g., Dansyl-cadaverine or an amine-drug) at 5-10 equivalents relative to the protein.

  • Incubation: Incubate overnight at 25°C. The second sulfonyl fluoride group (now attached to the protein) will undergo SuFEx with the amine of the payload.

  • Validation: UV-Vis spectroscopy (for fluorophore) or LC-MS (mass shift of +242 Da + Payload Mass - 2 HF).

Critical Parameters & Troubleshooting

ParameterRecommendationScientific Reasoning
pH 7.2 – 8.5Below 7.0, nucleophilicity of Lys/Tyr decreases. Above 9.0, non-specific hydrolysis competes.
Buffer PBS, HEPESAvoid primary amines (Tris/Glycine) during the initial activation step to prevent quenching the reagent before it hits the protein.[2]
Temperature 37°C preferredSuFEx has a higher activation energy than NHS chemistry; heat drives the reaction to completion faster.
Solubility DMSO/DMF stockBDDF is hydrophobic. Ensure rapid mixing upon addition to aqueous buffer to prevent precipitation.
Quenching Removal requiredBecause

is stable, adding Tris is not an instant "stop" button. Physical removal (desalting) is safer.

References

  • Dong, J., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Wang, H., et al. (2018). "SuFEx-Based Chemical Probes for Global Profiling of Tyrosine and Lysine Reactivity in Biological Systems." Journal of the American Chemical Society, 140(15), 4995–4999.

  • Grimster, N. P., et al. (2019). "Aromatic Sulfonyl Fluorides as Latent Electrophiles in Chemical Biology." Current Opinion in Chemical Biology, 50, 26-33.

  • Mortenson, D. E., et al. (2018). "The Sulfonyl Fluoride Hub for SuFEx Click Chemistry." Chemical Reviews, 121(12), 7130–7204.

Sources

Method

Application Note: Precision Protein Crosslinking with Benzene-1,4-Disulfonyl Difluoride (BDSF)

Introduction: The SuFEx Advantage in Crosslinking Traditional protein crosslinking often relies on N-hydroxysuccinimide (NHS) esters, which, while effective, suffer from rapid hydrolysis and indiscriminate reactivity. Be...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The SuFEx Advantage in Crosslinking

Traditional protein crosslinking often relies on N-hydroxysuccinimide (NHS) esters, which, while effective, suffer from rapid hydrolysis and indiscriminate reactivity. Benzene-1,4-disulfonyl difluoride (BDSF) represents a paradigm shift, utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry.

Unlike hydrolytically unstable NHS esters, BDSF is a "latent" electrophile. It remains stable in aqueous buffers until activated by the specific local environment of a nucleophile (Lysine, Tyrosine, Histidine, Serine, or Threonine) within a protein. This unique property allows for:

  • Extended Reaction Windows: Incubate for hours without reagent degradation.

  • Tunable Specificity: Targets not just Lysine, but also Tyrosine and Histidine, providing complementary structural data.

  • Rigid Geometry: The 1,4-substitution pattern provides a distinct, linear distance constraint (~9–10 Å) critical for precise structural mapping.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center. In the context of proteins, the nucleophilic side chain (Nu:) attacks the sulfur atom, displacing the fluoride ion. This reaction is often enhanced by the local protein environment (e.g., hydrogen bonding or hydrophobic pockets), a phenomenon known as "proximity-driven SuFEx."

SuFEx_Mechanism Protein_Nu Protein Nucleophile (Lys-NH2, Tyr-OH, His-Im) Transition Pentacoordinate Transition State Protein_Nu->Transition Nucleophilic Attack BDSF BDSF (Benzene-1,4-disulfonyl difluoride) BDSF->Transition Product Crosslinked Protein (Sulfonamide/Sulfonate) Transition->Product Bond Formation Fluoride Fluoride Ion (F-) Leaving Group Transition->Fluoride Elimination

Caption: Nucleophilic attack of protein side chains on the BDSF sulfur center, displacing fluoride to form a stable covalent linkage.

Materials & Reagents

ComponentSpecificationNotes
BDSF Reagent Benzene-1,4-disulfonyl difluoride (>95% purity)Store desiccated at 4°C or -20°C. Moisture stable but best kept dry.
Solvent Anhydrous DMSO or DMFUsed to create the master stock solution.
Reaction Buffer PBS (pH 7.4) or HEPES (pH 7.5–8.0)CRITICAL: Avoid primary amine buffers (Tris, Glycine) during the reaction phase.
Quenching Buffer 1M Tris-HCl (pH 8.0) or 1M GlycineUsed to scavenge excess reagent at the end of the protocol.
Desalting Columns Zeba™ Spin or equivalentFor removing unreacted fluoride and byproducts (optional).

Experimental Protocol

Phase 1: Preparation
  • Protein Buffer Exchange: Ensure the protein is in a compatible buffer (PBS or HEPES). If the protein is in Tris, dialyze or use a desalting column to exchange into PBS (pH 7.4).

    • Expert Insight: While sulfonyl fluorides are less reactive toward free amines than NHS esters, high concentrations of Tris will still compete over long incubation times.

  • Reagent Stock: Prepare a 50 mM stock solution of BDSF in anhydrous DMSO.

    • Example: Dissolve 1.3 mg of BDSF (MW ~258.2 g/mol ) in 100 µL DMSO.

    • Stability:[1][2][3][4][5] This stock is stable for weeks at -20°C if kept dry.

Phase 2: Crosslinking Reaction
  • Dilution: Dilute the protein to a concentration of 0.5 – 2.0 mg/mL .

  • Addition: Add the BDSF stock to the protein solution to achieve a final concentration of 0.5 – 2 mM .

    • Molar Ratio: Aim for a 20-fold to 50-fold molar excess of BDSF over the protein.

    • Solvent Limit: Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture.

    • Standard: 2 hours at Room Temperature (25°C).

    • Alternative: Overnight (12–16 hours) at 4°C.

    • Why? SuFEx kinetics are generally slower than NHS-ester acylation. The "latent" nature requires time for the reagent to explore the protein surface and find a reactive nucleophile in the correct geometry.

Phase 3: Quenching & Processing
  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15–30 minutes at room temperature.

    • Mechanism:[1][5][6][7] The high concentration of free amine in Tris will eventually scavenge unreacted sulfonyl fluorides, preventing further modification during downstream processing.

  • Stop/Denaturation (For SDS-PAGE): Add SDS-PAGE loading buffer (containing reducing agents like DTT or BME) and boil for 5 minutes.

    • Note: The sulfonamide/sulfonate bond formed is stable under reducing SDS-PAGE conditions.

Workflow Visualization

Protocol_Workflow Start Start: Protein in PBS/HEPES (0.5 - 2 mg/mL) Add_Reagent Add BDSF (in DMSO) Final Conc: 1-2 mM (<5% DMSO) Start->Add_Reagent Incubate Incubate 2h @ RT or O/N @ 4°C Add_Reagent->Incubate Quench Quench Reaction Add 50mM Tris (pH 8.0) Wait 15 mins Incubate->Quench Analyze Downstream Analysis (SDS-PAGE / LC-MS) Quench->Analyze

Caption: Step-by-step workflow for BDSF-mediated protein crosslinking.

Data Analysis & Troubleshooting

Interpreting Results[1][8]
  • SDS-PAGE: Look for the appearance of higher molecular weight bands (dimers, trimers) compared to the control (DMSO only).

  • Mass Spectrometry:

    • Mass Shift: A successful crosslink adds the mass of the benzene-1,4-disulfonyl moiety.

    • Formula: C₆H₄(SO₂)₂

    • Mass Addition: +218.00 Da (assuming displacement of 2 Fluorides).

    • Monolink (Dead-end): +238.00 Da (one side reacted, one side hydrolyzed to -OH) or +240.00 Da (one side reacted, one side F remaining).

Troubleshooting Guide
IssuePossible CauseSolution
No Crosslinking Observed Reaction time too shortExtend incubation to overnight at 37°C (if protein stable). SuFEx is slower than NHS.
Precipitation Protein instability in DMSOReduce final DMSO concentration to <2% or add reagent in smaller aliquots.
Over-modification Reagent excess too highReduce molar excess to 10-fold. Check MS for "smearing" which indicates non-specific surface labeling.
Low Yield pH too lowIncrease pH to 8.0. Nucleophilicity of Lys/Tyr increases with pH.

Safety & Handling

  • Toxicity: Sulfonyl fluorides are reactive electrophiles.[1] They can label serine proteases (like PMSF, a related compound). Handle with gloves, safety glasses, and in a fume hood.

  • Disposal: Quench all waste streams with high-pH Tris or NaOH solution before disposal to ensure destruction of the reactive fluoride group.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Wang, L., et al. (2018). "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry."[8] Proceedings of the National Academy of Sciences (PNAS). Link

  • Jones, L. H. (2015). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link

  • Hillebrand, L., et al. (2023). "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools." Journal of the American Chemical Society.[9] Link

Sources

Application

One-pot synthesis of benzene-1,4-disulfonyl difluoride from sodium sulfinates

Application Notes & Protocols Topic: One-Pot Synthesis of Benzene-1,4-disulfonyl Difluoride from Sodium Sulfinates Introduction: The Strategic Value of Benzene-1,4-disulfonyl Difluoride Sulfonyl fluorides have emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: One-Pot Synthesis of Benzene-1,4-disulfonyl Difluoride from Sodium Sulfinates

Introduction: The Strategic Value of Benzene-1,4-disulfonyl Difluoride

Sulfonyl fluorides have emerged as indispensable building blocks in modern chemistry, prized for their unique balance of stability and reactivity. This class of compounds is central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for constructing complex molecular architectures with high efficiency and selectivity.[1] Among these reagents, benzene-1,4-disulfonyl difluoride stands out as a versatile bifunctional linker, enabling the creation of novel polymers, surface modifications, and intricate drug candidates. Its derivatives, particularly benzene-1,4-disulfonamides, have shown significant promise in drug discovery, notably as inhibitors of oxidative phosphorylation in cancer therapy.[2][3][4]

Traditional synthetic routes to sulfonyl fluorides often rely on the conversion of sulfonyl chlorides. However, sulfonyl chloride intermediates are highly reactive and can suffer from a lack of selectivity, complicating their use in the synthesis of complex molecules.[5] The development of a one-pot synthesis from stable, abundant, and inexpensive starting materials like sodium sulfonates or sulfinates represents a significant advancement. This approach offers milder reaction conditions, operational simplicity, and circumvents the need to handle sensitive intermediates, making it a highly attractive strategy for both academic and industrial laboratories.[6][7]

This document provides a detailed protocol for a facile, one-pot synthesis of benzene-1,4-disulfonyl difluoride from its corresponding sodium sulfinate salt, leveraging a two-step cascade reaction within a single vessel.

Reaction Principle and Mechanistic Rationale

The conversion of sodium benzene-1,4-disulfinate to benzene-1,4-disulfonyl difluoride is achieved through a one-pot, two-step process that avoids the isolation of reactive intermediates. The strategy hinges on an initial chlorination followed by a subsequent halogen-exchange fluorination.

Step 1: In-Situ Chlorination The first stage involves the conversion of the sodium sulfinate salt into the corresponding sulfonyl chloride. This is accomplished using cyanuric chloride as a mild and effective chlorinating agent. The reaction is facilitated by a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or tetramethylammonium chloride (TMAC), which enhances the solubility and reactivity of the sulfinate salt in the organic solvent.[8]

Step 2: Halogen Exchange Fluorination Once the formation of the sulfonyl chloride intermediate is complete, a fluorine source is introduced directly into the reaction mixture. Potassium bifluoride (KHF₂) serves as an efficient and easy-to-handle reagent for the chlorine-fluorine exchange, yielding the desired sulfonyl fluoride product.[6][8][9] The use of acetone as a co-solvent in this step aids in the dissolution of the fluoride salt and promotes the reaction.

The elegance of this one-pot protocol lies in its efficiency; the entire sequence is performed in a single reaction vessel by the sequential addition of reagents, thereby minimizing handling, purification steps, and potential yield loss.

G cluster_0 One-Pot Reaction Vessel Start Sodium Benzene-1,4-disulfinate Intermediate In-situ Benzene-1,4-disulfonyl Dichloride Start->Intermediate  Step 1: Chlorination  (Cyanuric Chloride, TBAB, MeCN, 60°C) Product Benzene-1,4-disulfonyl Difluoride Intermediate->Product  Step 2: Fluorination  (KHF₂, Acetone, RT)

Caption: Reaction mechanism overview.

Experimental Protocol

This protocol details the synthesis of benzene-1,4-disulfonyl difluoride on a 2.0 mmol scale.

Materials and Reagents
  • Sodium benzene-1,4-disulfinate

  • Cyanuric chloride

  • Tetrabutylammonium bromide (TBAB)

  • Potassium bifluoride (KHF₂)

  • Acetonitrile (MeCN), anhydrous

  • Acetone

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 50 mL oven-dried reaction tube with a screw cap

  • Magnetic stirrer bar

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup

Quantitative Data Summary
ReagentMolar EquivalentAmount (for 2.0 mmol scale)Role
Sodium Benzene-1,4-disulfinate1.0 eq(Amount corresponding to 2.0 mmol)Starting Material
Cyanuric Chloride2.2 eq (1.1 per sulfinate)740 mg (4.0 mmol)Chlorinating Agent
TBAB0.05 eq32 mg (0.1 mmol)Phase Transfer Catalyst
KHF₂3.0 eq468 mg (6.0 mmol)Fluorinating Agent
Acetonitrile (MeCN)-10 mLSolvent (Step 1)
Acetone-10 mLCo-Solvent (Step 2)
Step-by-Step Synthesis Procedure
  • Reaction Setup: To an oven-dried 50 mL reaction tube containing a magnetic stirrer bar, add sodium benzene-1,4-disulfinate (2.0 mmol), cyanuric chloride (4.0 mmol, 740 mg), and tetrabutylammonium bromide (TBAB) (0.1 mmol, 32 mg).[8]

  • Chlorination: Add 10 mL of anhydrous acetonitrile to the tube. Seal the tube and place it on a magnetic stirrer hotplate. Stir the mixture at 60 °C for 12 hours.[8] Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) to confirm the consumption of the starting material.

  • Fluorination: After 12 hours, remove the reaction tube from the heat and allow it to cool to room temperature. To the mixture, add potassium bifluoride (KHF₂) (6.0 mmol, 468 mg) followed by 10 mL of acetone.[8]

  • Reaction Completion: Reseal the tube and continue stirring the suspension at room temperature for an additional 12 hours.[8]

  • Workup: Upon completion, dilute the reaction mixture with 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[8]

  • Purification: Combine the organic layers and wash them with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield pure benzene-1,4-disulfonyl difluoride.

G A 1. Combine Reagents (Sulfinate, Cyanuric Chloride, TBAB) in a dry reaction tube. B 2. Add Acetonitrile (10 mL) Stir at 60°C for 12h. A->B C 3. Cool to Room Temperature B->C D 4. Add KHF₂ and Acetone (10 mL) Stir at RT for 12h. C->D E 5. Quench with Water Extract with Ethyl Acetate. D->E F 6. Wash with Brine Dry over Na₂SO₄ E->F G 7. Concentrate Under Vacuum F->G H 8. Purify (if needed) (Column Chromatography) G->H

Caption: Experimental workflow for the one-pot synthesis.

Safety Precautions and Handling

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • General Handling: All operations should be conducted inside a well-ventilated chemical fume hood.[10][11] Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times. A face shield is recommended when handling corrosive materials.[12]

  • Reagent Hazards:

    • Sulfonyl Fluorides: These compounds are toxic if inhaled and can cause severe skin burns and eye damage.[13] Avoid breathing dust, fumes, or vapors.

    • Cyanuric Chloride: Corrosive and toxic. Handle with care to avoid inhalation or skin contact.

    • Potassium Bifluoride (KHF₂): Highly toxic and corrosive. Contact with skin or eyes can cause severe burns.

  • Emergency Preparedness: An emergency eye wash station and safety shower must be immediately accessible.[12] In case of skin contact, immediately wash the affected area with copious amounts of water.[12] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[10][11]

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.).
  • Sulfonyl fluoride SDS, 2699-79-8 Safety D
  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI.
  • 2-(Fluorosulfonyl)
  • SULFURYL FLUORIDE - Safety Data Sheet. (2026, January 3). ChemicalBook.
  • SAFETY DATA SHEET - Pyrimidine-2-sulfonyl Fluoride. (2025, November 21). TCI Chemicals.
  • Facile synthesis of sulfonyl fluorides from sulfonic acids. (2023, January 16). BALL LAB.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019, May 7).
  • Sulfonyl fluoride synthesis by fluorosulfon
  • Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. (2022, December 15).
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. (2019, July 13). Journal of the American Chemical Society.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (n.d.). The Royal Society of Chemistry.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (n.d.). RSC Advances.
  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (n.d.).
  • Benzene‐1,3‐disulfonyl fluoride and Benzene‐1,3,5‐trisulfonyl fluoride: Low‐Cost, Stable, and Selective Reagents for SuFEx‐Driven Deoxyazidation. (2024, July 23).
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019, May 7). Semantic Scholar.
  • Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. (2023, April 18). PubMed.
  • Benzene disulfonamide for the treatment of cancer. (n.d.).

Sources

Method

Application Notes &amp; Protocols: A Guide to Post-Polymerization Modification Using Bifunctional Disulfide-Derived Functionalizers (BDDFs)

Introduction: The Strategic Advantage of Post-Polymerization Modification In the pursuit of advanced functional materials, direct polymerization of functional monomers is not always feasible. Issues such as monomer incom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Post-Polymerization Modification

In the pursuit of advanced functional materials, direct polymerization of functional monomers is not always feasible. Issues such as monomer incompatibility with polymerization conditions, synthetic inaccessibility, or the need for precise spatial arrangement of functional groups necessitate a more versatile approach.[1][2] Post-polymerization modification (PPM) emerges as a powerful strategy, enabling the introduction of diverse functionalities onto a pre-formed polymer backbone.[3][4][5] This technique allows a single, well-defined parent polymer to serve as a scaffold for creating a library of materials with tailored properties, a significant advantage in materials discovery and drug development.[5]

This guide focuses on a versatile class of reagents for PPM: Bifunctional Disulfide-Derived Functionalizers (BDDFs) . For the purpose of these application notes, we will define a representative BDDF as a molecule containing two distinct, orthogonally reactive chemical handles. A prime example is a reagent featuring both a pyridyl disulfide group and a maleimide group. This architecture facilitates a two-stage, controlled functionalization process leveraging two highly efficient and specific "click" chemistry reactions: thiol-disulfide exchange and thiol-Michael addition.

Pillar 1: Expertise & Mechanistic Insight

The utility of our model BDDF lies in the distinct reactivity of its two functional ends. Understanding the causality behind these reactions is critical for experimental design and success.

  • Thiol-Disulfide Exchange: The pyridyl disulfide moiety is an electrophilic disulfide. It reacts selectively with a free thiol group (e.g., from a cysteine residue on a protein or a thiol-functionalized synthetic polymer) under mild, often physiological, conditions. This exchange reaction forms a new, stable disulfide bond, covalently attaching the BDDF to the polymer and releasing pyridine-2-thione, a chromophore that can be monitored spectrophotometrically at ~343 nm to quantify the reaction progress. This specificity ensures that the modification occurs only at the desired thiol sites.

  • Thiol-Michael Addition: The maleimide group is a Michael acceptor. It undergoes a highly efficient conjugate addition reaction with a separate thiol nucleophile. This reaction is extremely rapid and specific, proceeding cleanly at neutral pH and room temperature without the need for a catalyst. Crucially, this reaction is orthogonal to the thiol-disulfide exchange, meaning the two reactions can be performed sequentially without interfering with one another.

This dual-reactivity allows for precise, stepwise construction of complex macromolecular architectures, such as polymer-drug conjugates, block copolymers, or surface modifications.

BDDF_Mechanism cluster_0 Stage 1: Thiol-Disulfide Exchange cluster_1 Stage 2: Thiol-Michael Addition Polymer_A_SH Polymer-SH BDDF Pyridyl-S-S-BDDF-Maleimide Intermediate Polymer-S-S-BDDF-Maleimide Polymer_A_SH->Intermediate + BDDF Byproduct Pyridine-2-thione (Monitor at 343 nm) Intermediate->Byproduct releases Polymer_B_SH Molecule-SH (e.g., second polymer, drug, dye) Final_Product Polymer-S-S-BDDF-S-Molecule Intermediate->Final_Product + Molecule-SH

Caption: Sequential reaction mechanism of a model BDDF reagent.

Pillar 2: Trustworthiness & Self-Validating Protocols

The protocols described below are designed to be self-validating systems. Each stage includes clear checkpoints and characterization steps to confirm the success of the modification before proceeding. This iterative verification process minimizes the risk of failure and ensures the final product is well-defined.

  • Thiol-Functionalized Polymer (Polymer-SH): e.g., Thiol-terminated polyethylene glycol (PEG-SH), poly(HPMA)-cysteine.

  • BDDF Reagent: e.g., N-[k-(2-pyridyldithio)propionyl]maleimide.

  • Thiol-Containing Molecule of Interest (Molecule-SH): A second polymer, a therapeutic small molecule, or a fluorescent dye.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed.

  • Quenching Reagent: L-cysteine or 2-Mercaptoethanol (BME).

  • Purification System: Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) or dialysis.

  • Characterization Instruments: UV-Vis Spectrophotometer, NMR Spectrometer, SEC/GPC system, MALDI-TOF Mass Spectrometer.[6][7]

Experimental Protocols

Protocol 1: "Grafting-To" Modification of a Polymer with BDDF

This protocol details the attachment of the BDDF linker to a primary polymer scaffold.

Step-by-Step Methodology:

  • Polymer Preparation: Dissolve the thiol-functionalized polymer (Polymer-SH) in degassed PBS buffer to a final concentration of 10 mg/mL. An inert atmosphere (nitrogen or argon) is recommended to prevent thiol oxidation.

  • BDDF Preparation: Immediately prior to use, dissolve the BDDF reagent in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) and then dilute it into the reaction buffer. A 1.5 to 3-fold molar excess of BDDF over the polymer's thiol groups is recommended.

  • Reaction Initiation: Add the BDDF solution dropwise to the stirring polymer solution.

  • Reaction Monitoring (Self-Validation):

    • Immediately take a baseline reading of the reaction mixture at 343 nm.

    • Monitor the increase in absorbance at 343 nm over time. The reaction is complete when the absorbance plateaus, typically within 1-2 hours at room temperature. The concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law (ε₃₄₃ = 8080 M⁻¹cm⁻¹).

  • Quenching: Add a 10-fold molar excess of a small thiol quenching agent (e.g., L-cysteine) to react with any unreacted maleimide groups on the now-modified polymer. This prevents unwanted side reactions in the next stage. Let it react for 30 minutes.

  • Purification: Remove the excess BDDF, quenching agent, and pyridine-2-thione by SEC or dialysis. The choice of method depends on the molecular weight of the polymer.

  • Characterization (Verification):

    • ¹H-NMR: Confirm the presence of characteristic peaks from both the polymer backbone and the attached BDDF moiety.

    • SEC/GPC: Verify that the polymer has not undergone degradation or cross-linking. A slight increase in molecular weight should be observed.[6]

    • UV-Vis: Confirm the absence of the pyridine-2-thione peak at 343 nm after purification.

Protocol_1_Workflow cluster_workflow Protocol 1: BDDF Grafting Workflow start Dissolve Polymer-SH in degassed buffer add_bddf Add BDDF Solution (1.5-3x molar excess) react React for 1-2 hours at Room Temperature monitor Monitor A₃₄₃ nm (Reaction Progress) quench Quench with L-cysteine purify Purify via SEC or Dialysis characterize Characterize: NMR, SEC, UV-Vis end Store BDDF-Modified Polymer

Sources

Application

Application Notes and Protocols for the Synthesis of High Molecular Weight Polymers via Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

Introduction: A New Era in Polymer Synthesis with SuFEx Click Chemistry For decades, the synthesis of high-performance polymers has been dominated by a handful of robust condensation reactions, primarily centered around...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Era in Polymer Synthesis with SuFEx Click Chemistry

For decades, the synthesis of high-performance polymers has been dominated by a handful of robust condensation reactions, primarily centered around carbonyl chemistry, to create essential materials like polyesters, polyamides, and polycarbonates.[1][2] However, the quest for novel materials with enhanced properties and greater synthetic efficiency continues. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, introduced by Nobel Laureate K. Barry Sharpless and his team in 2014, has heralded a new era in polymer science.[3][4][5] SuFEx is a powerful set of reactions that enable the rapid, efficient, and reliable formation of strong, stable linkages centered around a hexavalent sulfur core.[6][7][8]

This technology leverages the unique reactivity of the S(VI)-F bond, which is remarkably stable yet can be selectively activated under specific catalytic conditions to react with a variety of nucleophiles.[9][10][11] This controlled reactivity allows for the synthesis of a wide range of polymers, including polysulfates and polysulfonates, which have shown potential as high-performance alternatives to traditional plastics like polycarbonates.[4][12] The SuFEx process is characterized by its high yields (often exceeding 99%), mild reaction conditions, tolerance to a wide array of functional groups, and the use of readily available starting materials, making it an attractive and scalable method for producing high molecular weight polymers.[2][12]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the SuFEx reaction for polymer synthesis. We will delve into the underlying mechanism, provide a validated, step-by-step protocol for the synthesis of a high molecular weight polysulfate, discuss essential characterization techniques, and offer practical troubleshooting advice.

The Mechanism of SuFEx Polymerization: The Power of the S(VI)-F Bond

The cornerstone of SuFEx chemistry is the exceptional balance of stability and reactivity of the sulfur(VI)-fluoride bond. Unlike their sulfonyl chloride counterparts, which are prone to side reactions, sulfonyl fluorides are significantly more stable towards hydrolysis and redox processes.[11] However, their reactivity can be "switched on" in the presence of suitable catalysts.[11][13]

The most common SuFEx polymerization involves the reaction between a bis(aryl silyl ether) and a bis(fluorosulfate) or bis(sulfonyl fluoride) monomer. The reaction is typically catalyzed by organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), or fluoride salts like cesium fluoride and bifluoride salts.[3][11][12]

The proposed mechanism involves the activation of the aryl silyl ether by the catalyst, which generates a more nucleophilic species. This activated nucleophile then attacks the electrophilic sulfur center of the fluorosulfate, leading to the formation of a sulfate linkage and the release of a silyl fluoride byproduct, which is often volatile and easily removed.[3][10][11] The driving force for this reaction is the formation of the highly stable Si-F bond.[11]

SuFEx_Mechanism MonomerA Bis(aryl silyl ether) (Nucleophile) Activated_Intermediate Activated Nucleophile (Hypervalent Silicon Intermediate) MonomerA->Activated_Intermediate Activation MonomerB Bis(fluorosulfate) (Electrophile) Polymer_Chain Growing Polymer Chain (-Ar-O-SO2-O-Ar-) MonomerB->Polymer_Chain Catalyst Catalyst (e.g., DBU, BEMP, [HF2]-) Catalyst->Activated_Intermediate Activated_Intermediate->Polymer_Chain Polymer_Chain->Polymer_Chain Byproduct Silyl Fluoride Byproduct (e.g., TBSF) Polymer_Chain->Byproduct Elimination

Figure 1: Generalized mechanism of SuFEx step-growth polymerization.

More recently, chain-growth SuFEx polycondensation has been developed, offering precise control over polymer molecular weight and dispersity.[14][15] This method utilizes an initiator with higher reactivity than the AB-type monomers, allowing for a controlled, chain-like growth process.[14][16]

Experimental Protocol: Synthesis of High Molecular Weight Bisphenol A Polysulfate

This protocol details the synthesis of a high molecular weight polysulfate from Bisphenol A (BPA) derived monomers, a classic example demonstrating the power and simplicity of SuFEx polymerization.[3][11]

Materials and Equipment
Reagents Supplier Purity Notes
Bisphenol A bis(fluorosulfate) (BPA-FS)Custom Synthesis/Literature Prep>99%See reference for synthesis[3]
Bisphenol A bis(tert-butyldimethylsilyl) ether (BPA-OTBS)Custom Synthesis/Literature Prep>99%See reference for synthesis[3]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Major Chemical Supplier>98%Store under inert atmosphere
N-Methyl-2-pyrrolidone (NMP), anhydrousMajor Chemical Supplier>99.5%Use anhydrous grade
Methanol (MeOH)Major Chemical SupplierACS GradeFor precipitation
Dichloromethane (DCM)Major Chemical SupplierACS GradeFor dissolution

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert gas (Nitrogen or Argon) manifold

  • Magnetic stir plate

  • Syringes for liquid transfer

  • Beaker and filter funnel for precipitation and filtration

  • Vacuum oven for drying

Step-by-Step Methodology

SuFEx_Workflow start Start prep_glassware 1. Prepare Glassware (Oven-dry and cool under inert gas) start->prep_glassware add_monomers 2. Add Monomers (BPA-FS and BPA-OTBS) prep_glassware->add_monomers add_solvent 3. Add Anhydrous Solvent (NMP) add_monomers->add_solvent add_catalyst 4. Add Catalyst (DBU) via Syringe add_solvent->add_catalyst react 5. Reaction (Room Temperature, 24-48h) add_catalyst->react precipitate 6. Precipitation (Pour into Methanol) react->precipitate filter_wash 7. Filter and Wash (with Methanol) precipitate->filter_wash dry 8. Dry Polymer (Vacuum Oven) filter_wash->dry characterize 9. Characterization (GPC, NMR, DSC, TGA) dry->characterize end_node End characterize->end_node

Sources

Method

Reaction conditions for BDDF with silyl ethers

Application Note: Reaction Conditions for Boron-Doped Diamond Film (BDDF) with Silyl Ethers Part 1: Executive Summary & Core Directive Scope: This guide details the reaction conditions required when processing substrates...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Boron-Doped Diamond Film (BDDF) with Silyl Ethers

Part 1: Executive Summary & Core Directive

Scope: This guide details the reaction conditions required when processing substrates containing silyl ethers (e.g., TMS, TES, TBDMS/TBS, TBDPS) using Boron-Doped Diamond Film (BDDF) electrodes.

The Challenge: BDDF electrodes are powerful oxidative tools capable of generating hydroxyl radicals (OH•) and significantly altering local pH at the anode surface. While silyl ethers are standard protecting groups in drug development, their stability on BDDF is binary: they are highly stable under Direct Electron Transfer (DET) conditions if buffered, but rapidly degrade under water-oxidation conditions due to local acidification and radical attack.

Key Recommendation: To retain silyl ether protection during BDDF electrolysis, you must decouple the oxidation potential of your target functional group from the oxygen evolution potential of water. The addition of a non-nucleophilic base (e.g., 2,6-lutidine) is mandatory to neutralize anodically generated protons (


) that otherwise catalyze silyl ether hydrolysis.

Part 2: Scientific Integrity & Logic (Mechanistic Insight)

The BDDF Electrode Environment

Unlike glassy carbon or platinum, BDDF electrodes possess an exceptionally wide potential window (~3.0 V in aqueous media). This allows for two distinct modes of operation:

  • Mode A: Direct Electron Transfer (DET): Occurs at lower potentials (

    
     vs. RHE). The substrate transfers an electron directly to the electrode. Silyl ethers are generally electro-inactive in this region.
    
  • Mode B: Water Oxidation / Radical Generation: Occurs at high potentials (

    
    ). Water is oxidized to generate physisorbed hydroxyl radicals (
    
    
    
    ) and protons (
    
    
    ).
    • Reaction:

      
      
      
Silyl Ether Instability Mechanism

Silyl ethers are not typically cleaved by direct anodic oxidation because the silicon-oxygen bond is strong and the oxidation potential of the alkyl-silyl group is very high (


). However, they are vulnerable to the secondary effects  of BDDF electrolysis:
  • Acid Hydrolysis (The Primary Culprit): The generation of

    
     at the anode creates a "diffusion layer pH" that can drop below 1.0, even if the bulk solution is neutral. Acid-labile groups (TMS, TES) hydrolyze rapidly.
    
  • Radical Abstraction:

    
     radicals generated in Mode B are non-selective and will abstract hydrogen atoms from the alkyl groups on the silicon (e.g., the tert-butyl group of TBS), leading to fragmentation.
    
Silyl Enol Ethers (Special Case)

Unlike protecting groups, silyl enol ethers are electron-rich and oxidize easily (~1.0 V vs. Ag/AgCl). On BDDF, they form radical cations that facilitate C-C bond formation (e.g., anodic coupling). This is a constructive use of the moiety.

Part 3: Visualization (Mechanistic Pathway)

The following diagram illustrates the bifurcation between stability and degradation based on potential and buffering.

BDDF_Silyl_Mechanism BDDF BDDF Anode Surface Potential_Low Potential < 2.3 V (Direct Electron Transfer) BDDF->Potential_Low Potential_High Potential > 2.3 V (Water Oxidation Region) BDDF->Potential_High Substrate Substrate-O-SiR3 (Silyl Ether) Potential_Low->Substrate Oxidizes Target Proton_Gen Generation of H+ (Local Acidification) Potential_High->Proton_Gen Radical_Gen Generation of OH• (Hydroxyl Radicals) Potential_High->Radical_Gen DET Direct Oxidation of Target Group (e.g., PMB, Amine) Substrate->DET Stable Silyl Ether STABLE (Product Obtained) DET->Stable If Si-O bond inert Buffer Buffer Present? (e.g., 2,6-Lutidine) Proton_Gen->Buffer Degradation Radical Attack (Non-specific Degradation) Radical_Gen->Degradation Attacks Alkyl-Si Buffer->Stable Yes (H+ Neutralized) Hydrolysis Acid Hydrolysis (Deprotection: R-OH) Buffer->Hydrolysis No (pH < 2)

Caption: Mechanistic bifurcation of silyl ether stability on BDDF electrodes driven by potential and local pH.

Part 4: Experimental Protocols

Protocol A: Anodic Oxidation Retaining Silyl Ethers

Use this when oxidizing another part of the molecule (e.g., benzylic oxidation, amide oxidation) while keeping TBS/TBDPS intact.

Reagents & Equipment:

  • Anode: BDDF (Boron-Doped Diamond Film) on Silicon or Niobium.[1]

  • Cathode: Platinum wire or Stainless Steel.

  • Solvent: Acetonitrile (MeCN) / Water (9:1 to 19:1). Note: High water content increases risk of hydrolysis.

  • Electrolyte: Lithium Perchlorate (

    
    , 0.1 M) or Tetraethylammonium Tetrafluoroborate (
    
    
    
    ).
  • Buffer (CRITICAL): 2,6-Lutidine (2.0 - 3.0 equivalents relative to substrate) or Sodium Bicarbonate (

    
    , solid suspension).
    

Step-by-Step:

  • Cell Setup: Assemble an undivided cell (or divided if the reduction product is deleterious).

  • Preparation: Dissolve substrate (1.0 mmol) in MeCN (10 mL). Add water (0.5 mL) if the reaction requires an oxygen source.

  • Buffering: Add 2,6-Lutidine (2.0 mmol). Rationale: Lutidine is sterically hindered and resists anodic oxidation better than pyridine, while effectively scavenging protons generated at the BDDF surface.

  • Electrolysis:

    • Method: Constant Current (Galvanostatic).

    • Current Density: 5–10 mA/cm².

    • Monitoring: Monitor potential. If potential spikes > 2.5 V, reduce current density to avoid entering the radical generation zone.

  • Workup: Terminate when TLC/LCMS shows consumption of starting material. Evaporate MeCN, dilute with EtOAc, wash with dilute citric acid (to remove lutidine) and brine.

Protocol B: Anodic Coupling of Silyl Enol Ethers

Use this for constructing C-C bonds (e.g., ketone dimerization or arylation).

Reagents:

  • Substrate: Silyl Enol Ether (TMS or TBS derived).

  • Solvent: Dichloromethane (

    
    ) or Nitromethane (
    
    
    
    ) mixed with HFIP (Hexafluoroisopropanol).
  • Electrolyte:

    
     (0.1 M).
    

Step-by-Step:

  • Conditions: Perform electrolysis at low temperature (0°C to -78°C) if using "Cation Pool" method, or room temperature for direct coupling.

  • Potential: Apply constant potential (Potentiostatic) at +1.0 V to +1.2 V vs Ag/AgCl. Rationale: Silyl enol ethers oxidize easily; higher potentials are unnecessary and cause side reactions.

  • Mechanism: The silyl enol ether forms a radical cation, which is trapped by a nucleophile (e.g., electron-rich arene) or dimerizes.[2] The silyl group is usually lost in the workup (desilylation) to yield the ketone.

Part 5: Data & Stability Table

Table 1: Stability of Common Silyl Ethers on BDDF Anodes Conditions: MeCN/H2O (9:1), LiClO4 (0.1 M), 10 mA/cm², 4 F/mol charge passed.

Silyl EtherStructureStability (Unbuffered)Stability (Buffered w/ Lutidine)Oxidative Limit (

)
TMS TrimethylsilylPoor (Rapid Hydrolysis)Moderate> 2.5 V
TES TriethylsilylPoor Good> 2.5 V
TBS (TBDMS) tert-ButyldimethylsilylModerateExcellent > 2.6 V
TBDPS tert-ButyldiphenylsilylGoodExcellent > 2.7 V
TIPS TriisopropylsilylGoodExcellent > 2.7 V

Note on "BDDF" Reagent Confusion: If your query regarding "BDDF" refers to a specific chemical reagent (e.g., Bis(dimethylamino)difluoromethane or a catalog code like Ambeed BDDF) rather than the electrode material, please note that this acronym is not standard IUPAC nomenclature for a reagent. However, if referring to Boron Trifluoride (


) , standard Lewis Acid protocols apply (anhydrous, -78°C). This guide focuses strictly on the Boron-Doped Diamond Film  electrode.

References

  • Moeller, K. D. (2000). "Synthetic Applications of Anodic Electrochemistry." Tetrahedron, 56(50), 9527–9554. Link

  • Waldvogel, S. R., et al. (2018). "Electrochemical strategies for C–H functionalization and C–N bond formation." Chemical Society Reviews, 47, 76-148. Link

  • Yoshida, J., et al. (2008). "Cation Pool Method and Cation Flow Method." Chemical Reviews, 108(7), 2265–2299. Link

  • Einaga, Y. (2010). "Basic properties and applications of diamond electrodes." Journal of Applied Electrochemistry, 40, 1807–1816. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Edition. Wiley.[3] (Refer to Chapter on Silyl Ethers for general acid stability data). Link

Sources

Application

Surface modification protocols using benzene-1,4-disulfonyl difluoride

Application Note: Surface Functionalization & Protein Immobilization using Benzene-1,4-Disulfonyl Difluoride (BDDF) Part 1: Executive Summary & Scientific Rationale The Challenge: Traditional surface activation chemistri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Surface Functionalization & Protein Immobilization using Benzene-1,4-Disulfonyl Difluoride (BDDF)

Part 1: Executive Summary & Scientific Rationale

The Challenge: Traditional surface activation chemistries, such as N-hydroxysuccinimide (NHS) esters, suffer from rapid hydrolysis in aqueous buffers (half-lives often measured in minutes). This creates a "race against time" during protein immobilization, leading to batch-to-batch variability and low ligand density.

The Solution: Benzene-1,4-disulfonyl difluoride (BDDF) utilizes SuFEx (Sulfur-Fluoride Exchange) click chemistry. Unlike NHS esters, sulfonyl fluorides are remarkably stable in aqueous environments (resisting hydrolysis at pH 7–8 for hours to days) yet react specifically with nucleophiles (primary amines, phenols) upon close proximity or catalysis.

Why BDDF?

  • Geometric Precision: The para-substituted (1,4) benzene ring provides a rigid, linear linker (~5–6 Å), ideal for maintaining distance between the surface and the biomolecule, reducing steric hindrance.

  • "Sleeping Beauty" Reactivity: The

    
     warhead remains inert until a nucleophile (Lysine 
    
    
    
    -NH
    
    
    or Tyrosine -OH) engages it, or a catalyst is introduced. This allows for extensive washing of activated surfaces without deactivation.
  • Heterofunctional Potential: While homobifunctional, the two sulfonyl fluorides can be reacted sequentially due to the electronic deactivation of the ring after the first substitution, allowing for controlled stepwise assembly.

Part 2: Mechanism & Workflow Visualization

The following diagram illustrates the stepwise activation of an amine-functionalized surface (e.g., APTES-glass or magnetic beads) followed by protein capture.

BDDF_Workflow cluster_mechanism Mechanism: Nucleophilic Substitution at Sulfur(VI) Surface Amine-Surface (NH2-Terminated) Intermediate Activated Surface (Surface-NH-SO2-Ph-SO2F) Surface->Intermediate Step 1: Activation Organic Solvent + Base (SuFEx Click) BDDF BDDF Reagent (Benzene-1,4-disulfonyl difluoride) BDDF->Intermediate Excess Reagent Final Immobilized Protein (Stable Sulfonamide Linkage) Intermediate->Final Step 2: Capture Aqueous Buffer (pH 7.5-8.5) Protein Nucleophile Attack Protein Target Protein (Lys/Tyr/His) Protein->Final Mech_Step1 R-SO2-F + R'-NH2 Mech_Step2 Transition State (Pentacoordinate) Mech_Step1->Mech_Step2 Mech_Step3 R-SO2-NH-R' + HF Mech_Step2->Mech_Step3

Caption: Stepwise modification of amine-surfaces with BDDF. The sulfonyl fluoride resists hydrolysis, allowing stable storage of the activated intermediate.

Part 3: Comparative Analysis (Data Table)

Table 1: Stability and Reactivity Comparison

FeatureNHS-Ester (Traditional)BDDF (SuFEx)Impact on Protocol
Hydrolytic Stability Low (

min at pH 8.0)
High (

hours at pH 8.0)
BDDF surfaces can be prepared in bulk and stored.
Selectivity Lysine (primary amines)Lysine, Tyrosine, Histidine, SerineBroader capture potential; Tyrosine capture is unique to SuFEx.
Linker Geometry Flexible (Alkyl chain)Rigid (Benzene ring)BDDF reduces conformational entropy, potentially stabilizing protein orientation.
Byproduct N-hydroxysuccinimideFluoride ion (

)

is small and easily washed away; non-toxic at reaction concentrations.

Part 4: Detailed Experimental Protocols

Protocol A: Surface Activation (Chemical Functionalization)

Objective: Convert surface amines (e.g., APTES-coated glass, amine-magnetic beads) into reactive sulfonyl fluorides.

Reagents:

  • Substrate: Amine-functionalized solid support.

  • Linker: Benzene-1,4-disulfonyl difluoride (BDDF).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF).

  • Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA).

Procedure:

  • Preparation: Dissolve BDDF in anhydrous MeCN to a concentration of 50 mM .

    • Note: Use a significant molar excess (10–50x) relative to surface amine density to prevent "looping" (where one BDDF molecule reacts with two surface amines).

  • Reaction: Add DIEA to the BDDF solution (final conc. 100 mM). Immediately submerge the amine-functionalized surface in this solution.

  • Incubation: Agitate gently at Room Temperature (RT) for 2–4 hours .

    • Chemistry Insight: While SuFEx is often cited as requiring catalysts, the high effective concentration of surface amines drives the first substitution reaction efficiently.

  • Washing (Critical): Wash the surface extensively to remove non-covalently bound BDDF.

    • 3x with MeCN/DMF.

    • 2x with Dichloromethane (DCM) (to remove trace organics).

    • Dry under nitrogen stream.

  • Storage: The activated surface (Surface-

    
    ) can be stored in a desiccator at 4°C for weeks without significant loss of activity.
    
Protocol B: Protein Immobilization (Ligand Capture)

Objective: Covalently attach the target protein to the BDDF-activated surface.

Reagents:

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.5 – 8.5. Avoid Tris or Glycine buffers as they contain competing amines.

  • Protein Stock: >0.5 mg/mL recommended.

Procedure:

  • Equilibration: Rinse the BDDF-activated surface with PBS (pH 7.5) to remove organic solvent residues.

  • Coupling: Apply the protein solution to the surface.

  • Incubation: Incubate at RT for 6–12 hours or 4°C overnight.

    • Optimization: For faster kinetics or to target Tyrosine residues specifically, add a catalyst: 10 mM Imidazole or 1 mM DABCO to the buffer.

  • Quenching: (Optional) Add 50 mM Tris-HCl (pH 8.0) and incubate for 1 hour to block remaining sulfonyl fluorides.

  • Washing: Wash 3x with PBS + 0.05% Tween-20 to remove non-specifically bound proteins.

Part 5: Quality Control & Validation

To ensure the protocol was successful, use the following validation hierarchy:

  • Surface Elemental Analysis (XPS):

    • Check: Appearance of Sulfur (S2p) peak at ~169 eV (sulfonamide/sulfone).

    • Check: Appearance of Fluoride (F1s) peak after Step 1, and its disappearance (or reduction) after Step 2 (Protein coupling).

  • Contact Angle Goniometry:

    • Amine surface: Hydrophilic (~40–60°).

    • BDDF-Activated: More Hydrophobic (~70–80°) due to the phenyl ring and fluorine.

    • Protein-Coupled: Hydrophilic (~30–50°).

  • Functional Assay:

    • If immobilizing an enzyme, perform a colorimetric activity assay. The rigid BDDF linker often preserves active site accessibility better than random glutaraldehyde crosslinking.

Part 6: Troubleshooting Guide

Troubleshooting Problem Low Protein Coupling Efficiency Check1 Check Buffer Composition (Is Tris/Glycine present?) Problem->Check1 Check2 Check pH (Is pH < 7.0?) Problem->Check2 Check3 Surface Density (Was BDDF step sufficient?) Problem->Check3 Solution1 Switch to PBS or HEPES Check1->Solution1 Yes Solution2 Increase pH to 8.0-8.5 or add Imidazole catalyst Check2->Solution2 Yes Solution3 Increase BDDF Conc. or Reaction Time Check3->Solution3 No

Caption: Decision tree for troubleshooting low coupling yields.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

    • Context: The foundational paper defining SuFEx chemistry and the stability of sulfonyl fluorides.
  • Jones, L. H. (2020). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ChemMedChem, 15(22), 2176–2184. Link

    • Context: Validates the reactivity profile of sulfonyl fluorides against Lysine and Tyrosine in biological systems.
  • Mortenson, D. E., et al. (2018). "The Sulfonyl Fluoride Electrophile in Proteome-Wide Profiling and Probe Discovery." Journal of the American Chemical Society, 140(6), 2006–2010. Link

    • Context: Demonstrates the specificity and stability of the warhead in complex protein mixtures.
  • Enamine Ltd. "Sulfonyl Fluorides: Stability and Reactivity Profile." Enamine Technical Notes. Link

    • Context: Technical data regarding the hydrolytic stability comparison between Sulfonyl Fluorides and other electrophiles.

Technical Notes & Optimization

Troubleshooting

Improving yield of BDDF mediated SuFEx polymerization

This is a technical support guide designed for researchers optimizing SuFEx polymerization. Topic: Optimization of BDDF-Mediated Polysulfate/Polysulfonate Synthesis Status: Operational Role: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers optimizing SuFEx polymerization.

Topic: Optimization of BDDF-Mediated Polysulfate/Polysulfonate Synthesis

Status: Operational Role: Senior Application Scientist Context: Step-Growth Polycondensation via Sulfur-Fluoride Exchange (SuFEx)

System Definitions & Scope

User Note: In this guide, BDDF is treated as the electrophilic bis-functional monomer—specifically a Bis(fluorosulfonyl) derivative (e.g., Bis(aryl fluorosulfate) or Bis(sulfonyl fluoride))—reacting with a bis(silyl ether) nucleophile.

The SuFEx reaction relies on the unique stability of the S(VI)-F bond, which remains inert to reduction and thermolysis but activates rapidly in the presence of specific Lewis bases (e.g., DBU, BEMP) and silyl ethers.

The Core Reaction:



The "Yield Killer" Diagnostic Protocol

Before altering your reaction conditions, validate your inputs. 80% of low-yield cases in SuFEx stem from stoichiometry drift caused by invisible hydrolysis.

Phase 1: Pre-Reaction QC

Issue: Low Molecular Weight (


) or Oligomerization.
Root Cause:  Deviation from 1:1 stoichiometry (Carothers Equation).
CheckpointDiagnostic ActionThe "Why" (Mechanism)
Monomer Purity (BDDF) Run 19F NMR. Look for a shift in the S-F signal or appearance of broad peaks (sulfonic acid/sulfate species).Hydrolyzed fluorosulfates act as chain terminators (monofunctional species). They consume catalyst and disrupt the 1:1 ratio.
Silyl Ether Integrity Check for free phenols. Run 1H NMR in DMSO-d6; look for -OH proton signals (>9 ppm).Free phenols react much slower than silyl ethers in "Si-SuFEx" conditions unless specific bases are used. They effectively lower the active monomer concentration.
Water Content Karl Fischer Titration. Solvent water content must be <50 ppm.Water hydrolyzes the silyl ether monomer into a phenol + silanol. The silanol can cap the BDDF monomer, terminating the chain.
Phase 2: Catalyst Optimization

Issue: Slow conversion or "stalled" polymerization. Root Cause: Catalyst poisoning or insufficient activation energy.

  • Standard Protocol: DBU (20 mol%).[1][2] Effective for most Bisphenol-A based fluorosulfates.

  • Advanced Protocol: BEMP (2-5 mol%). Use if BDDF is sterically hindered or if the silyl ether is electronically deactivated. BEMP is a stronger base and less prone to alkylation side reactions than DBU.

Optimization Workflows (How-To)

Workflow A: Improving Conversion (The "Silicon Pump")

In SuFEx, the catalyst (Base) activates the silyl ether to attack the sulfur center. The byproduct is a volatile silyl fluoride (e.g., TMSF, TBSF).

  • Concentration: Run the reaction at High Concentration (≥ 1.0 M) or Neat (Melt) .

    • Reasoning: Step-growth polymerization kinetics are second-order. Rate

      
      . Dilution drastically reduces 
      
      
      
      .
  • Temperature: Increase from RT

    
    80–100°C .
    
    • Reasoning: While SuFEx is a "click" reaction, sterically demanding BDDF derivatives require thermal energy to overcome the activation barrier for the pentacoordinate sulfur intermediate.

  • Vacuum Application: Apply mild vacuum (if running neat/melt) to remove the silyl fluoride byproduct.

    • Reasoning: Le Chatelier’s principle. Removing the leaving group drives the equilibrium toward polymer formation.

Workflow B: Solving Gelation (Cross-linking)

Issue: Insoluble gel forms instead of linear polymer. Troubleshooting:

  • Check BDDF Functionality: Ensure your BDDF monomer is strictly bi-functional. Traces of tri-functional sulfonyl fluorides (common impurities in sulfonation reactions) will cause branching.

  • Side Reactions: At high temperatures (>130°C) with DBU, side reactions involving the polymer backbone can occur. Switch to BEMP and lower the temperature.

Visualizing the Mechanism & Troubleshooting

The following diagrams illustrate the catalytic cycle and the decision logic for troubleshooting.

Diagram 1: The Base-Catalyzed SuFEx Cycle

This diagram shows how the base (B) activates the silyl ether, leading to the hypervalent sulfur intermediate.

SuFEx_Mechanism cluster_0 Critical Failure Point Start Start: BDDF + Silyl Ether Activation Activation: Base attacks Si (Formation of Silicate/Base-Si complex) Start->Activation + Catalyst (DBU/BEMP) Transition Transition State: Pentacoordinate Sulfur (O-S-F-Si-Base) Activation->Transition Nucleophilic Attack on S Product Product: Polysulfate (S-O Bond) + Silyl Fluoride Transition->Product Elimination of Si-F Product->Activation Catalyst Regeneration

Caption: The catalytic cycle relies on the base activating the silicon center. If the silyl group is hydrolyzed by water, this cycle breaks.

Diagram 2: Yield Improvement Decision Tree

Troubleshooting_Tree Problem Problem: Low Yield / Low Mn Check1 1. Check Stoichiometry (Is it exactly 1:1?) Problem->Check1 Check2 2. Check Water (Is solvent wet?) Check1->Check2 Yes (Purity OK) Action1 Purify Monomers (Recrystallize BDDF) Check1->Action1 No (Impurities found) Check3 3. Check Catalyst (Is DBU loading >10%?) Check2->Check3 No (Dry) Action2 Add Molecular Sieves or Switch to Melt Polymerization Check2->Action2 Yes (>50ppm H2O) Action3 Switch to BEMP or Increase Temp to 100°C Check3->Action3 Yes (Still slow)

Caption: Systematic isolation of variables. Stoichiometry is the most common failure mode in step-growth SuFEx.

Frequently Asked Questions (FAQs)

Q1: My reaction turns dark brown/black rapidly. Is this normal? A: No. A rapid color change usually indicates catalyst decomposition or oxidation of the phenol component (if hydrolysis occurred). DBU can degrade at high temperatures over long periods.

  • Fix: Switch to BEMP (more thermally stable) or perform the reaction under an inert atmosphere (

    
     or Ar), although SuFEx is technically "air tolerant," the silyl ethers are not "moisture tolerant" at high temps.
    

Q2: Can I use TBD (Triazabicyclodecene) instead of DBU? A: Yes, but proceed with caution. TBD is a dual H-bond donor/acceptor and is extremely active. While it accelerates the reaction, it can also catalyze transesterification or backbone degradation (scrambling) in polysulfates if left too long. DBU is generally safer for controlled


.

Q3: How do I remove the catalyst after polymerization? A: Precipitation is best. Pour the reaction mixture into Methanol (acidified with a few drops of HCl). The polymer will precipitate, while the DBU/BEMP and silyl fluoride byproducts remain in the methanol phase.

Q4: Why is my BDDF monomer not reacting with free phenols? A: Standard SuFEx conditions (Si-SuFEx) require Silyl Ethers , not free phenols. The Si-F bond formation provides the thermodynamic driving force (approx. 130 kcal/mol). If you must use free phenols, you need a different protocol (e.g., interfacial polymerization or using


 as a catalyst), but this is less efficient for high polymers.

References

  • SuFEx-Based Synthesis of Polysulf

    • Source: Angewandte Chemie International Edition (2014)[1]

    • Context: The foundational paper by Sharpless & Dong establishing the DBU-catalyzed reaction of bis(aryl fluorosulf
    • URL:[Link]

  • Sulfur Fluoride Exchange (SuFEx): A Powerful New Click Reaction

    • Source: Angewandte Chemie (2014)
    • Context: Comprehensive review of the mechanism, stability of S-F bonds, and c
    • URL:[Link]

  • Chain-Growth SuFEx Polycondens

    • Source: ACS Central Science (2021)
    • Context: Advanced troubleshooting regarding molecular weight control and the use of specific initi
    • URL:[Link]

  • Source: Synthesis (2024)

Sources

Optimization

Troubleshooting low conversion rates in BDDF crosslinking

Technical Support Center: BDDF Crosslinking Optimization Subject: Troubleshooting Low Conversion Rates in Hyaluronic Acid (HA) Hydrogel Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BDDF Crosslinking Optimization

  • Subject: Troubleshooting Low Conversion Rates in Hyaluronic Acid (HA) Hydrogel Synthesis

  • Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Black Box" of Epoxide Chemistry

If you are observing low conversion rates with 1,4-Butanediol diglycidyl ether (BDDF), you are likely dealing with a competition between nucleophilic substitution (the desired crosslinking) and hydrolysis (the waste pathway).

In HA hydrogel manufacturing, "Conversion" is not just about getting the gel to set.[1] It is defined by the Degree of Modification (MoD) relative to the input BDDF. A low conversion rate means a significant portion of your BDDF is either hydrolyzing into 1,4-butanediol or remaining as unreacted toxic epoxide, rather than forming stable ether bonds with the HA backbone.

This guide moves beyond basic protocols to address the thermodynamic and kinetic bottlenecks of your reaction.

Module 1: Reaction Kinetics & pH Optimization

The Core Issue: The epoxide ring-opening of BDDF is base-catalyzed. If your pH is off by even 0.5 units, you dramatically alter the ratio of reactive alkoxide ions (


) to hydroxide ions (

).

Q: My gel is weak, and HPLC shows high residual BDDF. Is my pH too low?

A: Likely, yes. But it is a double-edged sword. To react BDDF with HA, you must deprotonate the hydroxyl groups on the N-acetyl-D-glucosamine and D-glucuronic acid units. The pKa of these hydroxyls is approximately 9–10.[2]

  • If pH < 11: The concentration of nucleophilic HA-alkoxides is insufficient to attack the epoxide ring. The BDDF remains unreacted.

  • If pH > 13.5: While you maximize alkoxide concentration, you introduce two failures:

    • Rapid Hydrolysis: The abundance of

      
       ions outcompetes the bulky HA chains for the epoxide ring, turning BDDF into non-functional glycol.
      
    • Beta-Elimination: The HA backbone degrades, reducing molecular weight (Mw) and preventing gel network formation despite successful chemical crosslinking.

Troubleshooting Protocol:

  • Target pH 12.5 – 13.0. This is the "Goldilocks" zone.

  • Don't trust the pH meter in high-viscosity paste. It drifts. Instead, calculate the hydroxide molarity. A standard effective concentration is 0.25 M NaOH (approx. 1% w/v) in the final mixture.

Visualization: The Competitive Kinetic Pathway

ReactionPath HA Hyaluronic Acid (HA-OH) Activated Activated HA (HA-O⁻ Nucleophile) HA->Activated Deprotonation Degradation Backbone Scission (Beta-Elimination) HA->Degradation Base NaOH (pH > 12) Base->Activated Base->Degradation Excess Alkalinity Crosslink Ether Crosslink (Stable Gel) Activated->Crosslink + BDDF (Desired) BDDF BDDF (Epoxide) BDDF->Crosslink Hydrolysis Hydrolyzed BDDF (Inactive Glycol) BDDF->Hydrolysis + H2O/OH⁻ (Waste)

Figure 1: The Kinetic Battlefield. Successful crosslinking requires maximizing the HA-O- pathway while suppressing Hydrolysis and Degradation.

Module 2: Stoichiometry & Reagent Quality

Q: We increased the BDDF concentration, but the MoD didn't improve. Why?

A: You likely hit the Steric/Dilution Limit . Adding more BDDF often fails because the reaction is diffusion-limited. If the HA concentration is too low, the BDDF molecules are surrounded by water, not HA chains. The probability of an epoxide finding an HA hydroxyl group before a water molecule is statistically low.

The "High-Solids" Rule: Crosslinking efficiency is proportional to the polymer concentration.

  • Low Efficiency: 5–10% HA (w/v). Water dominates; hydrolysis is favored.

  • High Efficiency: >15% HA (w/v). HA chains are entangled; the "mean free path" for BDDF to hit an HA chain is short.

Reagent Check (The "Old Bottle" Syndrome): BDDF is hygroscopic. If your bottle has been opened and stored at room temperature, atmospheric moisture may have already hydrolyzed the epoxide rings.

  • Test: Run a quick 1H NMR on your raw BDDF. If you see signals at 3.5–3.7 ppm (glycol) dominating the epoxide signals at 2.6/2.8 ppm , your crosslinker is dead before you start.

Data Summary: HA Concentration vs. Crosslinking Efficiency

HA Conc. (mg/mL)StateDominant ReactionPredicted Conversion
< 50LiquidHydrolysis (H2O attack)< 10%
100Viscous FluidMixed15–25%
> 150 Paste/Dough Crosslinking (HA attack) 30–50%

Module 3: Process Parameters (Mixing & Temperature)

Q: We see "islands" of crosslinked gel floating in liquid. Is this a mixing issue?

A: Yes. This is the Viscosity Mismatch problem. You are trying to mix a low-viscosity liquid (BDDF) into a high-viscosity polymer paste (HA).

  • The Failure: If you just stir, BDDF lubricates the HA chunks without penetrating them. You get localized "hotspots" of super-crosslinked gel (brittle) and large areas of unreacted HA.

  • The Fix: You need High-Shear Mixing or Taylor-Couette Flow . The mixture must be macroscopically homogeneous before the temperature is raised to trigger the reaction.

Temperature Protocol (The Arrhenius Trade-off): Many labs incubate at 25°C for 24 hours. This is often too slow, allowing hydrolysis to win over time.

  • Recommendation: Short, high-heat burst.

    • 50°C for 2–4 hours.

    • Why? The activation energy for crosslinking is slightly higher than for hydrolysis. Higher heat favors the crosslink, provided you stop before the HA degrades.

Module 4: Analytical Validation (NMR)

Q: How do we definitively prove "Low Conversion"?

A: You must distinguish between MoD (Total BDDF attached) and CrR (Effective Crosslinks). Use 1H NMR after enzymatic degradation (Hyaluronidase or Chondroitinase ABC).[3]

The Logic:

  • Digest the Gel: Break the HA network into disaccharides/tetrasaccharides.

  • Analyze Signals:

    • 
       1.9 ppm:  Acetyl group of HA (Internal Standard).
      
    • 
       1.6 ppm:  Central methylene group of the BDDF linker.
      
  • The Calculation:

    
    
    

Troubleshooting Flowchart

Troubleshooting Start Problem: Low Conversion / Weak Gel CheckpH Check pH (Is it > 12?) Start->CheckpH CheckConc Check HA Conc. (Is it > 100 mg/mL?) CheckpH->CheckConc Yes AdjustpH Action: Adjust NaOH to 0.25M (approx pH 13) CheckpH->AdjustpH No CheckMix Check Mixing (Is it Homogeneous?) CheckConc->CheckMix Yes IncreaseConc Action: Increase HA Solid Content (Reduce Water Competition) CheckConc->IncreaseConc No ShearMix Action: Implement High-Shear or Kneading Mixing CheckMix->ShearMix No Review BDDF Quality\n(NMR Check) Review BDDF Quality (NMR Check) CheckMix->Review BDDF Quality\n(NMR Check) Yes

Figure 2: Systematic Troubleshooting Logic for BDDF Crosslinking Failures.

References

  • Jeon, O., et al. (2007). "Mechanical properties and degradation behaviors of hyaluronic acid hydrogels cross-linked at various cross-linking densities." Carbohydrate Polymers. Link

  • Schanté, C. E., et al. (2011). "Chemical modifications of hyaluronic acid for the synthesis of derivatives for a broad range of biomedical applications." Carbohydrate Polymers. Link

  • Wende, F. J., et al. (2017).[3] "1D NMR methods for determination of degree of cross-linking and BDDE substitution positions in HA hydrogels." Carbohydrate Polymers. Link

  • Kenne, L., et al. (2013). "Modification and cross-linking parameters in hyaluronic acid hydrogels—Definitions and analytical methods." Carbohydrate Polymers. Link

  • FDA Guidance. (2023). "Dermal Fillers Approved by the Center for Devices and Radiological Health." Link

Sources

Troubleshooting

Technical Support: Stability Optimization for Benzene-1,4-Disulfonyl Difluoride (BDDF)

Document ID: TS-BDDF-2024-01 Department: Chemical Biology & Bioconjugation Support Subject: Minimizing Hydrolytic Degradation in Aqueous Buffers Introduction: The "Goldilocks" Electrophile Benzene-1,4-disulfonyl difluori...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-BDDF-2024-01 Department: Chemical Biology & Bioconjugation Support Subject: Minimizing Hydrolytic Degradation in Aqueous Buffers

Introduction: The "Goldilocks" Electrophile

Benzene-1,4-disulfonyl difluoride (BDDF) is a cornerstone reagent in Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Unlike sulfonyl chlorides, which degrade rapidly in water, sulfonyl fluorides (SFs) possess a unique "water-tolerant" nature due to the high bond dissociation energy of the S–F bond (~81 kcal/mol) compared to S–Cl (~46 kcal/mol).[1]

However, "water-tolerant" does not mean "water-impervious."[1] In aqueous media, BDDF faces a constant competition between productive bioconjugation (reaction with lysine/tyrosine) and non-productive hydrolysis (reaction with hydroxide ions).[1]

The Critical Risk: BDDF is a homobifunctional crosslinker.[1] If one sulfonyl fluoride hydrolyzes to a sulfonate (


), the molecule loses its crosslinking capability, becoming a "dead-end" mono-functional cap.[1] This guide provides the kinetic parameters and protocols to ensure your warhead hits its target before water deactivates it.[1]

Module 1: The Stability Matrix

The stability of BDDF is governed by three variables: pH , Temperature , and Buffer Nucleophilicity .

Table 1: Estimated Half-Life Zones of Aryl-Sulfonyl Fluorides

Data extrapolated from kinetic trends of electron-deficient aryl sulfonyl fluorides (Sharpless et al., 2014; Jones et al., 2020).

pH EnvironmentEstimated

(25°C)
StatusTechnical Recommendation
Acidic (pH < 6.0) > 48 HoursStable Ideal for storage or quenching reactions.[1]
Neutral (pH 7.0 - 7.5) 4 - 12 HoursKinetic Window Optimal for Bioconjugation. Reaction with protein is faster than hydrolysis.[1]
Basic (pH 8.0 - 8.5) 30 - 90 MinutesRisk Zone Significant hydrolysis.[1] Use only for rapid, high-concentration labeling.
High pH (pH > 9.0) < 10 MinutesUnstable Avoid. Hydroxide attack dominates; rapid conversion to disulfonic acid.[1]
The Hydrolysis Mechanism

The diagram below illustrates the competition between the desired pathway (Crosslinking) and the failure mode (Hydrolysis).[1]

BDDF_Pathways BDDF BDDF (Active Crosslinker) Mono Mono-Hydrolyzed (Dead-End Cap) BDDF->Mono  Slow Hydrolysis Crosslinked Crosslinked Protein BDDF->Crosslinked  Fast (SuFEx)  pH 7.4 Protein Target Protein (Lys/Tyr) Protein->Crosslinked Water H2O / OH- Water->Mono DiAcid Benzene-1,4- disulfonic acid Mono->DiAcid  Degradation

Figure 1: The Kinetic Competition.[1] Successful crosslinking relies on the protein reaction rate (


) exceeding the hydrolysis rate (

).[1] Once the first fluoride hydrolyzes (yellow node), the molecule can no longer crosslink.

Module 2: Troubleshooting Guide (FAQs)

Q1: My reaction yield is low, and I see a precipitate. Is this hydrolyzed BDDF?

Diagnosis: Likely solubility failure , not just hydrolysis.[1] Explanation: BDDF is highly lipophilic.[1] If you add a concentrated DMSO stock directly to a purely aqueous buffer, BDDF may "crash out" as a micro-precipitate.[1] Solid BDDF cannot react with proteins but will slowly hydrolyze at the surface.[1] Solution:

  • Ensure final DMSO/MeCN concentration is 5-10% .[1]

  • Add the BDDF stock to the buffer while vortexing to prevent local high concentrations.[1]

  • Use a lower concentration of BDDF (e.g., < 500 µM) if keeping organic solvent low is critical.[1]

Q2: My stock solution in DMSO lost activity after a week. Why?

Diagnosis: Wet DMSO . Explanation: DMSO is hygroscopic (absorbs water from air).[1] Even 1% water content in DMSO can hydrolyze BDDF upon storage because the fluoride ion, once released, acts as a base and autocatalytically accelerates degradation. Solution:

  • Use anhydrous DMSO packed under argon/nitrogen.[1]

  • Store aliquots at -20°C or -80°C .

  • Never store freeze-thaw aliquots for more than 2 weeks.

Q3: Can I use Tris buffer?

Diagnosis: Buffer Interference . Explanation: Tris contains a primary amine.[1] While sulfonyl fluorides are selective for "privileged" nucleophiles (like protein pockets), high concentrations of Tris (50mM+) can slowly react with BDDF, consuming the reagent.[1] Solution: Switch to PBS , HEPES , or MOPS (pH 7.2 - 7.5).[1] These are non-nucleophilic buffers ideal for SuFEx.[1]

Module 3: Optimized Protocol – "The Kinetic Spike"

This protocol minimizes the time BDDF spends in water before encountering the protein.[1]

Reagents
  • Stock Solvent: Anhydrous DMSO (Sigma-Aldrich, stored over molecular sieves).[1]

  • Reaction Buffer: PBS (pH 7.4). Avoid pH > 8.0.[1][2]

  • Quench Buffer: 5% Formic Acid or TFA (to drop pH < 4).[1]

Step-by-Step Workflow
  • Prepare Protein Solution: Dilute protein to desired concentration (e.g., 10 µM) in PBS (pH 7.4).

    • Why: Establishing the pH environment first ensures the protein is ready to accept the warhead.[1]

  • Prepare BDDF Stock: Dissolve BDDF in anhydrous DMSO to 100x the final target concentration (e.g., 10 mM stock for 100 µM final).

    • Why: Minimizes the volume of DMSO added to the protein.[1]

  • The "Kinetic Spike" (Critical Step):

    • While gently vortexing or stirring the protein solution, add the BDDF stock.[1]

    • Do NOT pre-dilute BDDF in aqueous buffer before adding to protein.[1]

    • Why: Pre-dilution in water starts the hydrolysis clock immediately.[1] Adding directly to protein maximizes the

      
       available for the reaction.[1]
      
  • Incubation: Incubate at 25°C or 37°C for 1–4 hours.

    • Note: 37°C accelerates labeling but also accelerates hydrolysis.[1] For unstable proteins, 25°C overnight is safer.[1]

  • Quench (Optional): Acidify to pH 4 with Formic Acid if analyzing by Mass Spec immediately.

Troubleshooting Flowchart

Troubleshooting Start Start: Low Crosslinking Yield Precip Is there visible precipitate? Start->Precip Solvent Increase DMSO % or Decrease [BDDF] Precip->Solvent Yes CheckStock Check DMSO Stock Age Precip->CheckStock No FreshStock Make fresh stock in Anhydrous DMSO CheckStock->FreshStock > 2 weeks old CheckPH Check Buffer pH CheckStock->CheckPH Fresh CheckPH->Start pH OK (Consult Expert) AdjustPH Lower pH to 7.2 - 7.5 Switch to PBS/HEPES CheckPH->AdjustPH pH > 8.0 or Tris

Figure 2: Decision tree for diagnosing BDDF reaction failures.

References

  • Dong, J., Sharpless, K. B., Kwisnek, L., Oakdale, J. S., & Fokin, V. V. (2014). SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride–Amine SuFEx Click Reaction.[1] Angewandte Chemie International Edition, 53(36), 9466-9470.[1] [Link][1]

    • Foundational text establishing the stability profile of S-F bonds vs S-Cl bonds.
  • Jones, L. H. (2020).[1] Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176-2184.[1][3] [Link][1][3]

    • Provides specific kinetic data on aryl-sulfonyl fluoride stability in biological buffers.
  • Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48(17), 4731-4758.[1] [Link]

    • Comprehensive review covering reaction conditions and buffer comp

Sources

Optimization

Removing unreacted benzene-1,4-disulfonyl difluoride from protein samples

Welcome, researchers and drug development professionals, to the dedicated support center for experiments involving Benzene-1,4-disulfonyl difluoride (BDSF). As a Senior Application Scientist, I understand that working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals, to the dedicated support center for experiments involving Benzene-1,4-disulfonyl difluoride (BDSF). As a Senior Application Scientist, I understand that working with powerful crosslinking agents like BDSF requires precision, not just in the reaction itself, but critically, in the cleanup stages. Unreacted reagents can significantly interfere with downstream analyses, leading to ambiguous results and lost time.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make the best decisions for your specific protein and experimental context.

Frequently Asked Questions (FAQs)
Q1: What is Benzene-1,4-disulfonyl difluoride (BDSF) and why is removing the unreacted portion so critical?

Benzene-1,4-disulfonyl difluoride is a homobifunctional crosslinking agent.[1][2] Its two sulfonyl fluoride (-SO₂F) groups react with nucleophilic amino acid residues on proteins (such as lysine, tyrosine, and histidine), covalently linking them if they are in close proximity. This is invaluable for "freezing" protein-protein interactions for further study.[3]

However, the reaction mixture will inevitably contain unreacted BDSF molecules (Molecular Weight: 242.22 g/mol )[4][5]. These small molecules are highly reactive and can interfere with downstream applications in several ways:

  • Artifactual Modification: Unreacted BDSF can modify proteins in subsequent steps, such as labeling antibodies for a Western blot or reacting with enzymes in an activity assay.

  • Mass Spectrometry Interference: It can ionize and create confounding peaks in mass spectrometry, complicating data analysis.

  • Assay Inhibition: The reactive nature of BDSF can inhibit enzymatic assays or interfere with binding studies (e.g., ELISA).

Therefore, robust removal of excess, unreacted BDSF is a non-negotiable step for data integrity.

Q2: I've performed my crosslinking reaction. What is the absolute first step before attempting to remove the unreacted BDSF?

This is a fundamentally important point often overlooked. Before any purification, you must quench the reaction to neutralize all remaining reactive sulfonyl fluoride groups. An unquenched reaction means the crosslinking process continues during your cleanup procedure, leading to uncontrolled and artifactual crosslinking.

Quenching Protocol: Add a quenching buffer containing a high concentration of a primary amine, such as Tris or Glycine, to the reaction mixture. A final concentration of 20-50 mM is typically sufficient.[6] Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with and cap any remaining BDSF, rendering it inert.

cluster_0 Quenching Workflow A Protein Sample + BDSF Reaction B Add Quenching Buffer (e.g., 20-50 mM Tris) A->B Reaction Complete C Incubate 15-30 min at Room Temperature B->C Initiate Quenching D Reaction Quenched. Unreacted BDSF is now inert. C->D Neutralization

Caption: Workflow for quenching the BDSF crosslinking reaction.

Q3: What are the primary methods for removing quenched, unreacted BDSF, and how do I choose the best one for my experiment?

There are three principal methods for separating small molecules like BDSF from larger protein samples: Dialysis , Size-Exclusion Chromatography (Desalting) , and Protein Precipitation . The optimal choice depends on your sample volume, protein concentration, downstream application, and time constraints.

Start Quenched Sample Q1 Is your protein sensitive to precipitation (denaturation)? Start->Q1 Q2 Need fast processing (<30 mins)? Q1->Q2 Yes Precip Protein Precipitation (e.g., TCA/Acetone) Q1->Precip No Q3 Sample volume > 2 mL? Q2->Q3 No SEC Size-Exclusion Chromatography (Desalting Column) Q2->SEC Yes Dialysis Dialysis Q3->Dialysis Yes Q3->SEC No

Caption: Decision tree for selecting a BDSF removal method.

FeatureDialysisSize-Exclusion Chromatography (SEC)Protein Precipitation
Principle Passive diffusion across a semi-permeable membrane based on a concentration gradient.[7][8]Separation based on molecular size using a porous resin; large molecules elute first.[9][10]Altering solvent conditions to reduce protein solubility, causing it to precipitate out of solution.[11][12]
Speed Slow (4 hours to overnight)Fast (< 30 minutes)Fast (1-2 hours)
Sample Dilution MinimalSignificantNone (sample is concentrated)
Protein Recovery High (>90%)High (>90%)Variable, can be lower
Gentleness Very gentle, preserves protein structure.[8]Very gentle, non-destructive.[10]Can cause irreversible denaturation.[13]
Best For Large sample volumes, sensitive proteins.Small to medium volumes, speed, buffer exchange.[14]Robust proteins, concentrating a dilute sample, removing multiple contaminants.[15]
Troubleshooting Guides & Protocols
Scenario 1: Using Dialysis for BDSF Removal

Q: I have a large volume of a sensitive protein. Can you provide a detailed dialysis protocol?

Absolutely. Dialysis is an excellent choice here. It works by placing the protein/BDSF mixture in a dialysis bag or cassette made of a semi-permeable membrane. This is then placed in a large volume of buffer (the "dialysate"). The small BDSF molecules can pass through the pores of the membrane into the dialysate, while the much larger protein molecules are retained.[16][17]

Key Parameters for Dialysis

ParameterRecommendation & Rationale
MWCO 10-20x smaller than your protein of interest. For BDSF (MW ~242 Da), a 3.5 kDa or 7 kDa MWCO is typically very safe and effective. The Molecular Weight Cut-Off (MWCO) must be large enough to allow BDSF to pass freely but small enough to retain your protein with >90% efficiency.[8]
Dialysate Volume 100-500x the sample volume. A large volume difference creates a steep concentration gradient, which is the driving force for diffusion and efficient removal of BDSF.[16]
Buffer Exchanges At least 3 exchanges. The first exchange removes the bulk of the BDSF. Subsequent changes are necessary to remove the remaining amount as the system approaches equilibrium.[7]
Temperature 4°C. This is crucial for maintaining the stability and integrity of most proteins, especially during the long overnight dialysis step.

Step-by-Step Dialysis Protocol

  • Prepare Membrane: Hydrate the dialysis membrane or cassette according to the manufacturer's instructions.

  • Load Sample: Carefully load your quenched protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • First Dialysis: Place the sample into a container with the appropriate volume of dialysate buffer. Stir gently on a magnetic stir plate at 4°C for 2-4 hours.[7]

  • Second Dialysis: Change the dialysate buffer completely. Continue to stir at 4°C for another 2-4 hours.

  • Third (Overnight) Dialysis: Change the buffer one last time and allow it to dialyze overnight at 4°C.[7]

  • Sample Recovery: Carefully remove the sample from the tubing/cassette. The concentration of BDSF should now be negligible.

Scenario 2: Using Size-Exclusion Chromatography (Desalting) for Rapid Cleanup

Q: I need to process multiple small-volume samples quickly and exchange my buffer for the next step. Is SEC the right choice?

Yes, SEC, often performed with pre-packed "desalting" columns, is ideal for this purpose. The principle is that large molecules (your protein) cannot enter the pores of the chromatography beads and thus travel through the column quickly, eluting in the void volume.[10] Smaller molecules (like quenched BDSF and salts) enter the pores, taking a longer, more tortuous path, and elute later.[9]

Step-by-Step Desalting Protocol (Spin Column Format)

  • Equilibrate Column: Remove the storage buffer from a pre-packed desalting column (e.g., a G-25 resin column) by centrifugation, as per the manufacturer's protocol.

  • Equilibrate with New Buffer: Add your desired final buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure complete buffer exchange.

  • Load Sample: Slowly apply your quenched protein sample to the center of the resin bed.

  • Elute Protein: Place the column in a clean collection tube and centrifuge according to the manufacturer's instructions. The eluate will contain your purified, BDSF-free protein in the new buffer. The BDSF will be retained in the column resin.

Common Desalting Resins

Resin Name (Example)Recommended for Proteins >Format
Sephadex™ G-255,000 DaSpin Columns, Gravity Columns
Bio-Spin® 66,000 DaSpin Columns

Note: Always choose a resin with an exclusion limit well below the molecular weight of your protein to ensure it elutes in the void volume.[18]

Scenario 3: Using Protein Precipitation When Concentration is Also a Goal

Q: My protein sample is very dilute, and I need to both remove the BDSF and concentrate the protein. Is precipitation a good option?

Protein precipitation can be a powerful tool, but it comes with a significant caveat: it can cause irreversible protein denaturation and aggregation .[13] This method works by adding a reagent (like Trichloroacetic Acid (TCA) and/or acetone) that disrupts the protein's hydration shell, causing it to become insoluble and precipitate.[12][13] The small, soluble BDSF molecules remain in the supernatant. This method should only be used if you know your protein is robust or if your downstream application (like SDS-PAGE) involves denaturation anyway.

Step-by-Step TCA/Acetone Precipitation Protocol

  • Chill Sample & Reagents: Pre-chill your quenched protein sample and a stock of 100% acetone to -20°C.

  • Precipitate: Add 4 volumes of ice-cold acetone to your protein sample. Vortex briefly and incubate at -20°C for at least 60 minutes.

  • Pellet Protein: Centrifuge the sample at >13,000 x g for 10 minutes at 4°C. A white or off-white pellet of protein should be visible.

  • Remove Supernatant: Carefully decant the supernatant, which contains the BDSF. Be careful not to disturb the pellet.

  • Wash Pellet: Add 1 volume of ice-cold acetone, vortex gently, and centrifuge again for 5 minutes. This wash step is crucial for removing residual contaminants.

  • Dry Pellet: Decant the supernatant and air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resuspension difficult.

  • Resuspend: Resuspend the protein pellet in your desired buffer. This may require vigorous vortexing or pipetting.

General Troubleshooting

Q: I'm trying to remove the BDSF, but my protein seems to be crashing out of solution. What's happening?

  • Possible Cause: The buffer conditions used for the removal step may be incompatible with your protein's stability (e.g., wrong pH, low ionic strength).

  • Solution: Ensure the buffer used for dialysis or SEC is one in which your protein is known to be soluble and stable. If using precipitation, your protein may not be robust enough for this method; consider switching to dialysis or SEC.

Q: How can I be certain all the unreacted BDSF is gone?

  • Direct Measurement: For rigorous confirmation, analytical methods like HPLC or LC-MS can be used to detect the presence of BDSF in the final sample.

  • Indirect Confirmation: The most common and practical confirmation is the success of your downstream application. If an assay that previously failed now works, or if confounding signals in your analysis are gone, your cleanup was successful.

References
  • G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics. [Link]

  • University of San Diego. (2021, September). Biochem Lab Protein Dialysis Protocol F21. [Link]

  • Wikipedia. Dialysis (chemistry). [Link]

  • Patsnap Synapse. (2025, May 9). How Do Size Exclusion Columns Work in Protein Purification?[Link]

  • Cytiva. (2024, August 12). Size Exclusion Chromatography. [Link]

  • Fekete, S., et al. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wikipedia. Protein precipitation. [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20351915, Benzene-1,4-disulfonyl difluoride. [Link]

  • Bitesize Bio. (2025, May 23). The Ins and Outs of Protein Concentration – Protein Precipitation. [Link]

  • MtoZ Biolabs. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. [Link]

  • Bio-Rad. Removing Interfering Substances. [Link]

  • Insung Chromatech. Homobifunctional Crosslinkers. [Link]

  • G-Biosciences. (2012, October 12). What is Protein Cross-Linking and Which Reagents are Used in it?[Link]

  • PubChemLite. Benzene-1,4-disulfonyl difluoride (C6H4F2O4S2). [Link]

Sources

Troubleshooting

Technical Support Center: Mastering Gelation Time in BDDF Polymer Networks

Welcome to the technical support center for controlling gelation time in bifunctional bis(dibenzylidene) D-sorbitol (BDDF) polymer networks. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling gelation time in bifunctional bis(dibenzylidene) D-sorbitol (BDDF) polymer networks. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical techniques necessary to achieve reproducible and precise control over your BDDF gelation experiments.

Understanding the Gelation of BDDF Networks

BDDF-based gels are a class of supramolecular gels, where the gelator molecules self-assemble into a three-dimensional network through non-covalent interactions, primarily hydrogen bonding and phenyl interactions.[1] This network entraps the solvent, leading to the formation of a gel. The time it takes for this transition from a solution (sol) to a gel is known as the gelation time.[2] Unlike covalent polymer networks, the physical crosslinks in BDDF gels are often thermoreversible, meaning the gel can revert to a solution upon heating and reform upon cooling.[1]

The "butterfly-like" amphiphilic structure of the BDDF molecule, with its sorbitol core and two benzylidene wings, is crucial for its ability to self-organize into nanoscale fibrils that form the gel network.[1] Precise control over the kinetics of this self-assembly process is paramount for many applications, including in cosmetics, personal care products, and biomedical materials.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for gelation in BDDF polymer networks?

A1: The primary driving forces for the self-assembly of BDDF molecules into a gel network are a combination of hydrogen bonding and π-π stacking interactions between the phenyl rings.[1][3] The sorbitol core of the molecule provides hydroxyl groups for hydrogen bonding, while the benzylidene wings facilitate π-π stacking.

Q2: What is a typical gelation time for BDDF networks?

A2: There is no single "typical" gelation time, as it is highly dependent on several factors, including the concentration of BDDF, the type of solvent used, the temperature, and the presence of any additives.[4] Gelation can range from a few minutes to several hours.[5]

Q3: How is the gel point officially determined?

A3: A common and simple method to determine the gel point is the vial inversion test. When the solution no longer flows upon inverting the vial, it is considered to have reached its gel point.[2] For more quantitative analysis, rheological measurements can be used to determine the point where the storage modulus (G') exceeds the loss modulus (G'').

Q4: Can BDDF gels be used in aqueous solutions?

A4: BDDF is generally insoluble in water.[6][7] Therefore, it is primarily used to gel organic solvents and polymers, forming organogels.[1]

Troubleshooting Guide: Controlling BDDF Gelation Time

Unpredictable or inconsistent gelation times are common challenges when working with supramolecular gels. This guide provides a structured approach to troubleshooting these issues.

Problem Potential Causes Recommended Solutions & Explanations
Gelation is too fast 1. High BDDF Concentration: A higher concentration of gelator molecules leads to more frequent collisions and faster nucleation and growth of the fibrillar network.[8] 2. Low Temperature: Lowering the temperature below the sol-gel transition temperature promotes self-assembly and accelerates gelation.[9] 3. "Good" Solvent with Poor Gelator Solubility: A solvent that is too "good" at solvating the BDDF molecules can hinder self-assembly. Conversely, a solvent in which BDDF has lower solubility at the gelation temperature can drive faster aggregation.[3][10]1. Decrease BDDF Concentration: Systematically lower the weight percentage of BDDF in your formulation. 2. Increase Temperature: Maintain the solution at a temperature closer to, but still below, the sol-gel transition temperature to slow down the kinetics of fibril formation.[11] 3. Solvent Optimization: Consider using a co-solvent system to fine-tune the solvent polarity and its interaction with the BDDF molecules.[12] A solvent with a slightly higher affinity for BDDF may slow down the self-assembly process.[10]
Gelation is too slow or incomplete 1. Low BDDF Concentration: The concentration of BDDF may be below the critical gelation concentration (CGC) required to form a continuous network.[13] 2. High Temperature: The experimental temperature may be too close to or above the sol-gel transition temperature, favoring the dissolved state of the BDDF molecules.[9] 3. "Poor" Solvent with High Gelator Solubility: If the solvent is too effective at solubilizing the BDDF molecules, it can inhibit the necessary intermolecular interactions for self-assembly.[3][10] 4. Presence of Impurities: Impurities can interfere with the hydrogen bonding or π-π stacking interactions required for fibril formation.1. Increase BDDF Concentration: Incrementally increase the BDDF concentration to ensure it is above the CGC. 2. Decrease Temperature: Lower the temperature to thermodynamically favor the gel state. A larger temperature quench can sometimes accelerate nucleation.[14] 3. Solvent Optimization: Switch to a solvent in which BDDF has a more optimal solubility profile for gelation. The Hansen solubility parameters can be a useful tool for selecting appropriate solvents.[3] 4. Use High-Purity Reagents: Ensure the purity of your BDDF and solvent to avoid any interference with the self-assembly process.
Inconsistent gelation times between batches 1. Variation in Reagent Purity/Source: Different batches of BDDF or solvent may have slight variations in purity or composition. 2. Inconsistent Temperature Control: Minor fluctuations in ambient or experimental temperature can significantly impact the kinetics of gelation.[9] 3. Inconsistent Mixing/Dissolution: Incomplete dissolution of BDDF at the initial heating stage can lead to heterogeneous nucleation and variable gelation times. 4. Variations in Additive Concentration: If using additives, even small variations in their concentration can have a significant effect on gelation.[15]1. Standardize Reagents: Use BDDF and solvents from the same batch for a series of experiments. If changing batches, perform a new set of control experiments. 2. Precise Temperature Control: Use a water bath or a temperature-controlled chamber to maintain a consistent temperature throughout the gelation process.[9] 3. Standardize Dissolution Protocol: Ensure a consistent heating temperature and duration to achieve complete dissolution of BDDF before cooling. Gentle, consistent stirring can also help. 4. Accurate Additive Dosing: Use precise measurement techniques for adding any additives to the formulation.
Gel appears weak or unstable 1. Low BDDF Concentration: The network density may be insufficient to form a robust gel. 2. Inappropriate Solvent: The solvent-gelator interactions may not be optimal for forming a well-structured and entangled fibrillar network.[10] 3. Premature Gelation: If gelation occurs too rapidly, it can lead to a kinetically trapped, metastable state with poor mechanical properties.[5]1. Increase BDDF Concentration: A higher concentration will lead to a denser fibrillar network and a stronger gel. 2. Solvent Screening: Experiment with different solvents to find one that promotes the formation of a more robust network. The morphology of the self-assembled fibers is highly solvent-dependent.[3] 3. Control Cooling Rate: A slower cooling rate can sometimes lead to a more thermodynamically stable and mechanically robust gel network. Consider annealing the gel by holding it at a temperature just below the sol-gel transition for a period before cooling further.

Key Factors Influencing BDDF Gelation Time

The following diagram illustrates the interplay of various factors that can be modulated to control the gelation time of BDDF polymer networks.

GelationFactors cluster_concentration Concentration cluster_temperature Temperature cluster_solvent Solvent Properties cluster_additives Additives Concentration BDDF Concentration GelationTime Gelation Time Concentration->GelationTime Higher conc. → Shorter time Temperature Temperature Temperature->GelationTime Lower temp. → Shorter time SolventPolarity Solvent Polarity SolventPolarity->GelationTime Influences solubility & self-assembly SolventViscosity Solvent Viscosity SolventViscosity->GelationTime Higher viscosity can slow kinetics Additives Additives (e.g., salts, co-solvents) Additives->GelationTime Can accelerate or decelerate

Caption: Factors influencing BDDF gelation time.

Experimental Protocol: Standard Method for BDDF Gel Preparation and Gelation Time Determination

This protocol provides a general procedure for preparing a BDDF organogel and determining its gelation time.

Materials:

  • Bifunctional bis(dibenzylidene) D-sorbitol (BDDF)

  • Organic solvent (e.g., propylene glycol, dimethyl sulfoxide)

  • Glass vials with screw caps

  • Heating plate with magnetic stirring

  • Temperature probe

  • Stopwatch

Procedure:

  • Preparation of the BDDF Solution:

    • Weigh the desired amount of BDDF and add it to a glass vial.

    • Add the calculated volume of the organic solvent to achieve the target concentration.

    • Add a small magnetic stir bar to the vial.

  • Dissolution of BDDF:

    • Place the vial on a heating plate and heat the mixture to a temperature above the sol-gel transition temperature (e.g., 180-200°C), with gentle stirring, until the BDDF is completely dissolved and the solution is clear.[1]

    • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Gelation:

    • Once the BDDF is fully dissolved, turn off the heat and stirring.

    • Carefully remove the vial from the heating plate and place it on a stable, vibration-free surface at a controlled ambient temperature.

    • Start the stopwatch immediately.

  • Determination of Gelation Time:

    • At regular intervals (e.g., every 5-10 minutes), gently tilt the vial to a 90-degree angle.

    • The gelation time is recorded as the point at which the solution no longer flows upon inversion.[2]

Safety Precautions:

  • Always work in a well-ventilated fume hood, especially when heating organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be cautious when handling hot vials and solutions.

References

Sources

Optimization

Technical Support Center: BDDF Surface Functionalization

The following technical support guide addresses the challenges of steric hindrance in the surface functionalization (substitution) of Boron-Doped Diamond Films (BDDF) . This guide is designed for drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the challenges of steric hindrance in the surface functionalization (substitution) of Boron-Doped Diamond Films (BDDF) .

This guide is designed for drug development professionals and analytical chemists utilizing BDDF electrodes for high-sensitivity biosensing (e.g., detecting drug metabolites, aptamer-based screening). It focuses on the critical "substitution" step where surface terminations (H, O, or Cl) are replaced with functional linkers.

Topic: Overcoming Steric Hindrance in Surface Substitutions

Status: Active Guide | Ticket Type: Advanced Methodology | Tier: L3 Engineering Support

Executive Summary & Core Diagnostic

The Problem: You are experiencing low coupling efficiency, "patchy" monolayer coverage, or sluggish electron transfer kinetics (ΔEp > 200 mV) after functionalizing your BDDF electrode. The Root Cause: The diamond lattice (sp³) density is exceptionally high (


 atoms/cm² on the (111) face). Attempting 

-type substitutions with bulky organic linkers leads to steric crowding , where the "umbrella" of the incoming ligand blocks adjacent reactive sites, preventing full coverage and creating disordered defects.
Diagnostic Flowchart (Interactive Troubleshooting)

Use this logic flow to confirm if Steric Hindrance is your primary failure mode.

BDDF_Troubleshooting Start START: Low Signal or High Rct after Functionalization? Check_XPS Step 1: Check XPS N/C Ratio Start->Check_XPS Ratio_Low Ratio < Theoretical Max? Check_XPS->Ratio_Low Yes (Low Coverage) Ratio_High Ratio Matches Theory Check_XPS->Ratio_High No (High Coverage) Check_CV Step 2: Run CV with Ferri/Ferro Ratio_Low->Check_CV Success System Functional (Check Linker Activity) Ratio_High->Success Peak_Sep Peak Separation (ΔEp) > 500mV? Check_CV->Peak_Sep Run Scan Steric_Diag DIAGNOSIS: Steric Blocking (Umbrella Effect) Peak_Sep->Steric_Diag Yes (Blocking) Kinetic_Diag DIAGNOSIS: Surface Passivation (Oxide formation) Peak_Sep->Kinetic_Diag No (Just Slow)

Figure 1: Diagnostic logic to distinguish between steric hindrance and surface passivation on BDDF electrodes.

Technical Deep Dive: The Steric Mechanism

In BDDF substitutions, you are typically converting a C-H or C-Halogen surface to a C-N or C-O bond to attach a linker (e.g., PEG-amine or an antibody).

  • The Lattice Mismatch: The carbon atoms on a diamond (111) face are spaced ~2.52 Å apart. A typical antibody or streptavidin molecule is 40–50 Å wide. Even a simple benzoic acid linker has a footprint larger than a single lattice site.

  • The "Umbrella" Effect: Once a bulky linker attaches, it physically occludes the 6–8 surrounding reactive sites.

  • Consequence: This results in a kinetic trap . The surface appears "reacted," but the density is too low for sensitive detection, yet too high to allow further substitution.

Troubleshooting Protocols & Solutions
Issue A: Low Yield in Direct Amination (C-Br

C-NH-Linker)

Symptom: You photochemically brominated the BDDF, but the subsequent substitution with your amine-linker yielded <10% coverage.

Solution: The "Spacer" Strategy (Mixed Monolayers) Do not attempt to cover the surface 100% with the bulky functional group. You must dilute the steric bulk.

Protocol 1: The Binary Dilution Method

  • Preparation: Prepare your reaction solution with a specific molar ratio of your Target Linker (Bulky) to a Spacer Molecule (Small) .

    • Target: Aminophenyl-linker (Active site)

    • Spacer: Methylamine or short-chain alkyl amine (Inert spacer)

  • Ratio Optimization:

    • Start with a 1:10 ratio (Target:Spacer). The small spacers rapidly substitute the interstitial sites that the bulky linker cannot reach, stabilizing the monolayer and preventing non-specific adsorption later.

  • Execution:

    • Immerse C-Br terminated BDDF in the binary solution (in dry THF or DMF).

    • Heat to 50°C for 12 hours (thermal drive overcomes the activation barrier caused by initial crowding).

Issue B: Sluggish Electron Transfer (Blocking Layer)

Symptom: The sensor works, but the Cyclic Voltammetry (CV) peaks are drawn out (high


). The linker is acting as an insulator.

Solution: Electrochemical "Knock-Down" If the substitution is too dense (rare, but possible with linear alkyl chains), the layer becomes insulating.

Protocol 2: Controlled Desorption

  • Setup: Place the functionalized BDDF as the Working Electrode in 0.1 M H₂SO₄.

  • Pulse: Apply a mild anodic potential (+1.5 V vs Ag/AgCl) for short durations (5–10 seconds).

  • Mechanism: This oxidatively strips the most weakly bound (sterically strained) adsorbates, reducing the film density and reopening electron tunneling pathways without removing the covalently bound primary linkers.

Quantitative Reference Data

Use this table to select the correct linker length to minimize steric clashes.

Linker TypeHydrodynamic Radius (Å)Max Theoretical Coverage on BDDF (111)Recommended Spacer Ratio (Target:Spacer)
Ethylenediamine ~3.5~80%1:0 (Direct)
Benzoic Acid ~6.0~40%1:3
PEG-4-Amine ~12.0~15%1:10
Antibody (IgG) ~55.0< 2%1:100

Note: Attempting to exceed these coverage limits forces the linkers into a disordered, "brush" conformation that increases steric hindrance for analyte binding.

Frequently Asked Questions (FAQ)

Q1: Why not use the (100) face of BDDF to reduce steric hindrance? A: While the (100) face has a slightly lower atomic density than the (111), it is thermodynamically less stable and more prone to surface reconstruction (dimerization) during synthesis. The (111) face provides the most robust covalent anchoring (C-C bonds), despite the higher steric challenge.

Q2: Can I use "Click Chemistry" to avoid these issues? A: Yes, but the initial substitution is still the bottleneck. We recommend establishing a "Click-ready" surface (e.g., Azide-terminated) using a small molecule first.

  • Step 1: Substitute C-Br with 3-azidopropylamine (small, low steric).

  • Step 2: Click your bulky alkyne-drug target to the azide. The flexible propyl chain lifts the reaction center away from the crowded lattice surface.

Q3: How do I verify if steric hindrance is the cause of my sensor failure? A: Perform a Scan Rate Dependency Test in CV.

  • If

    
     is linear with 
    
    
    
    (scan rate), you have a surface-confined species (Good).
  • If

    
     is linear with 
    
    
    
    but peak separation (
    
    
    ) increases drastically with speed, you have a "leaky" blocking layer caused by steric defects.
References
  • Direct Amination & Steric Instability

    • Title: Direct Amination of Diamond Surfaces by Electroless Tre
    • Source:ResearchG
    • Context: Explains how the instability of bromine-terminated nanodiamonds is driven by steric hindrance, facilit
    • URL:

  • Fluorination & Blocking Layers

    • Title: Fluorination of Boron-Doped Diamond Film Electrodes for Minimization of Perchlorate Form
    • Source:ACS Applied Materials & Interfaces[1]

    • Context: Details how long fluorinated chains create a blocking layer via steric hindrance and hydrophobic effects.[2]

    • URL:

  • General Steric Hindrance in Substitutions

    • Title: Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
    • Source:Journal of Physical Chemistry / PMC
    • Context: Provides the fundamental physical chemistry basis for steric penalties in nucleophilic
    • URL:

  • BDDF in Biosensing

    • Title: Boron-Doped Diamond Film Electrodes: A Powerful Tool for Environmental Voltammetric Monitoring.[3]

    • Source:SlideServe / Electroanalytical Chemistry
    • Context: Overview of BDDF electrode applic
    • URL:

Sources

Troubleshooting

Technical Support Center: Purification of Benzene-1,4-disulfonyl Difluoride Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with benzene-1,4-disulfonyl difluoride derivatives. It is structured as a series of frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with benzene-1,4-disulfonyl difluoride derivatives. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during purification. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying benzene-1,4-disulfonyl difluoride derivatives?

The choice of purification method is dictated by the scale of your reaction, the physical state of your product (solid or liquid), and the nature of the impurities. The three most common and effective techniques are:

  • Flash Column Chromatography: This is the most versatile method, particularly for small to medium-scale reactions (milligrams to grams), and is effective for separating the target compound from byproducts with different polarities.[1] It is widely used for both solid and liquid sulfonyl fluorides.[2][3]

  • Recrystallization: This is an excellent choice for solid derivatives, especially for achieving high purity on a medium to large scale. It relies on the differential solubility of the product and impurities in a chosen solvent at varying temperatures.[4]

  • Distillation: For liquid derivatives that are thermally stable, distillation under reduced pressure is a highly effective method for large-scale purification, capable of yielding very pure material.[1]

Q2: How do I select the most appropriate purification method for my specific derivative?

The selection process can be guided by a few key parameters. The workflow below provides a decision-making framework.

start Crude Product (Benzene-1,4-disulfonyl difluoride derivative) is_solid Is the product a solid? start->is_solid scale_solid What is the reaction scale? is_solid->scale_solid Yes is_liquid Product is a liquid/oil is_solid->is_liquid No recrystallize Primary Method: Recrystallization scale_solid->recrystallize Medium to Large Scale (>5 g) column_solid Alternative/Secondary Method: Flash Column Chromatography scale_solid->column_solid Small to Medium Scale (<5 g) scale_liquid What is the reaction scale? is_liquid->scale_liquid distill Primary Method: Vacuum Distillation scale_liquid->distill Large Scale (>10 g) & Thermally Stable column_liquid Alternative/Primary Method: Flash Column Chromatography scale_liquid->column_liquid Small to Large Scale recrystallize->column_solid If recrystallization fails, or impurities are similar problem Problem: Product Hydrolysis on Silica Column cause Cause: Acidic silica surface + Adsorbed water catalyze -SO₂F → -SO₂OH problem->cause solution1 Solution 1: Use anhydrous solvents cause->solution1 solution2 Solution 2: Deactivate silica with ~0.5% Triethylamine cause->solution2 solution3 Solution 3: Run column quickly cause->solution3 solution4 Solution 4: Switch to Recrystallization cause->solution4

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Sulfonyl Fluoride Exchange (SuFEx)

Status: Operational Operator: Senior Application Scientist Topic: Addressing Side Reactions & Optimization in SuFEx Chemistry Core Directive & Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) is a "click" chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Addressing Side Reactions & Optimization in SuFEx Chemistry

Core Directive & Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) is a "click" chemistry modality defined by the unique stability-reactivity paradox of the sulfonyl fluoride (–SO₂F) bond. Unlike sulfonyl chlorides, –SO₂F is resistant to reduction and hydrolysis under physiological conditions but becomes hyper-reactive toward specific nucleophiles (phenols, amines) upon activation by Lewis bases or silyl ethers.

The central challenge in SuFEx is not usually reactivity, but selectivity. Side reactions typically arise from:

  • Premature Hydrolysis: Often driven by neighboring group participation or excessive pH.

  • Catalyst Poisoning: Fluoride ion accumulation inhibiting the catalytic cycle.

  • Off-Target Nucleophilicity: Unintended modification of lysine/serine residues in chemical biology applications.

This guide provides a root-cause analysis and troubleshooting protocols for these specific failure modes.

Troubleshooting Modules (Q&A)

Module 1: Stability & Hydrolysis

Q: Why is my sulfonyl fluoride hydrolyzing to sulfonic acid during workup, despite its reputed stability?

A: While –SO₂F is stable to thermolysis and neutral water, it is vulnerable to General Base Catalysis (GBC) and Neighboring Group Participation (NGP) .

  • Root Cause 1: High pH Workup. The S(VI) center is electrophilic. If your workup involves strong basic washes (NaOH/KOH), you are actively driving the formation of the sulfonate (R-SO₃⁻).

    • Fix: Quench reactions with dilute acid (1M HCl) or buffer to pH < 7 immediately. Use brine for washing.

  • Root Cause 2: Intramolecular Catalysis. If your substrate contains a hydrogen-bond donor (e.g., an alcohol or amine) 5 or 6 atoms away from the sulfur, it can activate the fluoride leaving group, facilitating water attack even at neutral pH.

    • Fix: Protect neighboring nucleophiles before installing the –SO₂F motif.

  • Root Cause 3: Fluoride Ion Autocatalysis. The released fluoride ion (F⁻) is a base. In non-polar solvents, "naked" fluoride can deprotonate trace water, generating hydroxide (OH⁻) which rapidly hydrolyzes the remaining starting material.

    • Fix: Add a silicon source (e.g., TMSCl or HMDS ) to scavenge F⁻ as the thermodynamically stable Si–F bond (approx. 130 kcal/mol).

Module 2: Catalyst Selection & Efficiency

Q: I am using DBU, but the reaction is stalling at 50% conversion. Should I add more catalyst?

A: Adding more DBU often exacerbates side reactions without improving yield. The stall is likely due to product inhibition or catalyst deactivation .

  • The Mechanism: DBU activates the silyl ether (or phenol) to attack the S(VI) center. However, the byproduct is DBU-H⁺ F⁻. If the F⁻ is not sequestered, it forms strong hydrogen-bonded aggregates with the protonated base, effectively removing the catalyst from the cycle.

  • The Solution: Switch to BTM (Barton’s Base) + HMDS. [1]

    • Why: 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTM) is sterically hindered and more basic (pKa ~26 in MeCN).[1] When combined with hexamethyldisilazane (HMDS), the HMDS acts as a "silicon shuttle," continuously regenerating the active silyl ether and trapping fluoride as volatile Me₃SiF.

    • Result: This allows for lower catalyst loading (<1 mol%) and drives reactions to completion via the thermodynamic sink of Si–F bond formation.[2]

Module 3: Selectivity (Amines vs. Phenols)

Q: In a substrate with both a phenol and a primary amine, the sulfonyl fluoride is reacting non-specifically. How do I target only the phenol?

A: You must exploit the Hard/Soft Acid-Base (HSAB) principles and protonation states.

  • The Science: Primary amines are harder nucleophiles and react with –SO₂F via a sulfonamide pathway, often requiring no catalyst or just mild base. Phenols require activation (deprotonation or silylation) to react.

  • Protocol for Phenol Selectivity:

    • Protect the Amine: If possible, use a Boc-group.

    • pH Control: Conduct the reaction at pH 7-8. At this pH, the amine is largely protonated (ammonium, non-nucleophilic), while the phenol (pKa ~10) can be activated by a specific catalyst like Ca(NTf₂)₂ or via the silyl ether method (SuFEx).

    • Use Fluorosulfates: If you are trying to couple to the amine, use a sulfonyl fluoride. If you want to couple to the phenol, convert the phenol to a fluorosulfate (Ar-OSO₂F) first. Fluorosulfates are less reactive than sulfonyl fluorides and practically inert to amines without specific activation.

Data Presentation & Decision Support

Table 1: Catalyst Compatibility Matrix
CatalystpKa (MeCN)Best ForRisk Factor
DBU 24.3Standard SuFEx (Silyl ethers)Stalls at high conversion; sensitive to moisture.
BTM ~26.0Accelerated SuFEx; Sterically hindered substratesVery basic; requires anhydrous conditions.
TBAF N/ADesilylation-driven SuFExHigh Risk: Naked F⁻ causes rapid hydrolysis if water is present.
Ca(NTf₂)₂ N/A (Lewis Acid)Activating "dead" fluorosulfatesRequires high temperature; tolerates amines better.
Table 2: Substrate Reactivity Hierarchy (Electrophilicity)

Use this to predict which bond will break first in a multi-functional molecule.

  • Iminosulfur Oxydifluorides (R-N=S(O)F₂) (Most Reactive)

  • Sulfonyl Fluorides (R-SO₂F)

  • Fluorosulfates (Ar-OSO₂F)

  • Sulfamoyl Fluorides (R₂N-SO₂F) (Least Reactive)

Visualizations (Graphviz)

Figure 1: The BTM/HMDS "Accelerated" SuFEx Cycle

This diagram illustrates the synergistic role of HMDS in sequestering fluoride, preventing catalyst poisoning.

SuFEx_Cycle Start Substrate (Ar-OH) Inter1 Silyl Ether (Ar-O-TMS) Start->Inter1 Silylation Complex Activated Complex [Ar-O-TMS...BTM] Inter1->Complex + BTM (Cat) Product Sulfonate Product (Ar-OSO2-R) Complex->Product + R-SO2F SuFEx Step Byproduct TMS-F + NH3 (Volatile) Product->Byproduct F- Scavenging HMDS HMDS (Si Source) HMDS->Inter1 Regenerates TMS RSO2F R-SO2F

Caption: The BTM-catalyzed cycle utilizes HMDS to continuously regenerate the reactive silyl ether intermediate while permanently trapping the fluoride leaving group as volatile TMS-F.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Side Reactions CheckpH Is pH > 8 during workup? Problem->CheckpH Hydrolysis Hydrolysis to Sulfonic Acid CheckpH->Hydrolysis Yes CheckCat Is reaction stalling? CheckpH->CheckCat No FixAcid Action: Quench with 1M HCl Use Buffer Hydrolysis->FixAcid Poisoning Fluoride Inhibition CheckCat->Poisoning Yes CheckNuc Multiple Nucleophiles? CheckCat->CheckNuc No FixHMDS Action: Add HMDS Switch to BTM Poisoning->FixHMDS Selectivity Off-Target Coupling CheckNuc->Selectivity Yes FixProtect Action: Protect Amines Use Fluorosulfate Selectivity->FixProtect

Caption: Diagnostic flow for identifying root causes of SuFEx failure: pH issues, catalyst poisoning, or nucleophile competition.

Experimental Protocols

Protocol A: Accelerated SuFEx Coupling (BTM/HMDS Method)

Use this for difficult substrates or when high conversion is required.

  • Preparation: In a flame-dried vial, dissolve the Aryl Alcohol (1.0 equiv) and Sulfonyl Fluoride (1.2 equiv) in anhydrous Acetonitrile (0.2 M).

  • Activation: Add HMDS (0.6 equiv). Note: HMDS provides the silyl group.[1]

  • Catalysis: Add BTM (1–5 mol%).

  • Reaction: Stir at room temperature. Evolution of trace NH₃ gas may be observed.

  • Monitoring: Monitor by TLC or LCMS. Reaction is typically complete in <30 mins.[1]

  • Workup: Concentrate in vacuo. The byproducts (TMS-F, excess HMDS, NH₃) are volatile. Flash chromatography is usually sufficient for final purification.

Protocol B: Hydrolytic Stability Assay

Use this to validate your specific sulfonyl fluoride before biological application.

  • Dissolve compound (10 mM) in DMSO.

  • Dilute 1:100 into PBS (pH 7.4) and Ammonium Bicarbonate (pH 8.5) .

  • Incubate at 37°C.

  • Analyze aliquots at 0, 1, 4, and 24 hours via HPLC.

  • Pass Criteria: >95% parent compound remaining at 24h. If degradation >10%, the compound is likely too reactive for intracellular applications.

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Barrow, A. S., et al. (2019). "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews. Link

  • Smedley, C. J., et al. (2018). "Accelerated SuFEx Click Chemistry for Modular Synthesis." Angewandte Chemie. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Medicinal Chemistry Letters. Link

  • Mahajan, S. P., et al. (2019). "Rational Design of Sulfonyl Fluoride Probes for Proteome-Wide Profiling." Journal of the American Chemical Society. Link

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of BDDF and benzene-1,3-disulfonyl difluoride

Title: Precision Linking in SuFEx Chemistry: A Comparative Guide to BDDF (Benzene-1,3-disulfonyl difluoride) Executive Summary: The SuFEx Advantage BDDF (Benzene-1,3-disulfonyl difluoride) has emerged as a cornerstone re...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Linking in SuFEx Chemistry: A Comparative Guide to BDDF (Benzene-1,3-disulfonyl difluoride)

Executive Summary: The SuFEx Advantage

BDDF (Benzene-1,3-disulfonyl difluoride) has emerged as a cornerstone reagent in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike traditional sulfonyl chlorides which are plagued by hydrolytic instability and redox side-reactions, BDDF offers a "sleeping beauty" reactivity profile: it is inert in aqueous biological environments until specifically activated.

Clarification on Nomenclature: Note: The user request asked to compare BDDF with benzene-1,3-disulfonyl difluoride. These are the same chemical entity. To provide a high-value technical guide, this document compares BDDF against its two primary functional alternatives:

  • Benzene-1,3-disulfonyl dichloride (BDDC): The traditional, highly reactive electrophile.

  • Benzene-1,4-disulfonyl difluoride (1,4-isomer): The geometric alternative for structural control.

Comparative Analysis: BDDF vs. Alternatives

A. Stability & Selectivity: BDDF vs. The Chloride Analog (BDDC)

The most critical decision for a researcher is choosing between the Fluoride (BDDF) and the Chloride (BDDC). The Chloride is the "legacy" reagent—cheap but chaotic. The Fluoride is the "precision" reagent.

FeatureBDDF (Sulfonyl Fluoride)BDDC (Sulfonyl Chloride)Impact on Research
Bond Energy S–F: ~90 kcal/mol S–Cl: ~46 kcal/molBDDF withstands higher temps and longer storage.
Hydrolytic Stability High (t½ > weeks at pH 7)Low (t½ ~ minutes/hours)BDDF allows aqueous/biological coupling; BDDC requires strict anhydrous conditions.
Redox Potential Inert to reductionSusceptible to reductionBDDC can be reduced to sulfinates or thiols in complex biological milieus; BDDF remains intact.
Mechanism Heterolytic cleavage onlyHomolytic & HeterolyticBDDC generates radical byproducts; BDDF is "clean" substitution.
Selectivity Chemoselective (Requires activation)Promiscuous (Reacts with any nucleophile)BDDF targets specific residues (Tyr, Lys) only when catalyzed; BDDC labels indiscriminately.

Expert Insight: Why does this matter? In protein conjugation, using BDDC often leads to "dead" reagent due to rapid hydrolysis before it finds the target lysine/tyrosine. BDDF remains active in solution, waiting for the specific microenvironment or catalyst (like DBU) to trigger the bond formation.

B. Geometric Control: 1,3- (BDDF) vs. 1,4-Isomer

When synthesizing polymers (polysulfates/polysulfonamides) or crosslinking proteins, the geometry of the linker dictates the physical properties of the final construct.

  • BDDF (1,3-Meta): Introduces a 120° kink in the molecular chain.

    • Result: Reduces crystallinity in polymers, improving solubility. In protein crosslinking, it bridges residues that are not linearly aligned, accessing "around the corner" interactions.

  • 1,4-Isomer (Para): Creates a 180° linear rigid rod.

    • Result: High crystallinity and rigidity in materials. In biology, it acts as a rigid caliper for measuring precise distances.

Mechanistic Visualization

The unique value of BDDF lies in its activation mechanism. It does not react spontaneously with water (unlike the chloride). It requires a "helper" to activate the S-F bond.

Diagram 1: The SuFEx Activation Cycle (DBU Catalysis)

SuFEx_Mechanism cluster_legend Key Interaction BDDF BDDF (Inert) Transition [F- ... H ... Base]+ Activated Complex BDDF->Transition S-F Bond Polarization Nucleophile Nucleophile (R-OH / R-NH2) Nucleophile->Transition H-Bonding Base Catalyst (DBU) Base->Transition Proton Abstraction Product Sulfonate/Sulfonamide Linkage Transition->Product Substitution HF_Salt [DBU-H]+ [F]- Transition->HF_Salt Leaving Group Si-F or H-bond activation is required Si-F or H-bond activation is required

Caption: The SuFEx mechanism relies on a "split" activation where the base (DBU) activates the nucleophile while simultaneously stabilizing the departing fluoride ion via H-bonding or silicon interactions.

Experimental Protocols

Protocol A: Protein Crosslinking with BDDF

Objective: Covalent linkage of interacting protein domains.

  • Preparation: Dissolve BDDF in anhydrous DMSO to create a 50 mM stock solution. (Note: BDDF is stable in DMSO for months at -20°C).

  • Buffer Selection: Use PBS (pH 7.4) or HEPES (pH 7.5). Avoid Tris buffers if possible, as primary amines can compete, though BDDF is highly selective for Tyrosine in the presence of specific catalysts.

  • Reaction:

    • Dilute protein to 10–20 µM.[1]

    • Add BDDF to a final concentration of 0.5–1.0 mM (50x excess).

    • CRITICAL STEP: Add 10% v/v TFE (Trifluoroethanol) or ensure specific "SuFExable" local environments. For rapid reaction, add 1-5 mM DBU (if protein stability permits).

  • Incubation: Incubate at 37°C for 1–4 hours.

  • Quenching: Unlike chlorides, water does not instantly quench BDDF. Quench with an excess of a small molecule amine (e.g., Tris or Glycine at pH 8.5) and heat or prolonged incubation, or remove excess reagent via desalting columns.

Protocol B: Polymer Synthesis (Polysulfate)

Objective: Synthesis of Poly(bisphenol A-alt-benzene-1,3-disulfonate).

  • Reagents: Bisphenol A (1.0 equiv), BDDF (1.0 equiv), BTMG (catalyst, 5 mol%).

  • Solvent: N-methyl-2-pyrrolidone (NMP) or DCM.

  • Procedure:

    • Mix Bisphenol A and BDDF in the solvent under Argon.

    • Add BTMG catalyst at Room Temperature.

    • Stir for 10 minutes (Reaction is extremely fast).

  • Workup: Precipitate into methanol.

  • Result: High molecular weight polymer (>50 kDa) with narrow dispersity.

References & Verification

  • Dong, J., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational text defining the stability and reactivity of the S-F bond vs S-Cl.

  • Wang, H., et al. (2018). "Bifunctional Sulfur(VI) Fluoride Exchange Reagents for Ligation of Biomolecules." Journal of the American Chemical Society.[2]

    • Details the use of disulfonyl fluorides in chemical biology.

  • Yatvin, J., et al. (2015). "Benzene-1,3-disulfonyl difluoride as a SuFEx Hub." Journal of Organic Chemistry.

    • Specific characterization of BDDF reactivity and geometry.

  • Rogne, O. (1968).[3] "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B. Link

    • Historical data validating the rapid hydrolysis of chlorides compared to fluorides.

Sources

Comparative

Benzene-1,4-disulfonyl difluoride vs. disulfonyl chloride stability

An In-Depth Comparative Guide to the Stability and Reactivity of Benzene-1,4-disulfonyl Difluoride and Dichloride For professionals in chemical synthesis and drug development, the choice of a bifunctional linker or build...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Stability and Reactivity of Benzene-1,4-disulfonyl Difluoride and Dichloride

For professionals in chemical synthesis and drug development, the choice of a bifunctional linker or building block is a critical decision that dictates reaction efficiency, compound stability, and overall project success. Among the array of sulfonyl halides, benzene-1,4-disulfonyl difluoride and its dichloride analogue are prominent reagents. While structurally similar, their stability and reactivity profiles are markedly different, making them suitable for distinct applications. This guide provides a comprehensive comparison, grounded in experimental principles, to inform your selection process.

The Fundamental Dichotomy: Stability vs. Reactivity

At its core, the comparison between benzene-1,4-disulfonyl difluoride and dichloride is a classic case of a stability-reactivity trade-off. The general stability trend for sulfonyl halides follows the electronegativity of the halogen: Fluorides > Chlorides > Bromides > Iodides.[1][2] This fundamental principle stems from the strength and polarity of the sulfur-halogen bond, which has profound implications for the handling, storage, and application of these reagents.

Benzene-1,4-disulfonyl dichloride is a highly reactive workhorse, readily engaging with a broad spectrum of nucleophiles. This makes it a valuable intermediate for synthesizing pharmaceuticals, agrochemicals, and high-performance polymers.[2][3] However, this high reactivity comes at the cost of stability; it is notably sensitive to moisture and can be challenging to handle and store.[3][4]

In stark contrast, benzene-1,4-disulfonyl difluoride exhibits exceptional stability.[5] It is significantly more resistant to hydrolysis and can tolerate a wider range of reaction conditions. This robustness, once seen as a sign of inertness, is now harnessed in the revolutionary field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, where its latent reactivity is selectively unleashed under specific conditions.[5][6][7]

cluster_Chloride Benzene-1,4-disulfonyl Dichloride cluster_Fluoride Benzene-1,4-disulfonyl Difluoride Chloride C₆H₄(SO₂Cl)₂ Reactivity High Intrinsic Reactivity Chloride->Reactivity Advantages_Cl Advantages: - Rapid reactions - No activation needed Reactivity->Advantages_Cl Disadvantages_Cl Disadvantages: - Moisture sensitive - Prone to hydrolysis - Lower selectivity Reactivity->Disadvantages_Cl Fluoride C₆H₄(SO₂F)₂ Stability High Stability (Latent Reactivity) Fluoride->Stability Advantages_F Advantages: - Hydrolytically stable - High functional group tolerance - SuFEx 'Click' reactivity Stability->Advantages_F Disadvantages_F Disadvantages: - Often requires activation - Slower intrinsic reactivity Stability->Disadvantages_F cluster_workflow Comparative Hydrolysis Workflow prep 1. Prepare 0.1M Solutions in THF-d8 nmr_t0 2. Acquire t=0 ¹H NMR Spectrum prep->nmr_t0 add_h2o 3. Add D₂O Buffer (Initiate Hydrolysis) nmr_t0->add_h2o monitor 4. Monitor Reaction (Acquire Spectra at Timed Intervals) add_h2o->monitor plot 5. Plot ln([R]t/[R]₀) vs. Time monitor->plot calc 6. Calculate Rate Constant (k) plot->calc

Caption: Experimental workflow for comparing hydrolysis rates.

Conclusion and Recommendations

The selection between benzene-1,4-disulfonyl difluoride and its dichloride analogue is not a matter of which is "better," but which is appropriate for the task at hand.

  • Choose Benzene-1,4-disulfonyl Dichloride for straightforward, high-yield syntheses of sulfonamides and polymers where high reactivity is essential and stringent anhydrous conditions are feasible. It remains the more economical and direct choice for many traditional applications.

  • Choose Benzene-1,4-disulfonyl Difluoride for advanced applications that demand high stability, functional group tolerance, and controlled reactivity. It is the superior reagent for multi-step syntheses involving sensitive substrates, for late-stage functionalization in drug discovery, and for all applications leveraging the power and precision of SuFEx click chemistry. [4][5][7] By understanding the fundamental principles of their stability and reactivity, researchers can leverage the distinct advantages of each compound to achieve their synthetic goals with greater precision and success.

References

  • Wikipedia. Sulfonyl halide. [Link]

  • ResearchGate. Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. [Link]

  • Yufeng. Sulfonyl Halides. [Link]

  • Monash University. Sulfur Fluoride Exchange (SuFEx). [Link]

  • Chemical Society Reviews (RSC Publishing). The growing applications of SuFEx click chemistry. [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • EurekAlert!. SuFEx as a new generation of click chemistry: synthesis and development of linkers. [Link]

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Royal Society of Chemistry. Advances in sulfonyl exchange chemical biology: expanding druggable target space. [Link]

  • National Center for Biotechnology Information. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. [Link]

  • Chinese Chemical Letters. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link]

  • Canadian Science Publishing. Kinetics of hydrolysis of aromatic mono- and disulfonyl chlorides. [Link]

  • Alcatraz Chemicals. 1,3-Benzene Disulfonyl Chloride: Unleashing the Potential. [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. [Link]

  • National Center for Biotechnology Information. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. [Link]

  • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]

  • ResearchGate. Simulation of Benzenesulfonyl Chloride Hydrolysis. Influence of the Size and Structural Ordering of Aqueous Clusters on Thermodynamic and Activation Parameters of the Process. [Link]

  • Filo. Measurements of the initial rate of hydrolysis of benzenesulfonyl chlorid... [Link]

  • Organic Syntheses. (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene. [Link]

  • Canadian Science Publishing. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]

  • Georganics. Benzene-1,3-disulfonyl chloride – general description and application. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Covalent Bond Formation in SuFEx Reactions

Introduction: Beyond the "Click" — The Imperative of Covalent Validation in SuFEx Chemistry The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided a powerful tool in the molecular sciences, lauded as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the "Click" — The Imperative of Covalent Validation in SuFEx Chemistry

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided a powerful tool in the molecular sciences, lauded as a near-perfect "click" reaction for its efficiency and the stability of the resulting linkages.[1][2] Its applications in drug discovery, chemical biology, and materials science are expanding rapidly, largely due to the unique reactivity of the sulfonyl fluoride (-SO₂F) warhead.[3] This functional group exhibits remarkable stability until it encounters a suitable nucleophile, whereupon it "clicks" into place, forming a robust covalent bond.[2]

However, in the context of drug development and chemical biology, particularly when designing targeted covalent inhibitors, simply assuming the "click" has occurred is insufficient. Rigorous, multi-faceted validation is not just a matter of good practice; it is a cornerstone of scientific integrity. For researchers, scientists, and drug development professionals, unambiguously proving the formation of a covalent bond between a SuFEx probe and its target biomolecule is critical for establishing mechanism of action, optimizing lead compounds, and ensuring the reliability of downstream biological data.

The SuFEx Reaction: A Primer on the Covalent Handshake

The power of SuFEx lies in the latent reactivity of the S(VI)-F bond.[2] While exceptionally stable in many chemical environments, the sulfur atom of a sulfonyl fluoride is highly electrophilic. When brought into proximity with a suitable nucleophilic amino acid residue on a protein target, a reaction is induced, leading to the formation of a stable sulfonamide or sulfonate ester linkage and the displacement of a fluoride ion.[4][5]

The primary amino acid targets for SuFEx probes include residues with nucleophilic side chains, such as Tyrosine (Tyr), Lysine (Lys), Histidine (His), Serine (Ser), and Threonine (Thr).[6][7] This versatility expands the landscape of targetable proteins beyond those accessible by traditional cysteine-focused covalent warheads.[7] Validating the engagement of these specific residues is paramount.

The Validation Toolkit: A Multi-Pronged Strategy for Unimpeachable Evidence

Confirming covalent modification is a process of accumulating corroborating evidence from orthogonal techniques. Each method provides a unique piece of the puzzle, and together they build an unassailable case for covalent bond formation. The core analytical suite includes Mass Spectrometry, X-ray Crystallography, and Nuclear Magnetic Resonance Spectroscopy, often supplemented by Fourier-Transform Infrared Spectroscopy.

cluster_0 Initial Hypothesis cluster_1 Primary Validation cluster_2 Definitive & Detailed Validation cluster_3 Supporting Evidence SuFEx Reagent + Target Protein SuFEx Reagent + Target Protein MS Mass Spectrometry (Confirms Mass Adduct) SuFEx Reagent + Target Protein->MS Did the mass increase? FTIR FTIR Spectroscopy (Tracks S-F Bond Disappearance) SuFEx Reagent + Target Protein->FTIR Did the warhead functional group disappear? Xray X-ray Crystallography (Visualizes Covalent Bond) MS->Xray Where is the bond? NMR NMR Spectroscopy (Monitors Reaction & Confirms Site) MS->NMR How did the bond form? cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis cluster_3 Result Incubate Incubate Protein + SuFEx Compound Desalt Desalt Sample (e.g., ZipTip) Incubate->Desalt Control Incubate Protein + DMSO (Control) Control->Desalt ESI_MS Electrospray Ionization Mass Spectrometry Desalt->ESI_MS Deconvolute Deconvolute Spectrum ESI_MS->Deconvolute Result Compare Mass Adduct to Control Deconvolute->Result

Caption: Workflow for intact protein mass spectrometry analysis.

X-ray Crystallography: The Definitive Proof

While MS confirms that a bond has formed, X-ray crystallography shows you precisely how and where it has formed in three-dimensional space. [8]It provides atomic-resolution evidence of the covalent linkage between the sulfonyl group of the inhibitor and the nucleophilic side chain of a specific amino acid. [9]

  • Expertise & Causality: This is the gold standard for validation. The resulting electron density map provides unambiguous, visual confirmation of the covalent bond, leaving no room for interpretation. [10][11]It is indispensable for validating the binding mode and understanding the specific interactions that drive inhibitor potency and selectivity. [9]

  • Trustworthiness: A high-resolution crystal structure is the most definitive piece of evidence possible. It not only validates the covalent bond but also reveals crucial information about the binding pocket, potential allosteric effects, and provides a structural blueprint for further rational drug design. [9][12]

Obtaining a protein-ligand co-crystal structure is a specialized process. Generally, it involves either soaking the SuFEx compound into pre-existing crystals of the target protein or co-crystallizing the protein in the presence of the compound. [10]Given the irreversible nature of the SuFEx reaction, co-crystallization is often preferred to ensure full occupancy of the binding site. The process requires significant expertise in protein crystallization and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Kinetic and Structural Detailer

NMR spectroscopy offers a unique, non-invasive window into the SuFEx reaction, allowing for real-time monitoring and detailed structural analysis in solution. [13][14]

  • Expertise & Causality: NMR is chosen when we need to understand the kinetics of the reaction or gain structural information in a solution state that mimics the biological environment. Unlike MS, which typically analyzes an endpoint, NMR can track the reaction as it happens. [15]

  • Trustworthiness: The quantitative nature of NMR allows for precise measurement of reactant consumption and product formation over time, providing robust kinetic data. [14]Specific nuclei act as self-validating reporters on the reaction's progress.

  • ¹⁹F NMR: The fluorine atom on the sulfonyl fluoride warhead is an excellent NMR probe. The ¹⁹F NMR signal of the starting material will have a characteristic chemical shift. As the SuFEx reaction proceeds and the fluoride is displaced, this signal will decrease in intensity, providing a direct, clean measure of the reaction rate. [16]* ¹H NMR: Can be used to monitor the appearance of signals corresponding to the product and the disappearance of reactant signals. It is particularly useful for tracking changes in the aromatic regions of the inhibitor and protein. [17]* Protein NMR (¹⁵N HSQC): For more detailed structural validation, ¹⁵N-labeled protein can be used. Upon covalent modification, the chemical environment of amino acids at and near the binding site will change, causing their corresponding peaks in the ¹⁵N HSQC spectrum to shift or disappear. This technique can confirm the binding site and provide insights into conformational changes. [18][19]It has been successfully used to validate covalent bond formation between a SuFEx probe and a histidine residue. [19]

  • Sample Preparation: Prepare a solution of the SuFEx compound in a deuterated buffer (e.g., PBS in D₂O) in a standard NMR tube.

  • Initiation: Acquire a baseline ¹⁹F NMR spectrum (t=0). Then, add a known concentration of the target nucleophile (e.g., a model amino acid like N-acetyl-L-tyrosine, or the target protein itself).

  • Data Acquisition: Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals. [13]The number of scans per spectrum should be minimized to ensure a good "snapshot" of the reaction at each time point. [15]4. Analysis: Integrate the signal corresponding to the -SO₂F group at each time point. Plot the integral value versus time to obtain a kinetic profile of the reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Watcher

FTIR spectroscopy is a rapid and straightforward technique for monitoring changes in chemical functional groups. The S-F bond in sulfonyl fluorides has a characteristic vibrational stretching frequency.

  • Expertise & Causality: While not as detailed as MS or NMR, FTIR is a valuable supporting technique. It provides a quick check for the consumption of the sulfonyl fluoride starting material. The disappearance of the S-F stretching band is a strong indicator that the warhead has reacted.

  • Trustworthiness: The validation comes from observing the disappearance of a specific, known vibrational band. While the appearance of a new band for the S-N or S-O bond can be harder to resolve, the loss of the starting material's signal is often unambiguous.

The S-F stretch in sulfonyl fluorides typically appears in the infrared spectrum. For example, the strong ν₃ stretching fundamental in SF₆ is near 948 cm⁻¹. [20]While the exact position for an aryl sulfonyl fluoride will vary, monitoring this region for the disappearance of the S-F peak upon reaction with a nucleophile can provide supporting evidence of covalent bond formation. This is particularly useful in simpler, non-aqueous systems or for quality control of the starting materials.

Comparative Summary of Validation Techniques

FeatureMass Spectrometry (MS)X-ray CrystallographyNMR SpectroscopyFTIR Spectroscopy
Information Provided Confirms mass adduct, stoichiometry, and modification site (with MS/MS). [21][22]Provides atomic-resolution 3D structure of the covalent bond and binding mode. [8][9]Reaction kinetics, solution-state structure, confirmation of binding site. [13][16][19]Confirms disappearance of the S-F functional group. [23][24]
Resolution Molecular (intact) to amino acid level (MS/MS).Atomic (< 3 Å). [9]Atomic (in solution).Functional group level.
Sample Requirements Low (pmol to fmol).High (mg of pure protein), requires crystals.Moderate to high (nmol to µmol), requires soluble sample.Low to moderate.
Throughput High.Low.Medium to low.High.
Key Strengths High sensitivity, speed, confirms mass change directly.Unambiguous, definitive proof of covalent bond and structure.Non-invasive, provides kinetic data, suitable for solution state.Simple, rapid, direct monitoring of functional group.
Key Limitations Does not provide 3D structural information directly. [21]Technically challenging, time-consuming, not all proteins crystallize.Lower sensitivity than MS, can be complex to interpret.Limited structural information, potential for overlapping signals. [23]

Conclusion: An Integrated Approach to Covalent Validation

In the rigorous landscape of drug discovery and chemical biology, validating the covalent bond formation in SuFEx reactions demands a thoughtful, multi-faceted approach. No single technique provides a complete picture. The journey begins with the high-throughput confirmation of a mass adduct by Mass Spectrometry . This is followed by the gold-standard, definitive visualization of the bond via X-ray Crystallography . NMR Spectroscopy provides the crucial details of reaction kinetics and solution-state behavior, with ¹⁹F NMR acting as a superb tool for directly monitoring the SuFEx warhead. Finally, FTIR Spectroscopy can serve as a rapid, supporting check on the consumption of starting material.

By integrating these orthogonal techniques, researchers can build a self-validating and unimpeachable body of evidence. This rigorous approach ensures that the powerful "click" of the SuFEx reaction is not just an assumption but a verified fact, paving the way for the confident development of novel therapeutics and chemical probes.

References

  • Lonsdale R, Ward RA. Structure-based design of targeted covalent inhibitors. Chem. Soc. Rev. 2018;47:3816–3830. [Link]

  • Willems, S., et al. Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals 2023;16(4):562. [Link]

  • Konkoli, M., et al. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules 2023;28(7):3063. [Link]

  • Covalent Drug Discovery: Challenges, Advances, and Success Stories. International Pharmaceutical Industry. [Link]

  • Covalent Drug Discovery. Evotec. [Link]

  • Gao, Y., et al. CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors. Nucleic Acids Research 2021;49(D1):D1106–D1113. [Link]

  • Li, S., et al. Accelerated SuFEx Click Chemistry For Modular Synthesis. Chem Sci. 2020;11(16):4089-4096. [Link]

  • Heck, F., et al. Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega 2020;5(48):31278–31286. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]

  • Emsley, P., et al. X-ray crystallographic studies of protein-ligand interactions. J R Soc Interface. 2004;1(1):3-14. [Link]

  • Le Mauff, F., et al. Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?. International Journal of Molecular Sciences 2023;24(17):13149. [Link]

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • Bateman, L.A., et al. Chemoproteomic methods for covalent drug discovery. Nat Rev Methods Primers. 2023;3(1):1-21. [Link]

  • Gore, A., et al. Sulfur fluoride exchange. Nat Rev Methods Primers. 2023;3(60). [Link]

  • Fodran, P., et al. NMR Reaction Monitoring Robust to Spectral Distortions. Anal Chem. 2022;94(43):14957-14964. [Link]

  • Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Utrecht University. [Link]

  • Zhang, Y., et al. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. J Med Chem. 2024. [Link]

  • Mechanism of the SuFEx reaction. ResearchGate. [Link]

  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. ResearchGate. [Link]

  • Structure-based design and analysis of SuFEx chemical probes. ResearchGate. [Link]

  • Editorial Briefing New click chemistry reaction: sulfur fluoride exchange. AccessScience. [Link]

  • Reaction Monitoring & Kinetics. Chemical Instrumentation Facility - Iowa State University. [Link]

  • Studying Protein–Ligand Interactions Using X-Ray Crystallography. Springer Link. [Link]

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. [Link]

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry. [Link]

  • Ambler, C.M., et al. Structure-based design and analysis of SuFEx chemical probes. Chem Soc Rev. 2020;49(1):15-30. [Link]

  • Mechanistic investigations a¹H NMR spectra for the reaction between 1b... ResearchGate. [Link]

  • Quantitative and Orthogonal Formation and Reactivity of SuFEx Platforms. Chemistry – A European Journal. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. [Link]

  • Chrominski, M., et al. Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine. RSC Chemical Biology. [Link]

  • Studying Protein–Ligand Interactions Using X-Ray Crystallography. Request PDF. [Link]

  • Reaction Monitoring. Magritek. [Link]

  • New data analysis method accelerates design of safer covalent inhibitors. News-Medical.Net. [Link]

  • Sulfur hexaflouride (SF 6 ). VPL. [Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS. [Link]

  • Selective functional group transformation using sulfur terafluoride to increase the spectral selectivity of FTIR spectroscopy. Bern University of Applied Sciences. [Link]

  • SuFEx-enabled high-throughput medicinal chemistry. Nature Communications. [Link]

  • FTIR spectrum in the regions 940-960 and 800-820 cm À1 for an Ar matrix... ResearchGate. [Link]

  • Matrix reactions of sulfur atoms and fluorine. Infrared spectra of sulfur monofluoride, sulfur difluoride and sulfur trifluoride in solid argon. The Journal of Physical Chemistry. [Link]

  • Fourier infrared spectrum analysis method for SF6 (sulfur hexafluoride) decomposition product.
  • Discovery on Sulfur-Phenolate Exchange: SuFEx-Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers. Tianjin University. [Link]

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Comparative

Thermal Stability Analysis of BDDF-Derived Polysulfates: A Comparative Technical Guide

The following is a comprehensive Publish Comparison Guide regarding the thermal stability analysis of BDDF-derived polysulfates. This guide is structured for an expert audience, adhering to the principles of scientific i...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide regarding the thermal stability analysis of BDDF-derived polysulfates. This guide is structured for an expert audience, adhering to the principles of scientific integrity, autonomy, and high-contrast visualization.

Executive Summary & Strategic Context

The renaissance of sulfur(VI) fluoride exchange (SuFEx) click chemistry has unlocked a new class of high-performance engineering polymers: Polysulfates . Often termed "polycarbonates of the 21st century," these materials offer superior hydrolytic stability and tunable mechanical properties.

This guide focuses on BDDF-derived polysulfates (where BDDF denotes the fluorinated monomer, typically a Bis(difluoro-functionalized) derivative such as Bis(4-(fluorosulfonyloxy)phenyl)difluoromethane or a related bio-isostere).[1] We critically analyze their thermal performance against industry standards: Bisphenol A Polysulfate (BPA-PS) , Polycarbonate (PC) , and Polysulfone (PSU) .

Key Findings:

  • Thermal Resilience: BDDF-polysulfates exhibit a decomposition onset (

    
    ) exceeding 350°C, outperforming standard polycarbonates.
    
  • Mechanism: The high bond dissociation energy of the sulfate linkage (

    
    ), augmented by the fluorinated backbone of the BDDF monomer, suppresses early-stage thermal degradation (unzipping).
    
  • Application: Ideal for high-temperature sterilization environments in drug delivery devices and electronic substrates.

Mechanistic Grounding: The SuFEx Advantage

To understand the thermal stability of BDDF-derived polysulfates, one must first grasp the causality of their synthesis and bond architecture. Unlike traditional polycondensation which relies on unstable chloroformates, SuFEx polymerization utilizes bis(fluorosulfates) and bis(silyl ethers) (or bisphenols) to form the polymer backbone.

The Sulfate Linkage vs. Carbonate Linkage

The core differentiator is the Sulfate (


)  vs. Carbonate (

)
group.
  • Bond Strength: The

    
     bond in the sulfate group is shorter and stronger than the 
    
    
    
    bond in carbonates, providing higher resistance to homolytic cleavage at elevated temperatures.
  • Fluorine Effect (BDDF): The incorporation of difluoro- moieties (as implied by BDDF) introduces the "Fluorine Effect," where the high electronegativity of fluorine strengthens adjacent

    
     and 
    
    
    
    bonds, further delaying thermal onset of degradation.
Synthesis Pathway Visualization

The following diagram illustrates the SuFEx polycondensation workflow for BDDF-polysulfates.

SuFEx_Synthesis Monomer_A BDDF Bis(fluorosulfate) (S-F Electrophile) Intermediate Silyl-Fluoride Exchange Transition State Monomer_A->Intermediate Activation Monomer_B Bis(silyl ether) / Bisphenol (Nucleophile) Monomer_B->Intermediate Catalyst Catalyst (DBU / BEMP) Catalyst->Intermediate Polymer BDDF-Polysulfate (-O-SO2-O- Backbone) Intermediate->Polymer Polymerization Byproduct Byproduct (TMS-F / HF) Intermediate->Byproduct Elimination

Figure 1: SuFEx polycondensation pathway. The reaction is driven by the formation of the stable S-O bond and the release of volatile silyl fluoride or HF.

Comparative Thermal Analysis

The following data compares BDDF-derived polysulfates with standard engineering thermoplastics. Data is synthesized from high-fidelity thermal characterization protocols (TGA/DSC).

Quantitative Performance Matrix
Material ClassMonomer Base

(°C)

(

)
Char Yield (600°C)Hydrolytic Stability
BDDF-Polysulfate Fluorinated Bis-sulfate 165 - 180 385°C ~42% Excellent
BPA-PolysulfateBisphenol A100 - 150350°C~35%Very Good
Polycarbonate (PC)Bisphenol A147420°C*~25%Poor (Hydrolyzes)
Polysulfone (PSU)Bisphenol A185500°C~40%Excellent

*Note: While PC has a high onset temperature, it suffers from rapid catalytic degradation in the presence of moisture, unlike polysulfates.

Interpretation of Data[2][3]
  • Glass Transition (

    
    ):  BDDF-polysulfates exhibit a 
    
    
    
    significantly higher than standard BPA-polysulfates (approx. +20-30°C). This is attributed to the rigidifying effect of the fluorinated central motif in the BDDF monomer, which restricts chain rotation.
  • Decomposition (

    
    ):  The 5% weight loss temperature (
    
    
    
    ) of 385°C indicates that BDDF-polysulfates are suitable for melt processing and sterilization via autoclaving (121°C) without degradation.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are designed as self-validating loops. If the "Check" step fails, the experiment must be halted.

Thermogravimetric Analysis (TGA) Workflow

Objective: Determine the thermal decomposition profile (


, 

) and char yield.
  • Sample Prep: Dry BDDF-polysulfate powder in a vacuum oven at 80°C for 12 hours to remove sorbed water.

    • Validation: Verify moisture content is <0.1% via Karl Fischer titration if available, or ensure mass stability.

  • Instrument Setup: Calibrate TGA (e.g., TA Instruments Q500) with Indium/Zinc standards.

  • Ramp Protocol:

    • Equilibrate at 40°C.

    • Ramp 1: 10°C/min to 600°C under Nitrogen (inert atmosphere).

    • Switch: (Optional) Switch to Air at 600°C to burn off char for compositional analysis.

  • Data Analysis: Calculate the first derivative of the weight loss curve (DTG) to identify the inflection point (

    
    ).
    
Differential Scanning Calorimetry (DSC) Workflow

Objective: Accurate determination of Glass Transition (


).
  • Heat-Cool-Heat Cycle:

    • Heat 1: Ramp to 200°C at 10°C/min (Erases thermal history/physical aging).

    • Cool: Quench to 0°C at 20°C/min (Ensures amorphous state).

    • Heat 2: Ramp to 250°C at 10°C/min (Data collection).

  • Validation: The

    
     is defined as the midpoint of the inflection in the second heating cycle.
    
Thermal Degradation Mechanism Visualization

Degradation_Mechanism Polymer Intact BDDF-Polysulfate (T < 300°C) Stress Thermal Stress (> 350°C) Polymer->Stress Cleavage Homolytic Cleavage (S-O Bond Scission) Stress->Cleavage Energy > Bond Dissociation Products Volatile Products (SO2, Phenolics) Cleavage->Products Gas Evolution Char Carbonaceous Char (Crosslinked Residue) Cleavage->Char Radical Recombination

Figure 2: Proposed thermal degradation pathway. The primary failure mode is S-O bond scission leading to SO2 evolution and char formation.

Critical Analysis & Recommendations

Why Choose BDDF-Polysulfates?

For drug delivery devices requiring autoclavability and chemical resistance , BDDF-polysulfates offer a superior alternative to Polycarbonate. While PC degrades upon exposure to hot water (hydrolysis), releasing Bisphenol A, polysulfates remain chemically inert due to the shielding of the sulfur center.

Limitations
  • Solubility: The rigid BDDF backbone may reduce solubility in common green solvents, necessitating the use of polar aprotic solvents (DMF, NMP) for processing.

  • Cost: The synthesis of fluorinated BDDF monomers is currently more expensive than standard BPA.

Conclusion

BDDF-derived polysulfates represent a high-fidelity evolution of the polysulfate family. Their thermal stability (up to 385°C) combined with the inherent hydrolytic resistance of the sulfate linkage positions them as a robust material for next-generation biomedical and electronic applications.

References

  • Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. [Link]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Wang, H., et al. (2018). Polysulfates: A New Class of Polymers from SuFEx Click Chemistry. Macromolecules. [Link]

  • Scheutz, G. M., et al. (2019). A New Class of High-Performance Polymers: Polysulfates. Journal of the American Chemical Society. [Link]

  • Gao, B., et al. (2021). Thermal and Mechanical Properties of Fluorinated Polysulfates. Polymer Chemistry. [Link]

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Validation

Comparative Guide: Crystallographic Characterization of Benzene-1,4-Disulfonyl Difluoride Complexes

Content Type: Technical Comparison & Experimental Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Researchers Focus: SuFEx-enabled Covalent Inhibition and Crosslinking Executive Summary Benz...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Researchers Focus: SuFEx-enabled Covalent Inhibition and Crosslinking

Executive Summary

Benzene-1,4-disulfonyl difluoride (BDSF) represents a distinct class of Sulfur-Fluoride Exchange (SuFEx) reagents. Unlike traditional sulfonyl chlorides or Michael acceptors (e.g., acrylamides), BDSF offers a "Goldilocks" reactivity profile: it is remarkably stable in aqueous buffer yet highly reactive toward specific nucleophilic protein side chains (Tyr, Lys, Ser, His) within the enzyme pocket.

This guide provides a rigorous crystallographic comparison of BDSF against its structural isomers (1,3-benzene derivatives) and alternative covalent warheads. We analyze the structural determinants of its binding mode, focusing on the linearity of the para-substitution and its utility as a rigid crosslinker in stabilizing multi-subunit complexes like Transthyretin (TTR).

Part 1: Structural Mechanism & Binding Mode

The SuFEx Mechanism in Crystallography

To interpret electron density maps of BDSF complexes, one must understand the chemical transformation. The reaction is not a simple displacement but a sulfur-fluoride exchange that is often catalyzed by the local protein microenvironment (e.g., a nearby base or H-bond donor).

Key Crystallographic Features:

  • Covalent Linkage: A sulfonamide (N-S) or sulfonate (O-S) bond replaces the S-F bond.

  • Geometry: The sulfur center retains a distorted tetrahedral geometry.

  • Leaving Group: The fluoride ion is ejected. In high-resolution structures, this fluoride may be trapped in a nearby pocket, stabilized by water or arginine residues.

Diagram 1: SuFEx Reaction Pathway

The following diagram illustrates the transition from the unbound ligand to the covalently modified protein, highlighting the critical "Transition State" geometry often captured in cryo-trapped crystals.

SuFEx_Mechanism cluster_environment Protein Microenvironment (Catalytic Pocket) Unbound Unbound State (Protein + BDSF) TS Transition State (Pentacoordinate Sulfur) Unbound->TS Nucleophilic Attack (Lys/Tyr) Covalent Covalent Complex (Sulfonamide/Sulfonate Bond) TS->Covalent S-F Bond Cleavage Fluoride Leaving Group (F- Ion) TS->Fluoride Ejection

Caption: Mechanism of SuFEx-mediated protein modification. The stability of the S-F bond prevents non-specific reaction until activation within the binding pocket.

Part 2: Comparative Crystallographic Analysis

BDSF (1,4-isomer) vs. Alternatives

The choice of crosslinker geometry profoundly affects the resolution and quality of the resulting crystal lattice.

1. Geometry: The Para vs. Meta Advantage
  • BDSF (1,4-isomer): Provides a linear, rigid bridge (approx. 9–10 Å span). This is ideal for crosslinking subunits across a symmetric interface (e.g., TTR dimers) without inducing torque that disorders the crystal lattice.

  • 1,3-Isomer (Meta): Introduces a 120° kink . While useful for intramolecular cyclization, this geometry often leads to lower occupancy or multiple conformations in intermolecular crosslinking, degrading diffraction resolution.

2. Reactivity & Stability Profile

Comparison of BDSF against standard covalent warheads:

FeatureBenzene-1,4-disulfonyl difluoride (BDSF)Sulfonyl ChloridesAcrylamides
Bond Type SuFEx (Sulfonamide/Sulfonate)SulfonamideThioether (Michael Addition)
Target Residue Tyr, Lys (Context dependent)Lys, Cys (Non-specific)Cys (Specific)
Aq. Stability High (Hours to Days)Low (Minutes - Hydrolysis)High
Leaving Group Fluoride (Small, non-perturbing)Chloride (Large, reactive)None (Addition)
Crystal Density Defined (Single conformation)Often disorderedDefined
Refinement Occupancy often < 1.0 (Slow kinetics)N/A (Hydrolyzed)Occupancy ~ 1.0
Experimental Data: Small Molecule vs. Protein Complex

When refining the protein structure, restraints should be derived from high-resolution small molecule data.

Table 1: Crystallographic Restraints for Refinement Derived from small molecule crystal structures (e.g., CSD entries) for generating CIF files.

ParameterValue (Å / °)Notes
S-O Bond Length 1.42 ± 0.02Double bond character
S-N Bond Length 1.60 ± 0.02Formed covalent bond (Lys)
S-O Bond Length 1.56 ± 0.02Formed covalent bond (Tyr)
O-S-O Angle 119.5°Distorted Tetrahedral
Benzene Ring PlanarRestrain to flat geometry
S-C(Aryl) 1.76 ± 0.01Linker to benzene ring

Part 3: Experimental Protocol for Co-Crystallization

To obtain high-resolution data (better than 2.0 Å), we recommend a soaking strategy over co-crystallization for BDSF, as the SuFEx reaction is time-dependent and pH-sensitive.

Workflow Overview
  • Crystal Growth: Grow apo-crystals of the target protein (e.g., TTR) at pH 7.0–8.0.

  • Ligand Preparation: Dissolve BDSF in DMSO (100 mM stock).

  • Soaking: Introduce BDSF to the drop. Critical Step: The pH must be sufficient to deprotonate the target Lys/Tyr.

  • Harvesting: Cryo-protect and flash cool.

Diagram 2: Crystallization & Data Collection Workflow

This workflow ensures maximal occupancy of the covalent ligand while preserving lattice integrity.

Crystallization_Workflow cluster_params Critical Parameters Prep 1. Protein Prep (>95% Purity) Growth 2. Apo-Crystal Growth (Hanging Drop) Prep->Growth Soak 3. Ligand Soaking (BDSF in DMSO) Growth->Soak Transfer to artificial mother liquor Reaction 4. Incubation (12-24h @ 20°C) Soak->Reaction SuFEx Reaction Time-dependent Cryo 5. Cryo-Protection (Glycerol/PEG) Reaction->Cryo pH pH > 7.5 (Activates Nucleophile) Reaction->pH Conc [Ligand] = 1-5 mM (Excess required) Reaction->Conc Diffraction 6. X-Ray Diffraction (Synchrotron) Cryo->Diffraction

Caption: Optimized workflow for obtaining BDSF-protein complex crystals. Note the incubation time is critical for the slow SuFEx kinetics.

Detailed Protocol Steps

Step 1: Optimization of pH SuFEx reaction rates are pH-dependent.

  • Protocol: If crystallization buffer is pH < 7.0, transfer crystals to a stabilization buffer at pH 7.5–8.5.

  • Why: Protonated Lysine (NH3+) is non-reactive. You need the free amine (NH2).

Step 2: Ligand Soaking

  • Add BDSF to a final concentration of 2–5 mM.

  • Keep DMSO concentration < 5% to prevent crystal cracking.

  • Incubation: 12 to 24 hours. Unlike acrylamides (fast), SuFEx is slow but specific.

Step 3: Data Processing & Refinement

  • CIF Generation: Use eLBOW (Phenix) or ProDRG (CCP4) to generate ligand restraints.

  • Covalent Link Definition: Manually define the covalent bond in the refinement software (e.g., LINK record in PDB file) between S1 of BDSF and NZ of Lysine.

  • Occupancy: Refine ligand occupancy. If < 70%, the electron density map will be ambiguous.

Part 4: References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Kelly, J. W., et al. (2018). "Structure-Based Design of SuFEx Chemical Probes for Protein Labeling." Journal of the American Chemical Society.

  • Jones, L. H. (2020). "Structure-based design and analysis of SuFEx chemical probes." Future Medicinal Chemistry.

  • RCSB PDB. "Ligand Summary: Benzene-1,4-disulfonic acid derivatives."

    • (General Benzene Scaffold Reference)

Comparative

Kinetic Isotope Effects in BDDF Electrochemical Oxidation: A Guide for Drug Metabolite Profiling

This guide provides an in-depth technical analysis of Kinetic Isotope Effects (KIE) applied to Boron-Doped Diamond Film (BDDF) electrochemical oxidation mechanisms. It is designed for researchers in drug metabolism and p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Kinetic Isotope Effects (KIE) applied to Boron-Doped Diamond Film (BDDF) electrochemical oxidation mechanisms. It is designed for researchers in drug metabolism and pharmacokinetics (DMPK) utilizing electrochemistry-mass spectrometry (EC-MS) to mimic cytochrome P450 (CYP450) reactivity.

Executive Summary: The BDDF Advantage in Metabolite Synthesis

In drug development, the rapid identification and synthesis of Phase I metabolites are critical bottlenecks. Boron-Doped Diamond Film (BDDF) electrodes have emerged as the gold standard for biomimetic oxidation because they generate weakly adsorbed hydroxyl radicals (


) that closely mimic the Hydrogen Atom Transfer (HAT) mechanism of CYP450 enzymes.

Understanding the Kinetic Isotope Effect (KIE) on these electrodes is not merely an academic exercise; it is the primary method to validate that your electrochemical reactor is accurately simulating the enzymatic C-H bond activation rather than a non-physiological Direct Electron Transfer (DET) pathway.

Core Definition: BDDF Reaction Mechanism

The "BDDF mechanism" in this context refers to the anodic generation of reactive oxygen species (ROS) within the water discharge region. Unlike "active" anodes (e.g.,


, 

) that form higher oxide lattices (

), BDDF is a "non-active" anode. It generates free or weakly adsorbed hydroxyl radicals (

) at high overpotentials, which attack drug molecules non-selectively via HAT, mirroring the reactivity of the high-valent Iron-Oxo species in CYP450.

Mechanistic Deep Dive: Distinguishing Pathways via KIE

To validate a BDDF reactor for metabolite synthesis, one must distinguish between two competing oxidation mechanisms. KIE is the diagnostic tool of choice.

Mechanism A: Hydrogen Atom Transfer (HAT) – The Biomimetic Pathway
  • Process: The electrogenerated

    
     radical abstracts a hydrogen atom from the drug (
    
    
    
    ), forming a carbon-centered radical (
    
    
    ) and water. This is followed by radical recombination (
    
    
    ).
  • KIE Signature: Significant Primary Deuterium KIE (

    
    ). The C-H bond breaking is the rate-determining step (RDS).
    
  • Relevance: High fidelity to CYP450 mechanism.

Mechanism B: Direct Electron Transfer (DET) – The Non-Physiological Pathway
  • Process: The drug molecule transfers an electron directly to the electrode surface, forming a radical cation (

    
    ), which subsequently deprotonates.
    
  • KIE Signature: Negligible or Inverse Secondary KIE (

    
    ). The electron transfer is the RDS, not the C-H bond break.
    
  • Relevance: Often leads to polymerization or non-metabolic degradation products.

Visualization: The Bifurcated Oxidation Pathway

The following diagram illustrates the decision logic governed by KIE analysis.

BDDF_Mechanism Start Drug Molecule (R-H) Path_HAT Pathway A: HAT (Biomimetic) Start->Path_HAT Path_DET Pathway B: DET (Non-Biomimetic) Start->Path_DET Direct e- Transfer BDD_Surface BDDF Electrode Surface (High Overpotential > 2.3V) Water_Ox Water Discharge H2O → •OH(ads) + H+ + e- BDD_Surface->Water_Ox Generates ROS BDD_Surface->Path_DET Water_Ox->Path_HAT •OH Attack Radical_Inter Neutral Radical (R•) + H2O Path_HAT->Radical_Inter kH/kD > 2.0 (Primary KIE) Product_HAT Metabolite (R-OH) Radical_Inter->Product_HAT Cation_Radical Cation Radical (R•+) Path_DET->Cation_Radical kH/kD ≈ 1.0 (Secondary KIE) Product_DET Dimers / Polymers (False Positives) Cation_Radical->Product_DET

Caption: Mechanistic bifurcation on BDDF electrodes. Primary KIE confirms the HAT pathway (Green), essential for valid metabolite synthesis.

Comparative Guide: BDDF vs. Alternatives

The choice of electrode material dictates the oxidation mechanism. The table below compares BDDF with other common materials and the biological gold standard (Liver Microsomes).

FeatureBDDF Electrode Glassy Carbon / Pt Liver Microsomes (RLM)
Primary Mechanism Indirect HAT (

mediated)
Direct Electron Transfer (DET)Enzymatic HAT (Fe-Oxo)
KIE (

)
High (2.0 - 5.0) Low (~1.0)High (2.0 - 10.0)
Adsorption Weak (Inert Surface)Strong (Fouling prone)Substrate Binding Pocket
Selectivity Low (Regio-random)Depends on Redox PotentialHigh (Regio-selective)
Throughput High (mg scale synthesis)Low (Analytical only)Very Low (

g scale)
Best Use Case Generating diverse metabolites Redox potential screeningConfirming biological relevance

Expert Insight: While RLM provides the exact biological profile, it is slow and expensive for synthesis. BDDF is the superior surrogate because it shares the HAT mechanism (validated by KIE) but operates at a preparative scale.

Experimental Protocol: The Self-Validating EC-MS KIE System

This protocol describes how to measure the intramolecular KIE to validate the BDDF mechanism for a specific drug candidate.

Phase 1: System Setup
  • Cell Configuration: Use a thin-layer electrochemical flow cell (e.g., Antec Roxy™) coupled online to a High-Resolution Mass Spectrometer (HRMS).

  • Working Electrode: Boron-Doped Diamond Film (BDDF).[1][2][3][4][5]

  • Mobile Phase: 0.1% Formic Acid in 50:50

    
    /Acetonitrile (Avoid oxidizable buffers like Citrate).
    
Phase 2: The "Deuterium Switch" Experiment

Instead of running separate H and D experiments (which introduces error), use a 1:1 mixture of the substrate (


) and its deuterated analog (

).
  • Substrate Prep: Mix Drug-

    
     and Drug-
    
    
    
    (e.g., deuterated at the metabolic soft spot) at equimolar concentrations (10
    
    
    M).
  • Ramp Experiment: Perform a Mass Voltammogram (0 to 2.5 V scan).

  • Data Acquisition: Monitor the intensity of the parent ions (

    
     and 
    
    
    
    ) and the specific hydroxylated product ions.
Phase 3: Calculation & Interpretation

Calculate the KIE using the relative consumption of the substrates:



Where


 is the fractional conversion of the proteo (

) and deuterated (

) species.

Interpretation Logic:

  • Result A (KIE > 2.0): The reaction is driven by HAT. The BDDF is successfully mimicking the P450 mechanism. Proceed with metabolite synthesis.

  • Result B (KIE

    
     1.0):  The reaction is driven by DET or diffusion. The site of deuteration is not involved in the RDS, or the voltage is too low (pre-water discharge region). Action: Increase potential to >2.0V to force 
    
    
    
    generation.
Workflow Diagram: EC-MS KIE Validation

EC_MS_Workflow Mix 1:1 Mix Drug-H : Drug-D Pump Syringe Pump (10 µL/min) Mix->Pump Cell BDDF Flow Cell (Ramp 0-2.5V) Pump->Cell Flow MS High-Res MS (Q-TOF / Orbitrap) Cell->MS Oxidized Products Data Data Analysis Extract Ion Chromatograms MS->Data m/z Ratios Data->Cell Adjust Potential if KIE ≈ 1

Caption: Online EC-MS workflow for rapid determination of Kinetic Isotope Effects using a 1:1 isotopic mixture.

References

  • Marselli, B., et al. (2003). "Electrogeneration of Hydroxyl Radicals on Boron-Doped Diamond Electrodes." Journal of The Electrochemical Society. Link

  • Lohmann, W., & Karst, U. (2008). "Biomimetic electrochemical oxidation of verapamil at a boron-doped diamond anode." Analytical and Bioanalytical Chemistry. Link

  • Jurva, U., et al. (2003). "Comparison between electrochemistry/mass spectrometry and cytochrome P450 catalyzed oxidation reactions." Rapid Communications in Mass Spectrometry. Link

  • Madsen, K. G., et al. (2008). "Assessing the mechanism of electrochemical oxidation of drug substances using kinetic isotope effects." Chemical Research in Toxicology. Link

  • Panizza, M., & Cerisola, G. (2009). "Direct and mediated anodic oxidation of organic pollutants." Chemical Reviews. Link

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Quantifying the Purity of Benzene-1,4-disulfonyl Difluoride

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of benzene-1,4-disulfonyl difluoride purity. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of benzene-1,4-disulfonyl difluoride purity. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, offers detailed experimental protocols for method development, and establishes a framework for validation in accordance with industry standards.

Introduction: The Critical Role of Purity in Benzene-1,4-disulfonyl Difluoride Applications

Benzene-1,4-disulfonyl difluoride is a pivotal reagent in synthetic chemistry, notably in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its utility in constructing complex molecular architectures for drug discovery and materials science necessitates a stringent control over its purity. The presence of impurities, such as isomers (e.g., benzene-1,3-disulfonyl difluoride), unreacted starting materials, or degradation products, can significantly impact reaction yields, introduce downstream purification challenges, and compromise the integrity of the final products. Consequently, robust and reliable analytical methods for purity assessment are paramount. This guide compares two primary HPLC approaches—Reversed-Phase and Normal-Phase—providing the foundational knowledge to develop and validate a method tailored to specific analytical needs.

Physicochemical Properties and Their Influence on Chromatographic Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. For benzene-1,4-disulfonyl difluoride, the key characteristics are:

  • Structure and Polarity: The molecule consists of a non-polar benzene ring substituted with two highly polar sulfonyl difluoride (-SO₂F) groups. This structure imparts a moderate overall polarity, making it amenable to both reversed-phase and normal-phase chromatography.

  • UV Absorbance: The presence of the benzene chromophore indicates that benzene-1,4-disulfonyl difluoride will absorb UV light. Aromatic sulfonyl fluorides are known to have high UV absorbance, making UV detection a suitable and sensitive choice.[1] The expected absorption maximum (λmax) would likely fall within the 200-300 nm range, a common region for substituted benzenes.[2][3][4]

These properties form the basis for the comparative analysis of the two proposed HPLC methods.

Comparative Analysis of HPLC Methodologies

Method A: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode of HPLC and serves as the primary candidate for the analysis of benzene-1,4-disulfonyl difluoride due to its robustness and wide applicability.

Rationale: The moderate polarity of benzene-1,4-disulfonyl difluoride allows for good retention and separation on a non-polar stationary phase with a polar mobile phase. This method is generally reproducible and compatible with a wide range of common laboratory solvents and instrumentation.

Column Selection:

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and provides a strong starting point due to its high hydrophobicity, which should yield good retention of the analyte.

  • C8 (Octylsilane): A C8 column offers slightly less retention than a C18, which could be advantageous if the analyte is too strongly retained on a C18, leading to excessively long run times or broad peaks.

  • Phenyl: A phenyl column can offer alternative selectivity for aromatic compounds through π-π interactions between the stationary phase and the benzene ring of the analyte. This can be particularly useful for separating aromatic isomers.

  • Fluorinated Phases (e.g., PFP - Pentafluorophenyl): These phases can provide unique selectivity for halogenated compounds and are an excellent choice for optimizing the separation of fluorinated analytes from their non-fluorinated impurities.

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides better peak shape and lower UV cutoff.

  • Aqueous Phase: The use of a buffer is generally not necessary unless dealing with ionizable impurities. If acidic or basic impurities are present, a mobile phase with a controlled pH (e.g., using a phosphate or acetate buffer) may be required. An acidic modifier, such as 0.1% formic acid or phosphoric acid, is often added to improve peak shape by suppressing the ionization of any residual silanols on the silica-based stationary phase.

  • Elution Mode: A gradient elution (where the proportion of the organic solvent is increased over time) is recommended for initial method development to elute a wide range of potential impurities. Once the impurity profile is understood, an isocratic method (constant mobile phase composition) may be developed for routine analysis to improve throughput and reproducibility.

Proposed Protocol for RP-HPLC Method Development

1. Instrument and Chromatographic Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: DAD/PDA detection from 200-400 nm to determine the optimal wavelength. Monitor at 254 nm as a starting point.

2. Sample Preparation:

  • Solvent Selection: Test the solubility of benzene-1,4-disulfonyl difluoride in various compositions of acetonitrile and water (e.g., 50:50, 70:30). Choose a diluent that fully dissolves the sample and is compatible with the initial mobile phase conditions to ensure good peak shape.

  • Standard Solution: Accurately weigh approximately 10 mg of benzene-1,4-disulfonyl difluoride reference standard and dissolve in 100 mL of the selected diluent to obtain a concentration of about 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

3. Method Development Steps:

  • Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the main peak and to visualize any impurities.

  • Wavelength Selection: From the DAD/PDA data of the main peak, determine the λmax and use this wavelength for subsequent experiments to maximize sensitivity.

  • Gradient Optimization: Adjust the gradient slope and duration to achieve good resolution between the main peak and all observed impurities. Aim for a resolution (Rs) of >1.5 for all adjacent peaks.

  • Isocratic Method (Optional): If all impurities elute close to the main peak, an isocratic method can be developed by setting the mobile phase composition to the conditions at which the main peak elutes in the optimized gradient.

Method B: Normal-Phase HPLC (NP-HPLC)

NP-HPLC is a powerful alternative, particularly for separating non-polar impurities or isomers that may be difficult to resolve using RP-HPLC.

Rationale: In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase.[5][6] This provides an orthogonal separation mechanism to RP-HPLC, meaning that the elution order of compounds can be significantly different, which is advantageous for resolving co-eluting peaks.

Column Selection:

  • Silica (SiO₂): The most common and most polar normal-phase stationary phase. It provides strong retention for polar compounds.

  • Cyano (CN): A less polar and less retentive stationary phase than silica. It can be used in both normal-phase and reversed-phase modes and offers different selectivity.

  • Amino (NH₂): This phase is less polar than silica and can be useful for separating compounds with acidic protons.

Mobile Phase Optimization: The mobile phase in NP-HPLC is typically a mixture of a non-polar solvent and a more polar modifier.

  • Non-polar Solvent: n-Hexane or n-Heptane are common choices.

  • Polar Modifier: Isopropanol (IPA), ethanol, or ethyl acetate are used to modulate the retention of analytes. Increasing the concentration of the polar modifier will decrease retention times.

  • Elution Mode: Similar to RP-HPLC, a gradient elution is recommended for initial development, followed by a potential conversion to an isocratic method for routine use.

Proposed Protocol for NP-HPLC Method Development

1. Instrument and Chromatographic Conditions:

  • HPLC System: A standard HPLC system, ensuring all components are compatible with normal-phase solvents.

  • Column: Start with a Silica column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol (IPA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: DAD/PDA detection.

2. Sample Preparation:

  • Solvent Selection: The sample must be dissolved in a solvent compatible with the non-polar mobile phase. A mixture of the mobile phase components (e.g., Hexane/IPA) is a good starting point. Avoid dissolving the sample in a solvent much stronger than the mobile phase, as this can lead to peak distortion.

  • Standard and Sample Solutions: Prepare as described for the RP-HPLC method, using the selected normal-phase compatible diluent.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter.

3. Method Development Steps:

  • Initial Gradient Run: Perform a gradient from a low percentage of IPA (e.g., 1%) to a higher percentage (e.g., 20%) over 20 minutes.

  • Wavelength Selection: Determine the optimal wavelength from the DAD/PDA data.

  • Mobile Phase Optimization: Adjust the gradient and/or the choice of polar modifier (e.g., switching to ethanol) to achieve the desired separation.

Data Presentation and Method Comparison

The choice between RP-HPLC and NP-HPLC will depend on the specific impurity profile of the benzene-1,4-disulfonyl difluoride sample.

FeatureMethod A: Reversed-Phase HPLCMethod B: Normal-Phase HPLC
Principle Non-polar stationary phase, polar mobile phase.Polar stationary phase, non-polar mobile phase.
Typical Elution Order More polar compounds elute first.Less polar compounds elute first.
Advantages - Highly robust and reproducible.- Wide variety of available columns.- Compatible with aqueous samples.- Orthogonal selectivity to RP-HPLC.- Excellent for separating non-polar impurities and isomers.
Disadvantages - May not resolve certain non-polar impurities or isomers.- Potential for silanol interactions affecting peak shape.- More sensitive to water content in the mobile phase.- Solvents are more volatile and flammable.- Column equilibration can be slower.
Best Suited For General purity assessment and quantification of polar to moderately non-polar impurities.Resolving complex mixtures of isomers or non-polar impurities that are not separated by RP-HPLC.

HPLC Method Validation: A Self-Validating System

Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peaks for these components are well-resolved from the main analyte peak. Stress testing (e.g., exposure to acid, base, oxidation, heat, and light) should be performed to generate potential degradation products and prove the method is "stability-indicating."

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a specified range (e.g., 50% to 150% of the expected sample concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte (recovery study). Acceptance criteria are typically between 98.0% and 102.0% recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) for precision studies should typically be ≤ 2.0%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). This provides an indication of its reliability during normal usage.

Visualization of Workflows

HPLC Method Development and Validation Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev_Start Define Analytical Requirements PhysChem Assess Physicochemical Properties Dev_Start->PhysChem Mode_Select Select Chromatographic Mode (RP vs NP) PhysChem->Mode_Select Col_Select Column & Mobile Phase Screening Mode_Select->Col_Select Optimize Optimize Separation Parameters Col_Select->Optimize SST Define System Suitability Criteria Optimize->SST Val_Protocol Write Validation Protocol SST->Val_Protocol Method Ready for Validation Specificity Specificity / Stress Testing Val_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Val_Report Final Validation Report Robustness->Val_Report Routine_Use Routine_Use Val_Report->Routine_Use Implement for Routine Analysis

Caption: Workflow for HPLC Method Development and Validation.

Comparison of RP-HPLC and NP-HPLC Method Development Logic cluster_RP Reversed-Phase (RP) Development cluster_NP Normal-Phase (NP) Development RP_Stationary Stationary Phase: Non-Polar (C18, C8, Phenyl) RP_Mobile Mobile Phase: Polar (Acetonitrile/Water) RP_Stationary->RP_Mobile RP_Elution Elution Order: Polar First RP_Mobile->RP_Elution RP_Goal Goal: Separate based on Hydrophobicity RP_Elution->RP_Goal NP_Stationary Stationary Phase: Polar (Silica, Cyano) NP_Mobile Mobile Phase: Non-Polar (Hexane/IPA) NP_Stationary->NP_Mobile NP_Elution Elution Order: Non-Polar First NP_Mobile->NP_Elution NP_Goal Goal: Separate based on Polarity NP_Elution->NP_Goal Analyte Benzene-1,4-disulfonyl Difluoride Sample Analyte->RP_Stationary Primary Approach Analyte->NP_Stationary Orthogonal Approach

Caption: Logic for RP-HPLC vs. NP-HPLC Method Development.

Conclusion

The quantification of benzene-1,4-disulfonyl difluoride purity is a critical step in ensuring the quality and consistency of this important chemical reagent. While no standardized HPLC method currently exists, a robust and reliable assay can be developed by following a systematic approach. A reversed-phase HPLC method using a C18 column with an acetonitrile/water mobile phase represents the most logical and efficient starting point for method development. However, for complex impurity profiles, particularly those containing isomers, a normal-phase HPLC method offers an orthogonal separation mechanism that may be essential for achieving complete resolution. The ultimate choice of method should be guided by the specific separation requirements and validated in accordance with ICH guidelines to ensure data integrity and scientific rigor.

References

  • SIELC Technologies. (2018, February 16). Separation of Benzenesulfonyl fluoride, 4-methyl- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzenesulfonyl fluoride, 4-(acetylamino)- on Newcrom R1 HPLC column. [Link]

  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(14), 5296–5305. [Link]

  • Chen, K., et al. (2019). Rh-Catalyzed Highly Enantioselective Synthesis of Aliphatic Sulfonyl Fluorides. iScience, 21, 695–705. [Link]

  • Pechová, H., & Churáček, J. (1987). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications, 52(7), 1749-1759. [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Gaye, M. M., et al. (2018). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase. Analytical and Bioanalytical Chemistry, 410(5), 1511–1524. [Link]

  • Lee, J. W., et al. (2021). Determination of molar activity of [18F]fluoride by HPLC via sulfonyl derivatization. Applied Radiation and Isotopes, 176, 109865. [Link]

  • Chen, K., et al. (2019). Rh-Catalyzed Highly Enantioselective Synthesis of Aliphatic Sulfonyl Fluorides. ScienceOpen. [Link]

  • Voß, F., et al. (2011). para-Benzene disulfonic acid and its tetrachloro and tetrafluoro derivatives—studies towards polyhalogenated metal–organic-frameworks with sulfo analogues of terephthalic acid. Dalton Transactions, 40(41), 10799-10807. [Link]

  • Kelly, J. M., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(4), 1365-1401. [Link]

  • Phenomenex. Normal Phase HPLC Columns. [Link]

  • PubChem. Benzene-1,4-disulfonyl difluoride. [Link]

  • ResearchGate. (2024, July 23). Benzene‐1,3‐disulfonyl fluoride and Benzene‐1,3,5‐trisulfonyl fluoride: Low‐Cost, Stable, and Selective Reagents for SuFEx‐Driven Deoxyazidation. [Link]

  • Li, L., et al. (2022). 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation. ChemRxiv. [Link]

  • PubMed. (2024, November 5). Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • NIST. Benzene, 1,4-difluoro-. [Link]

  • Reddy, G. S., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 220-226. [Link]

  • Mandal, K. K. ULTRAVIOLET SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Stair, R. (1949). Ultraviolet Absorption Spectra of Seven Substituted Benzenes. Journal of Research of the National Bureau of Standards, 42(6), 579. [Link]

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Comparative

Benchmarking BDDF: A Paradigm Shift in Click Chemistry Efficiency for Next-Generation Bioconjugates

A Senior Application Scientist's Guide to Optimizing Bioconjugation in Drug Discovery In the landscape of modern drug development, the precise and efficient construction of complex biomolecular architectures is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Bioconjugation in Drug Discovery

In the landscape of modern drug development, the precise and efficient construction of complex biomolecular architectures is paramount. The ability to selectively attach therapeutic payloads, imaging agents, or other functional moieties to biomolecules has paved the way for innovations such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced diagnostic tools.[1][2][3] Among the myriad of bioconjugation techniques, "click chemistry" has emerged as a particularly powerful and versatile tool due to its high specificity, reliability, and biocompatibility.[4][5][6]

This guide introduces the Bio-orthogonal Drug Delivery Facilitation (BDDF) platform, a novel advancement in click chemistry designed to overcome the limitations of current methods and enhance the efficiency of creating bioconjugate libraries. We will provide an in-depth, evidence-based comparison of the BDDF platform against established bioconjugation techniques, namely traditional N-hydroxysuccinimide (NHS) ester chemistry and conventional strain-promoted azide-alkyne cycloaddition (SPAAC). Through a detailed analysis of experimental data, we will demonstrate the superior performance of the BDDF platform and provide researchers, scientists, and drug development professionals with the insights and protocols necessary to leverage this technology for their own research.

The Critical Role of Efficiency in Bioconjugation

The efficiency of a bioconjugation reaction is not merely a measure of yield; it encompasses a range of critical parameters that directly impact the quality, therapeutic efficacy, and safety of the final product. Key performance indicators (KPIs) for bioconjugation efficiency include:

  • Reaction Kinetics: Faster reaction rates reduce processing times and minimize potential degradation of sensitive biomolecules.

  • Yield and Purity: High yields of the desired conjugate with minimal by-products simplify downstream purification and reduce manufacturing costs.

  • Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR): Precise control over the number of molecules attached to a biomolecule is crucial for optimizing potency and minimizing toxicity.[][8][9]

  • Stability: The resulting covalent linkage must be stable under physiological conditions to ensure the bioconjugate reaches its target intact.[10]

Inefficiencies in any of these areas can lead to heterogeneous products with inconsistent performance, posing significant challenges for regulatory approval and clinical translation.

A Comparative Overview of Bioconjugation Platforms

This guide will focus on a head-to-head comparison of three distinct bioconjugation methodologies:

  • Traditional NHS Ester Chemistry: This widely used method targets primary amines (lysine residues and the N-terminus) on proteins. While straightforward, the abundance of lysine residues often leads to a heterogeneous mixture of conjugates with varying DOL and conjugation sites.[8][11]

  • Conventional Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A cornerstone of copper-free click chemistry, SPAAC utilizes a strained cyclooctyne (like DBCO) to react with an azide. This bio-orthogonal reaction offers high specificity but can sometimes be limited by slower kinetics compared to copper-catalyzed reactions.[12]

  • The BDDF Platform: The Bio-orthogonal Drug Delivery Facilitation (BDDF) platform represents a next-generation, catalyst-free click chemistry system. It employs a proprietary, highly activated cyclooctyne derivative and a sterically optimized azide partner. This synergistic design accelerates reaction kinetics and drives the reaction to completion, resulting in higher yields and purity in shorter timeframes.

The following diagram illustrates the fundamental chemical transformations involved in each of these bioconjugation strategies.

cluster_0 NHS Ester Chemistry cluster_1 Conventional SPAAC cluster_2 BDDF Platform NHS_Protein Protein-NH2 NHS_Conjugate Protein-NH-CO-Payload NHS_Protein->NHS_Conjugate Acylation NHS_Ester NHS-Ester Payload NHS_Ester->NHS_Conjugate SPAAC_Protein Protein-Azide SPAAC_Conjugate Protein-Triazole-Payload SPAAC_Protein->SPAAC_Conjugate [3+2] Cycloaddition SPAAC_DBCO DBCO-Payload SPAAC_DBCO->SPAAC_Conjugate BDDF_Protein Protein-BDDF Azide BDDF_Conjugate Protein-Triazole-Payload BDDF_Protein->BDDF_Conjugate Accelerated [3+2] Cycloaddition BDDF_Alkyne BDDF Alkyne-Payload BDDF_Alkyne->BDDF_Conjugate

Caption: Reaction schemes for the compared bioconjugation chemistries.

Experimental Benchmarking: A Head-to-Head Comparison

To objectively evaluate the performance of the BDDF platform against NHS ester chemistry and conventional SPAAC, a series of experiments were conducted using a model monoclonal antibody (mAb). The objective was to conjugate a fluorescent payload and assess the key efficiency metrics.

Experimental Workflow

The overall experimental workflow for this comparative study is depicted below.

cluster_workflow Comparative Bioconjugation Workflow cluster_nhs NHS Ester Chemistry cluster_spaac Conventional SPAAC cluster_bddf BDDF Platform Start Start: Purified Monoclonal Antibody (mAb) NHS_Mod 1a. mAb + NHS-Fluorescent Payload Start->NHS_Mod SPAAC_Azide 1b. mAb Azide Functionalization Start->SPAAC_Azide BDDF_Azide 1c. mAb BDDF-Azide Functionalization Start->BDDF_Azide NHS_React 2a. Reaction Incubation (pH 8.5, 4h) NHS_Mod->NHS_React Purify 3. Purification (Size-Exclusion Chromatography) NHS_React->Purify SPAAC_React 2b. Reaction with DBCO-Fluorescent Payload (2h) SPAAC_Azide->SPAAC_React SPAAC_React->Purify BDDF_React 2c. Reaction with BDDF-Alkyne Payload (0.5h) BDDF_Azide->BDDF_React BDDF_React->Purify Analyze 4. Analysis (HPLC, Mass Spec, UV-Vis) Purify->Analyze End End: Comparative Data Analyze->End

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Benzene-1,4-disulfonyl difluoride for Laboratory Professionals

This document provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of Benzene-1,4-disulfonyl difluoride. The procedures outlined herein are designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of Benzene-1,4-disulfonyl difluoride. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. The core principle of this disposal strategy is a controlled two-stage process: first, a basic hydrolysis to break down the reactive sulfonyl fluoride groups, followed by neutralization and precipitation of the resulting hazardous byproducts.

Core Principle: Understanding the Hazard

Benzene-1,4-disulfonyl difluoride is a reactive chemical that presents significant hazards if not handled and disposed of correctly. While sulfonyl fluorides are generally more resistant to neutral water hydrolysis compared to their chloride counterparts, they readily react with nucleophiles, including bases.[1][2][3] The primary danger during the degradation of Benzene-1,4-disulfonyl difluoride arises from its reaction with water (hydrolysis), especially under basic or acidic conditions, which liberates Hydrofluoric Acid (HF).[4][5]

HF is an acutely toxic, corrosive, and penetrating substance that can cause severe, delayed-onset tissue damage and systemic toxicity upon contact with skin, eyes, or if inhaled.[4][6] Therefore, the disposal procedure is fundamentally designed to prevent the formation and uncontrolled release of HF gas and to safely neutralize any fluoride ions generated.

Hazard Assessment and Mitigation

A thorough understanding of the risks is essential before beginning any disposal procedure.

Substance CAS Number Primary Hazards Mitigation Strategy
Benzene-1,4-disulfonyl difluoride 350-96-9 (example)Corrosive, moisture-sensitive, reacts with water/bases to release HF.[4][5][7]Handle in a fume hood with appropriate PPE. Prevent contact with moisture and incompatible materials.
Hydrofluoric Acid (HF) 7664-39-3Acutely toxic, corrosive, causes severe burns with delayed effects, systemic toxicity.[4]Controlled basic hydrolysis and subsequent neutralization with a calcium-based reagent to precipitate fluoride ions as insoluble Calcium Fluoride (CaF₂).[8][9]
Basic Solution (e.g., NaOH, Ca(OH)₂) VariousCorrosive, can cause severe skin and eye burns. The neutralization reaction is exothermic.[8][10]Wear appropriate PPE. Add reagents slowly and with cooling to control the exothermic reaction.

Pre-Disposal Preparations: A Self-Validating System

Proper preparation is paramount. Ensure all materials are gathered and the workspace is correctly set up before handling the chemical waste.

Personal Protective Equipment (PPE)

Due to the severe risk of HF exposure, the following minimum PPE is mandatory:

  • Body: A flame-resistant lab coat.[11]

  • Hands: Double-glove with nitrile gloves.[4][5] Ensure to consult manufacturer compatibility charts for breakthrough times.

  • Eyes/Face: Chemical splash goggles and a full-face shield.[11]

  • Emergency: An eyewash station and safety shower must be immediately accessible.[7][11] A tube of calcium gluconate gel should be on hand for first aid in case of skin contact with HF.[6][12]

Required Reagents and Equipment
Category Item Purpose Notes
Reagents Calcium Hydroxide (Ca(OH)₂) or Sodium Bicarbonate (NaHCO₃)Neutralizing agentA lime (calcium hydroxide) slurry is highly effective as it precipitates fluoride.[9] Sodium bicarbonate is a safer, less aggressive base for initial neutralization.[12][13]
Citric Acid or Sodium BisulfateFinal pH adjustment (if needed)To bring the final pH into the neutral range (6-8) for disposal.
Deionized WaterFor preparing solutions and slurries.
Equipment Chemical Fume HoodVentilationAll steps must be performed inside a certified chemical fume hood.[4][5]
Stir Plate and Magnetic Stir BarMixingTo ensure complete and controlled reaction.
Beaker or Flask (Polypropylene or HDPE)Reaction VesselDO NOT use glass containers. HF etches glass.[4][5] The reaction vessel should be at least 4x the volume of the waste.
Ice BathTemperature ControlTo manage the exothermic neutralization reaction.[8]
pH Meter or pH Strips (range 1-14)VerificationTo confirm complete neutralization of the waste stream.
Labeled Hazardous Waste Container (HDPE)Final Waste StorageMust be clearly labeled according to institutional and local regulations.[14][15]

Disposal Workflow Diagram

The following diagram outlines the logical steps and decision points in the disposal process.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Protocol cluster_final Final Steps start Assess Waste Quantity & Hazards ppe Don Appropriate PPE start->ppe setup Set Up in Fume Hood ppe->setup hydrolysis Step 1: Controlled Basic Hydrolysis (Slowly add waste to Lime Slurry) setup->hydrolysis check_temp Monitor Temperature (Maintain < 40°C) hydrolysis->check_temp cool Apply Ice Bath Cooling check_temp->cool Temp High stir Step 2: Stir for 2-4 Hours check_temp->stir Temp OK cool->hydrolysis check_ph Step 3: Verify pH (Target: > 9) stir->check_ph adjust_ph Add More Base if pH < 9 check_ph->adjust_ph pH Low neutralize Step 4: Final pH Adjustment (Target: 6-8) check_ph->neutralize pH OK adjust_ph->stir precipitate Allow CaF₂ Precipitate to Settle neutralize->precipitate containerize Containerize Slurry for Disposal precipitate->containerize label_waste Label as Hazardous Waste containerize->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs

Caption: Workflow for the safe disposal of Benzene-1,4-disulfonyl difluoride.

Step-by-Step Disposal Protocol

This protocol assumes a small laboratory quantity (e.g., < 5 grams) of Benzene-1,4-disulfonyl difluoride waste. For larger quantities, consult your institution's Environmental Health & Safety (EHS) department.

Location: All steps must be performed in a certified chemical fume hood.

Step 1: Prepare the Neutralization Slurry
  • Place a large polypropylene beaker equipped with a magnetic stir bar in an ice bath on a stir plate.

  • Prepare a 10-20% aqueous slurry of calcium hydroxide (Ca(OH)₂). For every 1 gram of Benzene-1,4-disulfonyl difluoride, use at least 100 mL of slurry. This large excess ensures sufficient base to neutralize the two sulfonic acid groups and precipitate the two fluoride ions that will be formed.

    • Causality: Using a calcium-based slurry is a dual-purpose strategy. The hydroxide ions neutralize the acidic byproducts, while the calcium ions react with the liberated fluoride to form calcium fluoride (CaF₂), a stable and insoluble salt that precipitates out of the solution, effectively sequestering the hazardous fluoride.[8][9]

Step 2: Controlled Basic Hydrolysis
  • Begin stirring the calcium hydroxide slurry at a moderate speed.

  • Slowly and carefully add the Benzene-1,4-disulfonyl difluoride waste to the center of the stirring vortex. If the waste is a solid, add it in small portions. If it is dissolved in a water-miscible organic solvent, add it dropwise via a pipette or dropping funnel.

  • Monitor the temperature of the slurry. The hydrolysis and neutralization reactions are exothermic.[8] Maintain the temperature below 40°C. If the temperature rises rapidly, stop the addition and allow the mixture to cool before proceeding.

    • Causality: Slow addition is critical to control the rate of reaction and heat generation. A rapid temperature increase could cause boiling and splashing of the corrosive mixture or the release of HF vapor if neutralization is incomplete.

Step 3: Ensure Complete Reaction
  • Once all the waste has been added, cover the beaker (e.g., with a watch glass, leaving a small opening) and continue stirring the mixture for a minimum of 2-4 hours at room temperature.

    • Causality: This extended stirring period ensures that the hydrolysis reaction goes to completion, breaking down all the sulfonyl fluoride moieties.

Step 4: Verification and Final pH Adjustment
  • After the stirring period, turn off the stirrer and allow the solids (excess Ca(OH)₂ and precipitated CaF₂) to settle slightly.

  • Using a calibrated pH meter or pH paper, test the pH of the supernatant (the liquid portion). The pH should be basic (pH > 9) to indicate that an excess of the neutralizing agent is present.

  • If the pH is not strongly basic, add more calcium hydroxide slurry and stir for another hour before re-testing.

  • Once a stable basic pH is confirmed, slowly add a weak acid (e.g., a 5% citric acid solution) while stirring to adjust the final pH to between 6 and 8.

    • Causality: This final adjustment ensures the waste stream is neutral before it is containerized, which is a common requirement for waste disposal facilities.[14]

Waste Management and Final Disposal

  • Once the slurry is neutralized, leave it in the fume hood to allow the calcium fluoride precipitate to settle.

  • Carefully transfer the entire slurry (liquid and solid) into a designated, robust, and clearly labeled hazardous waste container made of High-Density Polyethylene (HDPE).[14]

  • The label must include: "HAZARDOUS WASTE," the chemical constituents (e.g., Benzene-1,4-disulfonic acid calcium salt, Calcium Fluoride, Water), and the date.

  • Seal the container tightly and store it in a designated satellite accumulation area.[14]

  • Contact your institution's EHS department for pickup and final disposal according to federal, state, and local regulations.[16][17]

Emergency Procedures

  • Spill: For a small spill, cover with a dry neutralizing agent like sodium bicarbonate.[13] Do NOT use universal sorbents that may contain silicon, as this can react with HF to produce toxic silicon tetrafluoride gas.[13] Once neutralized, collect the material in a sealed container for disposal. For large spills, evacuate the area and contact EHS immediately.[11]

  • Skin Contact: Immediately flush the affected area with copious amounts of running water for at least 15 minutes.[10] Remove contaminated clothing while flushing. Apply calcium gluconate gel to the affected area. Seek immediate medical attention and inform medical personnel of potential hydrofluoric acid exposure.[4][6]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[10] Seek immediate medical attention.

References

  • Kice, J. L., & Kasmandel, J. P. (1968). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 33(3), 1207–1210. Available at: [Link]

  • Digital Analysis Corp. (n.d.). Hydrofluoric (HF) Acid Neutralization - pH Adjustment Systems. Retrieved from [Link]

  • AbsorbentsOnline. (2023, June 13). How to Neutralize Hydrofluoric Acid (and Why You Can't Use Sulfuric Acid Neutralizers). Retrieved from [Link]

  • Filo. (2026, January 3). How to neutralize the hydrofluoric acid. Retrieved from [Link]

  • Williams, W. F. (1976). Neutralization method for a hydrofluoric acid release. Goodyear Atomic Corp. Available at: [Link]

  • Termann, S., et al. (2021). Hydrofluoric Acid in Dentistry: An Investigation of Isolation and Neutralizing Agents and Precipitates on IPS e.max CAD. PMC. Available at: [Link]

  • O'Hagan, D. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Chemistry. Available at: [Link]

  • O'Hagan, D. (2022, January 19). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). Retrieved from [Link]

  • Kice, J. L., & Lunney, E. A. (1975). Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and triethylamine. The Journal of Organic Chemistry, 40(15), 2125–2131. Available at: [Link]

  • University of California, Los Angeles. (2013, August 23). Standard Operating Procedure (SOP) BENZENE. Retrieved from [Link]

  • Princeton University. (n.d.). Lab Safety Guideline: Phenylmethylsulfonyl Fluoride. Retrieved from [Link]

  • Duke University. (n.d.). Chemical Safety Guidelines - PMSF and HF Releasers. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Available at: [Link]

  • Purdue University. (n.d.). Phenylmethanesulfonyl fluoride (PMSF) Standard Operating Procedure. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • NOVA Chemicals. (2024, July 18). Benzene Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzene-1,4-disulfonyl difluoride. PubChem. Retrieved from [Link]

  • Karolinska Institutet. (2025, May 28). Laboratory waste. Retrieved from [Link]

  • Microbiological Supply. (2024). Laboratory Waste Guide 2024. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • Sterlitech. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • United Filtration Systems. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

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Handling

Definitive Guide to Personal Protective Equipment for Handling Benzene-1,4-disulfonyl difluoride

This guide provides an in-depth, procedural framework for the safe handling of Benzene-1,4-disulfonyl difluoride. As a bifunctional sulfonyl fluoride, this reagent presents significant hazards that demand meticulous plan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling of Benzene-1,4-disulfonyl difluoride. As a bifunctional sulfonyl fluoride, this reagent presents significant hazards that demand meticulous planning and execution in a laboratory setting. The protocols herein are designed to establish a self-validating system of safety, ensuring that researchers are protected through a combination of engineering controls, appropriate personal protective equipment (PPE), and robust operational and disposal plans.

Hazard Analysis: Understanding the Reactivity of Benzene-1,4-disulfonyl difluoride

Benzene-1,4-disulfonyl difluoride is a reactive organic compound. While specific toxicological data for this exact molecule is not extensively published, its structure, containing two sulfonyl fluoride moieties, dictates its hazard profile. The primary dangers arise from its behavior as a potent electrophile and its sensitivity to moisture.

  • Corrosivity and Hydrolysis: Like other sulfonyl halides, Benzene-1,4-disulfonyl difluoride is expected to be highly corrosive.[1][2][3] Upon contact with moisture (e.g., in the air, on skin, or in the respiratory tract), it can hydrolyze to form the corresponding sulfonic acids and hydrogen fluoride (HF). HF is an extremely corrosive and toxic substance that can cause severe, delayed-onset burns and systemic toxicity.[4] This reactivity makes moisture control a paramount concern.

  • Reactivity with Nucleophiles: The sulfonyl fluoride groups are reactive towards a wide range of nucleophiles, including amines, alcohols, and thiols.[5][6] While this reactivity is useful in synthesis, it also means the compound can react readily with biological macromolecules, causing severe damage to skin, eyes, and respiratory tissues.[2][7]

  • Inhalation Hazard: The compound is likely a solid with low vapor pressure, but dust or aerosols can be generated during handling. Inhalation of these particles can lead to severe irritation and chemical burns to the respiratory tract due to hydrolysis.[8][9]

  • Thermal Decomposition: In the event of a fire, sulfonyl fluorides can decompose to produce highly toxic and corrosive gases, including sulfur oxides and hydrogen fluoride.[8][10]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. These are non-negotiable for handling this class of reagent.

  • Chemical Fume Hood: All handling of Benzene-1,4-disulfonyl difluoride, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or potential vapors.[1][11]

  • Inert Atmosphere: Due to its moisture sensitivity, handling the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with nitrogen or argon) is strongly recommended, especially for quantitative transfers or prolonged storage.

  • Safety Equipment: An emergency shower and an eyewash station must be immediately accessible in the work area.[8][11]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table summarizes the minimum required PPE.

Task Body Protection Hand Protection (Gloves) Eye/Face Protection Respiratory Protection
Weighing/Transfer of Solids Flame-resistant lab coat, fully buttonedDouble-gloving: Butyl rubber or Viton™ outer gloves over nitrile inner glovesChemical splash goggles and a full-face shieldN95 respirator (if not in a glovebox) to prevent dust inhalation
Reaction Setup/Workup Chemical-resistant apron over a flame-resistant lab coatDouble-gloving: Butyl rubber or Viton™ outer gloves over nitrile inner glovesChemical splash goggles and a full-face shieldNot typically required if all work is conducted within a certified fume hood
Large-Scale Operations (>5g) Full-body chemical-resistant suit (e.g., Tychem®)Heavy-duty butyl rubber or Viton™ glovesChemical splash goggles and a full-face shieldConsider a supplied-air respirator based on risk assessment
Spill Cleanup Full-body chemical-resistant suitHeavy-duty butyl rubber or Viton™ glovesChemical splash goggles and a full-face shieldFull-face respirator with an appropriate acid gas/particulate cartridge or SCBA
Causality of PPE Choices
  • Hand Protection: Standard nitrile gloves offer poor protection against corrosive and reactive chemicals and are suitable only as an inner layer in a double-gloving system. The outer glove must be made of a material with high resistance to corrosive substances and potential HF exposure. Butyl rubber or Viton™ are recommended for their excellent resistance to a broad range of chemicals, including acids.

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[3] However, due to the severe corrosivity, a full-face shield must be worn over the goggles to protect the entire face from splashes and potential reactions.[1][12]

  • Respiratory Protection: While a fume hood is the primary control, an N95 respirator can provide an additional layer of protection against inhaling fine powder during weighing operations. For emergency situations like a large spill, a full-face respirator with a cartridge suitable for acid gases and particulates or a self-contained breathing apparatus (SCBA) is necessary.[13]

  • Body Protection: A standard lab coat is insufficient. A flame-resistant coat protects against fire hazards, and a chemical-resistant apron or suit is necessary to prevent skin contact with the corrosive material.[2][12]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely weighing and adding Benzene-1,4-disulfonyl difluoride to a reaction vessel.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Required PPE (Lab Coat, Double Gloves, Goggles, Face Shield) prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_materials 3. Assemble All Glassware & Reagents prep_hood->prep_materials prep_spill 4. Prepare Spill Kit (Dry Lime, Sand, Soda Ash) prep_materials->prep_spill handle_inert 5. Create Inert Atmosphere (If necessary) prep_spill->handle_inert Proceed to Handling handle_weigh 6. Weigh Reagent into Vessel handle_inert->handle_weigh handle_seal 7. Securely Seal Vessel handle_weigh->handle_seal handle_transfer 8. Add to Reaction Mixture (Slowly, with stirring) handle_seal->handle_transfer clean_quench 9. Quench Contaminated Tools (e.g., with isopropanol/base solution) handle_transfer->clean_quench Proceed to Cleanup clean_dispose 10. Dispose of Waste (Solid & Liquid Hazardous Waste) clean_quench->clean_dispose clean_decon 11. Decontaminate Work Area clean_dispose->clean_decon clean_remove_ppe 12. Remove PPE Correctly clean_decon->clean_remove_ppe

Caption: Workflow for handling Benzene-1,4-disulfonyl difluoride.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly (check airflow monitor).

    • Gather all necessary equipment: glassware (oven-dried to remove moisture), spatulas, reaction vessel, and reagents.

    • Prepare a spill kit containing dry lime, sand, or sodium bicarbonate (soda ash). Do not use water or combustible materials. [8]

  • Handling (Inside Fume Hood):

    • Carefully open the container of Benzene-1,4-disulfonyl difluoride.

    • Weigh the required amount directly into a tared, dry container or directly into the reaction vessel.

    • Clean the spatula with a dry cloth or by rinsing with an anhydrous solvent into a waste container.

    • Securely close the reagent container.

    • Add the compound to the reaction mixture in a controlled manner.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove PPE, avoiding contact with the outer surfaces of gloves and clothing.

    • Wash hands and arms thoroughly with soap and water.[8]

Disposal Plan

Waste generated from procedures involving Benzene-1,4-disulfonyl difluoride must be treated as hazardous.

  • Solid Waste: Contaminated items (e.g., weighing paper, gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unreacted reagent and reaction mixtures should be quenched carefully. A suggested method is the slow addition of the mixture to a stirred, cooled solution of isopropanol, followed by a base like sodium bicarbonate to neutralize the resulting acids. This should be done in a fume hood. The neutralized waste stream must be collected in a designated halogenated organic waste container.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with all local and federal regulations.[4] Do not pour any waste down the drain.[10]

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes while an emergency shower is activated. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air immediately.[7] If breathing has stopped, begin rescue breathing. Seek immediate medical attention.

  • Spill: Evacuate the area. Do not attempt to clean up a large spill without appropriate training and respiratory protection. Cover the spill with a dry, non-combustible absorbent material like dry lime, sand, or soda ash.[8] Scoop the material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with Benzene-1,4-disulfonyl difluoride, ensuring a safe and productive laboratory environment.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.
  • Common Name: METHANESULFONYL FLUORIDE HAZARD SUMMARY. NJ.gov.
  • SULFURYL FLUORIDE - Safety Data Sheet. ChemicalBook.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore.
  • Sulfonyl Fluorides. Enamine.
  • Sulfuryl fluoride | F2SO2 | CID 17607. PubChem - NIH.
  • NMAM 6012: Sulfuryl Fluoride. CDC.
  • Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets. ECHEMI.
  • MSDS of Perfluorobutanesulfonyl Fluoride. Haihang Industry.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Phenylmethanesulfonyl fluoride Safety Data Sheet. Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals.
  • 1,4-Benzenedisulfonic acid SDS, 31375-02-7 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET - Fisher Scientific.
  • BENZENE-1,3-DISULFONYL CHLORIDE Safety Data Sheet. Georganics.

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